2-Phenyl-1,3-dioxolane-4-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDDNHGBAJNKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937834 | |
| Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-39-0 | |
| Record name | 2-Phenyl-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzylideneglycerol | |
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| Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |
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| Record name | 2-phenyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.420 | |
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| Record name | (2-PHENYL-1,3-DIOXOLAN-4-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-Phenyl-1,3-dioxolane-4-methanol" chemical properties and structure
An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane-4-methanol
Introduction: Defining a Versatile Synthetic Building Block
This compound, also known by synonyms such as Benzylideneglycerol, is a distinct organic compound that holds a significant position in synthetic chemistry.[1][2] Classified as a member of the benzene and substituted derivatives class, it is structurally an acetal formed from benzaldehyde and glycerol, incorporating both a phenyl and a primary alcohol functional group.[3] This unique combination makes it a valuable intermediate and a protected form of glycerol, widely utilized by researchers in the development of more complex molecules. Its CAS Registry Number is 1708-39-0, and it has a molecular formula of C10H12O3.[1][4][5] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in chemical research and drug development.
Molecular Structure and Stereochemistry
The structural architecture of this compound is fundamental to its chemical behavior. The molecule features a five-membered 1,3-dioxolane ring, which is substituted at the 2-position with a phenyl group and at the 4-position with a hydroxymethyl group (-CH₂OH).
The presence of two chiral centers at the C2 and C4 positions of the dioxolane ring means the compound can exist as a mixture of diastereomers (cis and trans isomers). The relative orientation of the phenyl group and the hydroxymethyl group dictates the stereochemical outcome of reactions involving this molecule and is a critical consideration in stereoselective synthesis.
Caption: 2D structure of this compound with key functional groups. Asterisks denote chiral centers.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, purification, and application in various reaction conditions. It is typically described as a colorless to pale yellow viscous liquid or oil with a mild, sweet, almond-like aroma.[1][5]
| Property | Value | Source(s) |
| CAS Number | 1708-39-0 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |
| Molecular Weight | 180.20 g/mol | [1][4][5] |
| Appearance | Colorless to pale-yellow liquid/oil | [1][5] |
| Odor | Mild almond, sweet berry | [1][5] |
| Boiling Point | 280 °C (lit.) or 185 °C | [1][5] |
| Melting Point | 84 °C | [1][5] |
| Density | 1.185 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index | n20/D 1.538 (lit.) | [1][5] |
| Flash Point | 113 °C or 74 °C | [1][5] |
| Solubility | Slightly soluble in Chloroform, Methanol. Soluble in ethanol and essential oils. | [1] |
| pKa (Predicted) | 14.20 ± 0.10 | [1] |
Note: Discrepancies in reported boiling points and flash points exist in the literature, which may be attributable to different isomeric mixtures or measurement conditions.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a complete public spectral dataset for this specific compound is limited, its characteristic features can be reliably predicted based on its functional groups and data from close analogs.[6]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.30-7.50 ppm range), a singlet for the acetal proton at C2 (around δ 5.80 ppm), and a series of multiplets for the diastereotopic protons of the dioxolane ring and the hydroxymethyl group.[6]
-
¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the aromatic carbons, the acetal carbon (C2), the C4 and C5 carbons of the dioxolane ring, and the primary alcohol carbon (-CH₂OH).
-
Infrared (IR) Spectroscopy : Key absorption bands would include a broad O-H stretch for the alcohol group (around 3400 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and strong C-O stretches characteristic of the acetal group.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to its molecular weight (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the dioxolane ring.
Synthesis: A Classic Acetalization Workflow
The most common and direct route to synthesize this compound is through the acid-catalyzed acetalization of glycerol with benzaldehyde.[1] This reaction serves as a proficient method for protecting the 1,2-diol of glycerol.
The rationale behind this experimental design is straightforward: an acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of benzaldehyde, activating it for nucleophilic attack by the hydroxyl groups of glycerol. The reaction is reversible, thus requiring the continuous removal of water to drive the equilibrium towards the acetal product, a task typically accomplished using a Dean-Stark apparatus.
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Synthesis of 2-Phenyl-1,3-dioxolane-4-methanol from Glycerol and Benzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-1,3-dioxolane-4-methanol, a valuable chemical intermediate, from the renewable building blocks glycerol and benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying reaction mechanism, explores a range of catalytic systems, presents a detailed experimental protocol, and discusses methods for the characterization and purification of the target compound. The synthesis represents a key example of green chemistry, transforming a byproduct of the biodiesel industry into a value-added product.
Introduction: The Significance of this compound
This compound, also known as benzylidene glycerol, is a cyclic acetal derived from the acid-catalyzed reaction of glycerol and benzaldehyde.[1][2] This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, cosmetics, and as fuel additives.[3][4] The presence of a chiral center and multiple functional groups makes it a versatile building block in organic synthesis.[5] Notably, its synthesis utilizes glycerol, a readily available and inexpensive byproduct of biodiesel production, aligning with the principles of sustainable chemistry.[3]
The reaction typically yields a mixture of the five-membered ring (this compound) and the six-membered ring (2-phenyl-1,3-dioxan-5-ol) isomers.[6][7] The control of selectivity towards the desired five-membered ring isomer is a key challenge and an active area of research. This guide will focus on the synthesis and characterization of the dioxolane derivative.
Reaction Mechanism: The Chemistry of Acetal Formation
The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction.[8] The mechanism can be understood through the following key steps:
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack by Glycerol: A hydroxyl group of the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.[8][10]
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by another hydroxyl group of the glycerol backbone on the protonated hemiacetal leads to the formation of a five-membered or six-membered cyclic intermediate with the elimination of a water molecule.[9] The formation of the five-membered dioxolane ring is often kinetically favored.
-
Deprotonation: The final step involves the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the final product, this compound.
The removal of water as it is formed is crucial to drive the equilibrium towards the product side, as the reaction is reversible.[11]
Catalytic Systems: Driving Efficiency and Selectivity
A variety of catalysts have been employed for the acetalization of glycerol with benzaldehyde, ranging from homogeneous to heterogeneous systems. The choice of catalyst significantly influences the reaction rate, yield, and selectivity.
Homogeneous Catalysts
-
Brønsted Acids: Traditional homogeneous catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective in promoting the reaction.[6][11] PTSA, for instance, has been shown to give high yields under microwave irradiation.[11] However, these catalysts can be corrosive, difficult to separate from the reaction mixture, and may lead to environmental concerns.[11]
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.
-
Acidic Resins: Solid acid catalysts like Amberlyst-36 have demonstrated high yields (up to 94%) in the reaction of glycerol with benzaldehyde.[11]
-
Zeolites and Clays: Materials such as zeolite H-BEA and Montmorillonite K-10 are also effective catalysts for this transformation.[11]
-
Sulfated Metal Oxides: Sulfated mixed metal oxides, for example, SO₄²⁻/CeO₂–ZrO₂, have been shown to be active and environmentally benign catalysts, with studies indicating good selectivity towards the dioxolane product.[6]
-
Heteropolyacids: Tungstophosphoric acid supported on silica-coated magnetite nanoparticles has been used as a magnetically separable heterogeneous catalyst, achieving high glycerol conversion and cyclic acetal yields.[12]
The choice between homogeneous and heterogeneous catalysts will depend on the specific requirements of the process, including scale, cost, and desired product purity.
Experimental Protocol: A Step-by-Step Guide
This section provides a generalized, yet detailed, experimental procedure for the synthesis of this compound. The specific quantities and conditions may be optimized based on the chosen catalyst and available equipment.
Materials and Equipment
-
Reactants: Glycerol (anhydrous), Benzaldehyde
-
Catalyst: p-Toluenesulfonic acid (PTSA) or a selected heterogeneous catalyst
-
Solvent (for water removal): Toluene or n-hexane
-
Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer with hotplate, rotary evaporator, separatory funnel, standard laboratory glassware.
Reaction Workflow
Caption: A schematic overview of the synthesis workflow.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a condenser, add glycerol, benzaldehyde, the acid catalyst, and a suitable solvent for azeotropic water removal (e.g., toluene). A typical molar ratio of glycerol to benzaldehyde is 1:1 to 1.2:1.[13]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., toluene refluxes at approximately 110°C). Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash with water to remove any remaining glycerol and catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous liquid, can be purified by vacuum distillation or column chromatography on silica gel to isolate the this compound.
Characterization of the Product
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are commonly employed:
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (phenyl group): multiplet around δ 7.30-7.50 ppm. Acetal proton (CH): singlet around δ 5.80 ppm. Dioxolane and methanol protons: multiplets in the δ 3.5-4.5 ppm region.[14] |
| ¹³C NMR | Aromatic carbons: signals in the δ 125-140 ppm region. Acetal carbon: signal around δ 103 ppm. Dioxolane and methanol carbons: signals in the δ 60-80 ppm region. |
| FT-IR (cm⁻¹) | O-H stretch (alcohol): broad peak around 3400 cm⁻¹. C-H stretch (aromatic and aliphatic): peaks around 3100-2800 cm⁻¹. C=C stretch (aromatic): peaks around 1600 and 1450 cm⁻¹. C-O stretch (acetal and alcohol): strong peaks in the 1200-1000 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z = 180.20. |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and the specific instrument used.
Conclusion and Future Perspectives
The synthesis of this compound from glycerol and benzaldehyde is a robust and adaptable process with significant potential for the production of value-added chemicals from renewable resources. Future research in this area is likely to focus on the development of more efficient and selective heterogeneous catalysts that can operate under milder reaction conditions, further enhancing the green credentials of this important transformation. The exploration of continuous flow processes for this reaction also presents an exciting avenue for industrial-scale production.
References
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Deutsch, J., et al. (2007). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts, 8(12), 595. [Link]
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Pradima, C., et al. (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. PubMed Central, 11, 23. [Link]
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Ferreira, P., et al. (2021). Solketal. Encyclopedia MDPI. [Link]
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Xi'an Lyphar Biotech Co., Ltd. (n.d.). What's the application of Solketal? lyphar.com. [Link]
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Fatica, M. A., et al. (2023). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]
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Ferreira, P., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. MDPI. [Link]
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Al-Mawla, D. H., et al. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. MDPI. [Link]
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Wikipedia. (n.d.). Solketal. [Link]
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G. M. S. El-Shafei, et al. (2019). Acetalization of glycerol with benzaldehyde over Na8SiW11O39/MCM-41. ResearchGate. [Link]
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ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. [Link]
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ResearchGate. (n.d.). Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts. [Link]
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da Silva, R. X., et al. (2025). Synthesis of bio–additive fuels from acetalization of glycerol with benzaldehyde over molybdenum promoted green solid acid catalysts. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
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Zhang, L., et al. (2016). Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]
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YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
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Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031240). [Link]
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PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. [Link]
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Spectroscopic Profile of 2-Phenyl-1,3-dioxolane-4-methanol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-1,3-dioxolane-4-methanol (also known as benzylidene glycerol), a versatile organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind experimental choices and ensuring a self-validating interpretation of the results.
Introduction to this compound
This compound (CAS No: 1708-39-0, Molecular Formula: C₁₀H₁₂O₃) is a heterocyclic compound featuring a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring.[1] Its structure, derived from the protection of two adjacent hydroxyl groups of glycerol with benzaldehyde, makes it a valuable chiral building block and intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in complex molecular architectures. Spectroscopic methods provide the necessary tools for this confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended.
Sample Preparation:
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the dioxolane ring, and the protons of the hydroxymethyl group. Due to the presence of a stereocenter at C4 of the dioxolane ring, the molecule is chiral, and the protons on the dioxolane ring can exhibit complex splitting patterns (diastereotopicity).
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | Aromatic protons |
| Acetal (CH) | ~5.8 | Singlet | Proton at C2 of the dioxolane ring |
| Dioxolane Ring (OCH₂, CH) | 3.5 - 4.5 | Multiplets | Protons at C4 and C5 of the dioxolane ring |
| Hydroxymethyl (CH₂OH) | 3.5 - 3.9 | Multiplet | Methylene protons of the hydroxymethyl group |
| Hydroxyl (OH) | Variable (typically 1.5-4.0) | Broad Singlet | Proton of the hydroxyl group |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.
The singlet for the acetal proton is a characteristic feature, confirming the presence of the benzylidene acetal group. The complex multiplets for the dioxolane and hydroxymethyl protons arise from spin-spin coupling between adjacent non-equivalent protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |
| Phenyl (C₆H₅) | 125 - 140 | Aromatic carbons |
| Acetal (CH) | ~103 | Carbon at C2 of the dioxolane ring |
| Dioxolane Ring (OCH₂, CH) | 65 - 80 | Carbons at C4 and C5 of the dioxolane ring |
| Hydroxymethyl (CH₂OH) | ~63 | Methylene carbon of the hydroxymethyl group |
The downfield signal around 103 ppm is characteristic of the acetal carbon. The aromatic region will show multiple signals corresponding to the substituted and unsubstituted carbons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, a small amount can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.
IR Spectral Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (alcohol) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600, 1475 | C=C stretch | Aromatic ring |
| 1200 - 1000 | C-O stretch | Acetal and alcohol |
The broad absorption band in the 3600-3200 cm⁻¹ region is a clear indication of the presence of the hydroxyl group. The C-O stretching region is often complex but will show strong absorptions characteristic of the acetal and alcohol moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
Ionization Method: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.
Mass Spectral Analysis
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).[1] The fragmentation pattern provides valuable structural information.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 180.
-
Loss of a hydrogen atom: A peak at m/z = 179.
-
Loss of the hydroxymethyl group (-CH₂OH): A peak at m/z = 149.
-
Benzoyl cation (C₆H₅CO⁺): A strong peak at m/z = 105, resulting from the cleavage of the dioxolane ring.
-
Phenyl cation (C₆H₅⁺): A peak at m/z = 77.
The presence of the molecular ion peak confirms the molecular weight, and the characteristic fragment ions, particularly the benzoyl cation, provide strong evidence for the presence of the benzylidene acetal structure.
Integrated Spectroscopic Analysis Workflow
The elucidation of the structure of this compound is a synergistic process that combines the information from all three spectroscopic techniques.
Caption: Workflow for the spectroscopic elucidation of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating framework for the structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic ring, acetal), and mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity in research and development.
References
-
PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]
-
ChemBK. (2024). (2-phenyl-1,3-dioxolan-4-yl)methanol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003267). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,2-benzylidene glycerol this compound. Retrieved from [Link]
-
MDPI. (2024). Effects of the Species and Growth Stage on the Antioxidant and Antifungal Capacities, Polyphenol Contents, and Volatile Profiles of Bamboo Leaves. Retrieved from [Link]
Sources
Physical properties of benzylidene glycerol, including boiling and melting points
An In-Depth Technical Guide to the Physical Properties of Benzylidene Glycerol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzylidene Glycerol in Synthesis
In the landscape of medicinal chemistry and materials science, the strategic use of protecting groups and chiral building blocks is paramount. Benzylidene glycerol, a derivative of the simple polyol glycerol, represents a critical chiral synthon and a versatile intermediate. Its structure, featuring a phenyl-substituted acetal, not only masks two of glycerol's hydroxyl groups, reducing its polarity and enabling selective reactions at the remaining hydroxyl, but also introduces conformational rigidity and chirality.
This guide focuses primarily on cis-1,3-O-benzylideneglycerol (CAS 4141-19-9) , the most common and well-characterized isomer. This compound serves as a crucial starting material in the synthesis of complex, biologically active molecules. Its applications include the development of arachidonoylglycerol mimetics targeting cannabinoid receptors, core disaccharides for vaccines, and novel anionic dendrimers with antibacterial properties[1]. For professionals in drug development, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for process optimization, purity assessment, and quality control. This document provides a detailed examination of these properties and the rigorous experimental protocols required for their verification.
Core Physical Properties of cis-1,3-O-Benzylideneglycerol
The physical constants of a compound are its fingerprint, offering immediate insight into its identity, purity, and expected behavior under various processing conditions. The data presented below for cis-1,3-O-benzylideneglycerol have been consolidated from reliable chemical suppliers and databases.
| Physical Property | Value | Source(s) |
| CAS Number | 4141-19-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 83-86 °C | [1][2] |
| Boiling Point | 333.6 °C at 760 mmHg (atmospheric pressure) | [2] |
| Density | 1.204 g/cm³ | [2] |
| Solubility | Soluble in benzene, chloroform, methanol, and acetone. | |
| Synonyms | cis-2-Phenyl-1,3-dioxan-5-ol, cis-5-Hydroxy-2-phenyl-1,3-dioxane | [3] |
Experimental Determination of Physical Properties
A commitment to empirical verification is the bedrock of scientific integrity. The following protocols are designed as self-validating systems for determining the melting and boiling points of benzylidene glycerol, incorporating best practices to ensure accuracy and reproducibility.
The Principle of Melting Point Determination as an Indicator of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even small amounts of impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fundamental, rapid, and cost-effective technique for assessing the purity of a solid sample like cis-1,3-O-benzylideneglycerol.
Protocol: High-Precision Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device), which allows for precise control of the heating rate.
Methodology:
-
Sample Preparation:
-
Ensure the cis-1,3-O-benzylideneglycerol sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Obtain a glass capillary tube (sealed at one end). Invert the tube and press the open end into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the solid tightly.
-
Repeat until the packed sample height is 2-3 mm. An excessive sample amount will lead to an artificially broad melting range due to inefficient heat transfer.
-
-
Instrument Setup & Calibration:
-
Before the first use of the day, verify the apparatus's thermometer calibration using certified standards with known melting points (e.g., pure benzoic acid or urea).
-
Set the starting temperature to approximately 15-20°C below the expected melting point of 83°C (e.g., set to 65°C).
-
-
Measurement Execution:
-
Rapid Approximation (Optional but Recommended): For an unknown sample, perform a fast run with a rapid ramp rate (10-20°C/minute) to quickly find the approximate melting range.
-
Precise Determination: Insert the prepared capillary tube into the apparatus.
-
Set the ramp rate to a slow, controlled value of 1-2°C per minute. This slow rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing temperature lag.
-
Observe the sample through the magnified viewfinder.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating and observing. Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ – T₂. For pure cis-1,3-O-benzylideneglycerol, this range should be narrow and fall within the 83-86°C window.
-
Caption: Workflow for precise melting point determination.
The Principle of Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid converts into vapor. Since atmospheric pressure fluctuates with altitude and weather conditions, it is crucial to record the barometric pressure during the measurement. For substances with high boiling points, like benzylidene glycerol, determination under reduced pressure (vacuum) is often performed to prevent thermal decomposition. The data table reflects this, showing a much lower boiling point at reduced pressure (10 Torr).
Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
This method is ideal for determining the boiling point of small quantities of liquid, minimizing waste. It relies on observing the equilibrium between the liquid's vapor pressure and the external pressure.
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 360°C range)
-
Small test tube (e.g., 6x50 mm culture tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heat gun
Methodology:
-
Apparatus Assembly:
-
Attach the small test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
-
Add approximately 0.5 mL of cis-1,3-O-benzylideneglycerol to the test tube.
-
Place a capillary tube (the kind used for melting points) into the test tube with its sealed end pointing upwards.
-
Secure the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil bath. The oil level must be above the side arm to ensure proper convection.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner using a soft flame. The design of the tube promotes natural convection, ensuring uniform heating of the oil bath.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Upon reaching the boiling point, the liquid's vapor pressure will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.
-
-
Measurement:
-
Once a vigorous and continuous stream of bubbles is observed, remove the heat source.
-
The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop.
-
The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure.
-
The temperature recorded at this precise moment is the boiling point of the liquid.
-
Record the ambient barometric pressure from a laboratory barometer for a fully corrected result.
-
Conclusion
The physical properties of cis-1,3-O-benzylideneglycerol, particularly its melting and boiling points, are foundational data points for its application in research and development. A sharp melting range serves as a primary indicator of high purity, a critical parameter in drug synthesis where impurities can have significant consequences. The established protocols for determining these properties are designed to be robust and reliable, ensuring that scientists can confidently verify the quality of their materials. By adhering to these meticulous experimental procedures, researchers can ensure the integrity of their synthetic pathways and the quality of the resulting high-value compounds.
References
-
Discovery of Benzylidene Derivatives as Potent Syk Inhibitors: Synthesis, SAR Analysis, and Biological Evaluation . (2015). PubMed. Retrieved January 10, 2026, from [Link]
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"2-Phenyl-1,3-dioxolane-4-methanol" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Phenyl-1,3-dioxolane-4-methanol, a versatile organic compound, holds a significant position in the landscape of chemical synthesis, particularly in the realms of pharmaceutical development and materials science. This guide, intended for the discerning researcher and drug development professional, moves beyond rudimentary data to provide a comprehensive understanding of this molecule. We will delve into its synthesis, explore its nuanced applications as a chiral building block, and provide the detailed technical data necessary for its effective utilization in a laboratory setting. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability.
Core Identifiers and Physicochemical Properties
This compound, also known as benzylidene glycerol, is a heterocyclic compound featuring a phenyl group and a hydroxymethyl substituent on a 1,3-dioxolane ring. This structure imparts a unique combination of stereochemical potential and reactivity.
| Property | Value | Source(s) |
| CAS Number | 1708-39-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [3][4] |
| Odor | Sweet berry and bitter almond aroma | [3][4] |
| Boiling Point | 280 °C (lit.) | [3][4] |
| Density | 1.185 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.538 (lit.) | [3][4] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in ethanol and essential oils. | [3] |
Synthesis of this compound: A Strategic Overview
The primary and most efficient route to this compound is the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction is a cornerstone of protecting group chemistry and offers a high-yield pathway to the target molecule. The formation of the five-membered dioxolane ring is favored over the six-membered dioxane ring.[5]
Reaction Mechanism and Rationale
The synthesis proceeds via the formation of a hemiacetal from the reaction of benzaldehyde with one of the primary hydroxyl groups of glycerol, followed by an intramolecular cyclization with the adjacent secondary hydroxyl group to form the stable 1,3-dioxolane ring. The use of an acid catalyst, such as phosphomolybdic acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of benzaldehyde, thereby activating it towards nucleophilic attack by the hydroxyl groups of glycerol.[5] The regioselectivity for the 1,2-diol of glycerol is high, leading predominantly to the desired 1,3-dioxolane product.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acid-Catalyzed Acetalization
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Glycerol
-
Benzaldehyde
-
Phosphomolybdic Acid (PMA) or p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (or equivalent for water removal)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add glycerol, benzaldehyde (1.1 equivalents), and a catalytic amount of phosphomolybdic acid (e.g., 0.5 mol%).[5]
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following data provides a reference for the spectroscopic characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.
Caption: Predicted ¹H NMR signals for this compound.
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific diastereomer. A crude ¹H-NMR analysis often shows the presence of multiple isomers.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~126-129 | Aromatic carbons (CH) |
| ~104 | Acetal carbon (O-CH-O) |
| ~75 | Dioxolane methine carbon (CH-O) |
| ~67 | Dioxolane methylene carbon (CH₂-O) |
| ~63 | Hydroxymethyl carbon (CH₂OH) |
Note: These are approximate chemical shifts. For a similar compound, 2-phenyl-1,3-dioxolane, signals are observed at 65.4, 103.8, 126.4, 128.4, 129.4, and 137.6 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretching (alcohol) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1495 | Medium-Weak | C=C stretching (aromatic ring) |
| 1200-1000 | Strong | C-O stretching (acetal and alcohol) |
For a related compound, 2-phenyl-1,3-dioxolane, characteristic IR peaks are available in online databases.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Expected Molecular Ion: [M]⁺ at m/z = 180.
-
Key Fragmentation Patterns: A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment is the phenyl cation [C₆H₅]⁺ at m/z 77. The loss of the hydroxymethyl group (CH₂OH) can also be observed.[9][10]
Applications in Drug Development and Research
The utility of this compound in drug development stems primarily from its role as a chiral building block and a versatile intermediate.[2]
Chiral Synthon
When prepared from enantiomerically pure glycerol derivatives, this compound serves as a valuable chiral synthon. The defined stereochemistry of the dioxolane ring can be transferred to new stereocenters in a target molecule, which is of paramount importance in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Bioactive Molecules
The hydroxyl group of this compound can be readily functionalized, and the benzylidene acetal can serve as a protecting group for the 1,2-diol of glycerol. This allows for selective reactions at other positions of a more complex molecule. For instance, derivatives of benzylidene glycerol are used in the synthesis of biologically active molecules such as arachidonoylglycerol mimetics, which are selective for CB1 receptors.[11] Enantiomerically pure forms of 1,3-dioxolane-4-methanol compounds are key intermediates in the synthesis of β-blockers, glycerophospholipids, and other therapeutic agents.[5]
Polymer Chemistry
Derivatives of this compound, such as its methacrylate ester, have been used in the synthesis of copolymers.[12] These polymers can have interesting properties and potential applications in materials science and biomedicine.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a comprehensive safety data sheet (SDS) for this compound should always be consulted, general safety precautions for similar chemicals include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Fire Safety: This compound is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.
It is important to note that this compound is moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[3]
Conclusion
This compound is a compound of significant utility, offering a blend of desirable physicochemical properties and synthetic versatility. Its role as a chiral precursor and a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, is well-established. This guide has provided a detailed overview of its synthesis, characterization, and applications, grounded in scientific principles and practical laboratory considerations. It is our hope that this comprehensive resource will empower researchers and drug development professionals to effectively harness the potential of this valuable chemical entity in their scientific endeavors.
References
-
¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. (n.d.). Academia.edu. Retrieved from [Link]
-
2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1,3-Dioxolane-4-methanol, 2-phenyl-. (n.d.). PubChem. Retrieved from [Link]
-
Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. (2015). Polymer Chemistry. Retrieved from [Link]
-
(PDF) Tetrahedron letter. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and polymerization of 2‐phenyl‐4‐methylene‐1,3‐dioxolane. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Chiral benzylidene derivatives of glycerol. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Showing metabocard for this compound (HMDB0031240). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
(2-phenyl-1,3-dioxolan-4-yl)methanol. (n.d.). ChemBK. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The Stereochemical Landscape of 2-Phenyl-1,3-dioxolane-4-methanol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the chirality and stereochemistry of 2-Phenyl-1,3-dioxolane-4-methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, resolution, and characterization of its stereoisomers, offering both foundational principles and actionable experimental protocols. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical understanding and practical application.
Introduction: The Significance of Chirality in this compound
This compound, a heterocyclic compound derived from the protection of glycerol with benzaldehyde, possesses a stereogenic center that imparts chirality to the molecule.[1][2] The spatial arrangement of substituents around this chiral center gives rise to stereoisomers with distinct three-dimensional structures. In the pharmaceutical and life sciences sectors, the stereochemistry of a molecule is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Enantiomerically pure forms of 1,3-dioxolane-4-methanol derivatives are crucial building blocks in the synthesis of various biologically active compounds, including β-blockers and antiviral agents.[3][4] This guide will elucidate the stereochemical complexities of this compound and provide the technical framework for its stereoselective synthesis and analysis.
The Stereoisomers of this compound
The structure of this compound contains two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers. These are designated as cis and trans diastereomers based on the relative orientation of the phenyl group at C2 and the hydroxymethyl group at C4.
The C4 carbon, being attached to four different groups (a hydrogen atom, a hydroxymethyl group, and two oxygen atoms of the ring), is a chiral center.[5] This results in (R)- and (S)-enantiomers. Furthermore, the C2 carbon, bearing a phenyl group and a hydrogen atom, can also be chiral, leading to cis and trans diastereomers.
Caption: Stereoisomeric relationship of this compound.
Synthesis of Racemic this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glycerol with benzaldehyde.[4][5][6] This reaction preferentially forms the five-membered 1,3-dioxolane ring over the six-membered 1,3-dioxane ring. The use of specific catalysts can enhance the regioselectivity of this reaction.
Experimental Protocol: Synthesis using Phosphomolybdic Acid
This protocol outlines a highly regioselective synthesis yielding the 1,3-dioxolane derivative.[4][7]
Materials:
-
Glycerol
-
Benzaldehyde
-
Phosphomolybdic acid (PMA)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol and phosphomolybdic acid (PMA) in a 200:1 molar ratio.
-
Add an equimolar amount of benzaldehyde relative to glycerol.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The choice of phosphomolybdic acid as a catalyst is critical for achieving high regioselectivity towards the 1,3-dioxolane product.[4][7] This is attributed to the formation of a glycerolato-PMA complex that favors the attack on the 1- and 2-hydroxyl groups of glycerol.
Strategies for Chiral Resolution
The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for its application in stereoselective synthesis. Two primary strategies are employed: classical chemical resolution and modern chromatographic techniques.
Classical Resolution via Diastereomeric Salt Formation
This method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric esters.[8] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Workflow for Diastereomeric Salt Formation and Separation:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol Outline:
-
React the racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid or tartaric acid derivatives) in the presence of a coupling agent (e.g., DCC) or after converting the acid to its acid chloride.
-
The resulting mixture of diastereomeric esters is then subjected to fractional crystallization from a suitable solvent system. The choice of solvent is critical and often determined empirically.
-
The separated diastereomers are then hydrolyzed (e.g., using aqueous base) to liberate the enantiomerically pure alcohols.
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for the analytical and preparative separation of enantiomers.[9] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Polysaccharide-based (e.g., amylose or cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |
| Advantages | Well-established, wide range of available columns | Faster separations, lower solvent consumption, "greener" technique |
| Considerations | Higher solvent cost and disposal issues | Requires specialized instrumentation |
Typical Chiral HPLC Protocol:
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for achieving optimal separation and should be optimized.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (typically at 254 nm due to the phenyl group). The two enantiomers will elute at different retention times.
Stereochemical Characterization
The determination of the stereoisomeric purity (both diastereomeric ratio and enantiomeric excess) is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio and, with the aid of chiral derivatizing agents, the enantiomeric excess.[10][11][12]
-
¹H and ¹³C NMR: The diastereomers of this compound will exhibit distinct sets of signals in both ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei.[10][13] Integration of the corresponding signals allows for the quantification of the diastereomeric ratio.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry (cis vs. trans). Protons that are close in space will show cross-peaks in the NOESY spectrum. For the cis isomer, a NOE is expected between the proton at C2 and the protons at C4, whereas for the trans isomer, this interaction will be absent or significantly weaker.[10]
-
NMR with Chiral Derivatizing Agents: To determine the enantiomeric excess of a sample, it can be derivatized with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters.[12] The resulting diastereomers will have distinct NMR signals (particularly for nuclei near the new stereocenter, such as the protons on the hydroxymethyl group), allowing for the quantification of the enantiomeric ratio by integration.
Chiral Chromatography
As discussed in the resolution section, chiral HPLC and SFC are also the primary methods for determining the enantiomeric excess of a sample. By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Applications in Research and Drug Development
The enantiomerically pure forms of this compound serve as versatile chiral building blocks in the synthesis of a wide array of complex molecules.[14] Their utility stems from the presence of a primary alcohol that can be readily functionalized and a protected diol that can be deprotected under acidic conditions to reveal the glycerol backbone. This structural motif is found in numerous pharmaceuticals, making stereochemically defined this compound a valuable starting material in drug discovery and development.[3][4]
References
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An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane-4-methanol: From Nomenclature to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3-dioxolane-4-methanol, a versatile organic compound, holds a significant position in the realms of fragrance chemistry, organic synthesis, and pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, offering field-proven insights for professionals in the chemical and pharmaceutical industries.
Part 1: Chemical Identity and Nomenclature
Properly identifying a chemical compound is the cornerstone of scientific research and development. This compound is known by a variety of synonyms and alternative names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.
The most commonly used name for this compound is This compound . Its Chemical Abstracts Service (CAS) number, a unique identifier, is 1708-39-0 [1].
Other frequently encountered synonyms and alternative names include:
It is classified as a member of the benzene and substituted derivatives class of organic compounds[2].
Structural Representation
The molecular structure of this compound consists of a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring. This structure is the result of the formal condensation of benzaldehyde with glycerol.
Part 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | 1708-39-0 | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [3][4] |
| Odor | Sweet, berry, and bitter almond aroma | [3][4] |
| Boiling Point | Approximately 280 °C | [3][4] |
| Density | Approximately 1.185 g/mL at 25 °C | [4] |
| Refractive Index | n20/D ~1.538 | [4] |
| Solubility | Soluble in ethanol and essential oils. Slightly soluble in chloroform and methanol. | [4] |
Part 3: Applications in Science and Industry
The unique chemical structure of this compound lends itself to a range of applications, primarily in the fragrance industry and as a key building block in organic synthesis.
Fragrance and Flavoring Agent
With its characteristic sweet, fruity, and almond-like scent, this compound is utilized as a fragrance ingredient in cosmetics and perfumes.[2] Its aromatic properties also make it a valuable component in the formulation of flavoring agents for the food industry.[2]
Intermediate in Organic and Pharmaceutical Synthesis
Perhaps its most significant role is as a versatile intermediate in organic synthesis. The presence of a chiral center and multiple functional groups makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its potential antioxidant and antimicrobial properties are also areas of research interest for drug development.[2] A notable application is its use in the preparation of Glycerol Benzaldehyde with high specific selectivity.[4]
Part 4: Synthesis of this compound
The primary and most common method for the synthesis of this compound is the acid-catalyzed condensation reaction between benzaldehyde and glycerol. This reaction, an acetalization, results in the formation of the 1,3-dioxolane ring.
Reaction Scheme
Detailed Experimental Protocol
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Glycerol
-
Benzaldehyde
-
Phosphoric acid (as catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of glycerol and benzaldehyde. Add a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of phosphoric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product side. Monitor the progress of the reaction by observing the amount of water collected.
-
Neutralization: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Part 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Toxicity: It is reported to be moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[4]
-
Flammability: It is a combustible liquid.[4]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from ignition sources.
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.
Part 6: Conclusion
This compound is a compound with significant utility in both industrial and research settings. Its pleasant aromatic properties make it a valuable fragrance and flavoring ingredient, while its chemical structure provides a versatile platform for the synthesis of more complex molecules, particularly in the pharmaceutical field. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use.
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An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]
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Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry (RSC Publishing). [Link]
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Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. [Link]
-
¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. ResearchGate. [Link]
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The Synthesis of Benzylidene Glycerol: A Technical Guide on its Discovery, History, and Application in Drug Development
This guide provides a comprehensive technical overview of the discovery, history, and synthesis of benzylidene glycerol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, evolution of synthetic methodologies, and the contemporary applications of this versatile molecule and its derivatives.
Introduction: The Significance of Benzylidene Glycerol
Benzylidene glycerol, a cyclic acetal formed from the reaction of glycerol and benzaldehyde, exists primarily as two isomeric structures: the five-membered ring, 2-phenyl-1,3-dioxolane-4-methanol, and the six-membered ring, 2-phenyl-1,3-dioxan-5-ol. These compounds are not merely chemical curiosities; they serve as crucial intermediates in organic synthesis and as foundational scaffolds in the development of novel therapeutic agents. The formation of the benzylidene acetal provides a robust protecting group for the hydroxyl moieties of glycerol, enabling selective chemical transformations at other positions of the molecule.[1] This attribute has been extensively utilized in carbohydrate chemistry and the synthesis of complex natural products.[2] Furthermore, the benzylidene moiety itself, when incorporated into larger molecular frameworks, has been shown to confer significant biological activity, paving the way for its exploration in medicinal chemistry.[3][4]
This guide will navigate the historical milestones in the synthesis of benzylidene glycerol, dissect the key synthetic protocols with an emphasis on the underlying chemical principles, and explore the burgeoning role of its derivatives in the landscape of modern drug discovery.
A Journey Through Time: The Discovery and Historical Development of Benzylidene Glycerol Synthesis
While the precise first synthesis of benzylidene glycerol is not definitively documented in readily available literature, the foundational chemistry for its creation was laid in the late 19th and early 20th centuries with the broader exploration of acetal chemistry. A significant and well-documented investigation into the stereochemistry and synthesis of 1,3-O-benzylideneglycerols was published by N. Baggett and colleagues in 1960 in the Journal of the Chemical Society.[5] Their work provided a detailed study of the configuration and reactions of these compounds, marking a key point in the scientific understanding of this specific class of molecules.
The synthesis of benzylidene acetals of polyols, like glycerol, is a specific application of the broader field of acetal chemistry. The acid-catalyzed reaction between an aldehyde or ketone and an alcohol to form an acetal has been a fundamental transformation in organic chemistry for over a century. Early synthetic chemists would have undoubtedly explored the reactions of the readily available glycerol and benzaldehyde, likely leading to the formation of benzylidene glycerol in various laboratory settings. However, the work by Baggett et al. represents a thorough and systematic study that brought the synthesis and stereochemistry of these compounds into sharper focus for the scientific community.
The evolution of synthetic methods has since progressed from simple acid-catalyzed condensation to more sophisticated techniques offering greater control over stereoselectivity and milder reaction conditions. These advancements include the development of transacetalization methods, the use of heterogeneous catalysts for improved sustainability, and the application of enzymatic synthesis to achieve high enantiopurity.[6][7][8]
Core Synthetic Strategies and Methodologies
The synthesis of benzylidene glycerol can be broadly categorized into three primary methodologies: acid-catalyzed condensation, transacetalization, and enzymatic synthesis. The choice of method is often dictated by the desired isomeric product (the five-membered 1,3-dioxolane or the six-membered 1,3-dioxane), the need for stereoselectivity, and considerations of scale and environmental impact.
Acid-Catalyzed Condensation of Glycerol and Benzaldehyde
This is the most direct and classical approach to synthesizing benzylidene glycerol. The reaction involves the direct condensation of glycerol with benzaldehyde in the presence of an acid catalyst.[7]
Mechanism:
The reaction proceeds via a standard acid-catalyzed acetal formation mechanism. The acid protonates the carbonyl oxygen of benzaldehyde, activating the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of glycerol. This is followed by a series of proton transfer and dehydration steps, leading to the formation of a cyclic hemiacetal and subsequently the final acetal product. The equilibrium of this reaction is driven towards the product by the removal of water, often accomplished through azeotropic distillation.[2]
Caption: Mechanism of acid-catalyzed benzylidene glycerol formation.
Experimental Protocol: Synthesis of 1,3-O-Benzylideneglycerol
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine glycerol (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as toluene or hexane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or a strongly acidic ion-exchange resin (e.g., Amberlyst-15).[9][10]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.
| Parameter | Typical Conditions | Reference |
| Glycerol:Benzaldehyde Molar Ratio | 1:1 to 1:1.2 | [11] |
| Catalyst | p-Toluenesulfonic acid (TsOH), Phosphoric acid, Amberlyst-15 | [9][10][11] |
| Solvent | Toluene, Hexane (for azeotropic removal of water) | [12] |
| Temperature | 70-130 °C (Reflux) | [11] |
| Reaction Time | 3-8 hours | [11][12] |
| Yield | 80-95% | [12] |
Transacetalization
Transacetalization offers a milder alternative to direct condensation, avoiding the generation of water and often proceeding under less harsh conditions. This method involves the reaction of glycerol with a pre-formed acetal of benzaldehyde, such as benzaldehyde dimethyl acetal.[6]
Mechanism:
The reaction is also acid-catalyzed. The acid protonates one of the alkoxy groups of the benzaldehyde acetal, which then leaves as an alcohol. The resulting oxocarbenium ion is then trapped by a hydroxyl group of glycerol. An intramolecular reaction with a second hydroxyl group of glycerol, with the elimination of a second molecule of alcohol, leads to the formation of the cyclic benzylidene glycerol.
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An In-Depth Technical Guide to the Health and Safety of 2-Phenyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3-dioxolane-4-methanol, also known by synonyms such as Benzylideneglycerol and Benzaldehyde glycerin acetal, is a viscous liquid recognized for its sweet, fruity, and almond-like aroma.[1] This compound, identified by CAS Number 1708-39-0, is primarily utilized as a flavor and fragrance agent in various industries.[2] Its synthesis is typically achieved through the condensation of benzaldehyde and glycerol. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for professionals handling it in research and development settings.
This guide provides a comprehensive overview of the health and safety information for this compound, focusing on hazard identification, toxicological profile, exposure controls, and emergency procedures. The information presented herein is intended to empower researchers and scientists to conduct their work safely and effectively.
Chemical and Physical Properties
A foundational aspect of chemical safety is the understanding of a substance's physical properties, which dictate its behavior under various conditions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow viscous liquid | [1] |
| Odor | Sweet berry and bitter almond | [1] |
| Molecular Formula | C10H12O3 | [1][3] |
| Molecular Weight | 180.20 g/mol | [3][4] |
| Boiling Point | 280 °C (lit.) | [1] |
| Flash Point | 113 °C | [1] |
| Density | 1.185 g/mL at 25 °C (lit.) | [1] |
| Solubility | Soluble in ethanol and essential oils; slightly soluble in chloroform and methanol. | [1] |
Hazard Identification and Classification
Based on available safety data for closely related compounds, this compound is considered to be hazardous. The following GHS classifications should be applied as a precautionary measure.[5]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark: For acute toxicity (oral, dermal, inhalation), skin and eye irritation, and respiratory tract irritation.
It is important to note that one safety data sheet for a closely related compound explicitly states, "To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated."[5] This underscores the necessity of a cautious approach when handling this substance.
Toxicological Profile
The available toxicological data for this compound is limited, necessitating a conservative risk assessment.
-
Acute Toxicity: The oral LD50 in rats is reported as 3150 mg/kg, suggesting moderate toxicity by ingestion.[1] It is also described as mildly toxic by skin contact and moderately toxic by intraperitoneal routes.[1]
-
Skin and Eye Irritation: The substance is classified as causing skin and serious eye irritation.[5]
-
Respiratory Irritation: It may cause respiratory irritation.[5]
-
Chronic Toxicity: There is no available data on the long-term effects of exposure, including carcinogenicity, mutagenicity, or reproductive toxicity. The absence of this data does not imply a lack of hazard.
Occupational Exposure and Control Measures
A critical aspect of laboratory safety is the implementation of effective control measures to minimize exposure to hazardous substances.
Occupational Exposure Limits (OELs)
Currently, there are no established occupational exposure limits (OELs), such as a Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), for this compound.[5][6] In the absence of OELs, a conservative approach should be adopted to keep exposure as low as reasonably practicable.
Engineering Controls
The primary method for controlling exposure is through engineering solutions.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.
-
Enclosure: For larger scale operations or repetitive tasks, the use of glove boxes or other enclosed systems should be considered.
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to prevent direct contact with the substance.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat are necessary. Protective clothing should be selected based on the potential for skin contact.
-
Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
The following diagram illustrates a standard workflow for risk assessment and implementation of control measures when handling this compound.
Caption: Risk Assessment and Control Workflow for this compound.
Safe Handling and Storage
Proper handling and storage practices are crucial to prevent accidents and maintain the integrity of the chemical.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5] Ensure all containers are properly labeled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames as it is a combustible liquid.[1] Store separately from incompatible materials, though specific incompatibilities are not well-documented, a cautious approach would be to avoid strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: When heated to decomposition, it may emit acrid smoke and irritating fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Ecotoxicological Information
There is currently no available data on the ecotoxicity of this compound. Therefore, releases to the environment should be avoided.
Conclusion
This compound is a compound with moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. The lack of comprehensive toxicological data and established occupational exposure limits necessitates a highly precautionary approach to its handling. By adhering to the principles of risk assessment, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers and scientists can safely manage the risks associated with this compound. Continuous vigilance and adherence to established safety protocols are the cornerstones of a safe and productive research environment.
References
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1708-39-0 Name: this compound. Retrieved from [Link]
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ChemWhat. (n.d.). 苯甲醛甘油缩醛的理化性质及危险特性(SDS\MSDS)表_结构式分子量. Retrieved from [Link]
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CORE. (n.d.). MULTI-OMICS TO ILLUMINATE SIGNALING MOLECULES OF THE GUT MICROBIOTA-BRAIN AXIS. Retrieved from [Link]
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ResearchGate. (2024, February). Effects of the Species and Growth Stage on the Antioxidant and Antifungal Capacities, Polyphenol Contents, and Volatile Profiles of Bamboo Leaves. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). version 1.1. Retrieved from [Link]
-
North Dakota Department of Health and Human Services. (n.d.). toxics. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: (2-Phenyl-1,3-dioxolan-4-yl)methanol as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of (2-Phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary in asymmetric synthesis. Derived from readily available and renewable resources such as glycerol and benzaldehyde, this auxiliary presents a cost-effective and versatile platform for stereocontrolled carbon-carbon bond formation.[1][2][3] These notes detail the synthesis of the chiral auxiliary, the mechanistic principles governing its stereodirecting influence, and provide exemplary, detailed protocols for its application in diastereoselective alkylation and aldol reactions. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, where the biological activity of a molecule is often dictated by its stereochemistry.[4] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5][6] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.
(2-Phenyl-1,3-dioxolan-4-yl)methanol, a C₁-symmetric chiral diol derivative, operates on the principle of forming a chiral acetal with a substrate. The rigid 1,3-dioxolane ring, substituted with a sterically demanding phenyl group, creates a well-defined three-dimensional environment. This steric hindrance effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.
Synthesis and Preparation of the Chiral Auxiliary
The enantiomerically pure forms of (2-phenyl-1,3-dioxolan-4-yl)methanol, i.e., (R)-(2-phenyl-1,3-dioxolan-4-yl)methanol and (S)-(2-phenyl-1,3-dioxolan-4-yl)methanol, are accessible from the corresponding chiral isomers of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which in turn are derived from glycerol. The synthesis involves the transacetalization of enantiopure solketal with benzaldehyde.
Protocol 1: Synthesis of (S)-(2-Phenyl-1,3-dioxolan-4-yl)methanol
This protocol outlines the synthesis starting from commercially available (R)-solketal.
Materials:
-
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)
-
Benzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-solketal (1.0 eq.), benzaldehyde (1.2 eq.), and a catalytic amount of p-TsOH·H₂O (0.05 eq.) in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-(2-phenyl-1,3-dioxolan-4-yl)methanol.
Application in Asymmetric Alkylation
The chiral auxiliary can be esterified with a carboxylic acid, and the resulting ester can be enolized and alkylated with high diastereoselectivity. The phenyl group at the C2 position of the dioxolane ring plays a crucial role in shielding one face of the enolate.
Conceptual Workflow for Asymmetric Alkylation
Caption: General workflow for an asymmetric alkylation reaction.
Protocol 2: Diastereoselective Alkylation of an Acylated Auxiliary (Exemplary)
This protocol is a representative procedure based on established methods for similar chiral auxiliaries.
Materials:
-
Acylated auxiliary from Protocol 1 (e.g., propionyl derivative)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the acylated auxiliary (1.0 eq.) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the diastereomeric product by column chromatography.
Application in Asymmetric Aldol Reactions
The boron enolate of the acylated auxiliary can react with aldehydes to produce β-hydroxy carbonyl compounds with high levels of diastereoselectivity. The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state, where the bulky phenyl group of the auxiliary directs the facial selectivity of the aldehyde's approach.
Stereochemical Model for Aldol Addition
Caption: Simplified representation of the Zimmerman-Traxler model.
Protocol 3: Asymmetric Aldol Reaction (Exemplary)
Materials:
-
Acylated auxiliary (e.g., propionyl derivative)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7), methanol, 30% hydrogen peroxide
Procedure:
-
Dissolve the acylated auxiliary (1.0 eq.) in anhydrous DCM in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% hydrogen peroxide at 0 °C to oxidize and break the boron-aldolate complex. Stir vigorously for 1 hour.
-
Extract the product with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Cleavage of the Auxiliary
A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Saponification is a common and effective method for cleaving the ester linkage.
Protocol 4: Saponification of the Acylated Product
Materials:
-
Alkylated or aldol product
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water mixture
Procedure:
-
Dissolve the product from Protocol 2 or 3 in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (e.g., 0.8 M, 2.0 eq.) followed by the dropwise addition of 30% H₂O₂ (4.0 eq.).
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with dilute HCl.
-
Extract the desired carboxylic acid or β-hydroxy acid product with ethyl acetate.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Summary and Outlook
(2-Phenyl-1,3-dioxolan-4-yl)methanol represents a promising class of chiral auxiliaries derived from renewable resources. Its rigid dioxolane framework, combined with the steric influence of the phenyl group, provides a strong basis for achieving high levels of diastereoselectivity in key bond-forming reactions. While extensive literature on this specific auxiliary is emerging, the principles outlined in this guide, based on well-established precedents in asymmetric synthesis, offer a robust starting point for its exploration and application in the synthesis of complex chiral molecules.
References
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- Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc03373a]
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- Asymmetric synthesis via acetal templates. 3. On the stereochemistry observed in the cyclization of chiral acetals of polyolefinic aldehydes; formation of optically active homoallylic alcohols.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00366a029]
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- Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst.ResearchGate. [URL: https://www.researchgate.
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- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.Hungarian Journal of Industry and Chemistry. [URL: https://hjic.mk.uni-pannon.hu/index.php/hjic/article/view/1785]
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Preparation of 2-Phenyl-1,3-dioxolane-4-methanol: An Application Note and Laboratory Protocol
This document provides a comprehensive guide for the synthesis of 2-Phenyl-1,3-dioxolane-4-methanol, a valuable chemical intermediate. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections detail the underlying chemical principles, a step-by-step laboratory procedure, characterization methods, and essential safety considerations.
Introduction and Significance
This compound, also known as benzylideneglycerol, is a heterocyclic compound belonging to the dioxolane family.[1] Structurally, it is a cyclic acetal formed from the reaction of benzaldehyde and glycerol.[2][3][4][5] This compound and its derivatives are of significant interest due to their applications as intermediates in the synthesis of pharmaceuticals, as plasticizers, and as components in fragrance formulations owing to their mild, sweet, and nutty aroma.[6][7] The synthesis detailed herein is a classic example of the protection of a diol functional group, a fundamental transformation in organic synthesis.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through the acid-catalyzed acetalization of glycerol with benzaldehyde.[2][4][5] This reaction is a reversible nucleophilic addition to the carbonyl group of the aldehyde.[8] The acidic catalyst protonates the carbonyl oxygen of benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.[8][9]
The reaction can lead to the formation of two isomeric cyclic acetals: a five-membered ring (1,3-dioxolane) and a six-membered ring (1,3-dioxane).[2][5] The regioselectivity of the reaction, favoring the formation of the 1,3-dioxolane derivative, is influenced by thermodynamic and kinetic factors. The formation of the five-membered ring by the reaction of the primary and secondary hydroxyl groups of glycerol is generally favored.[10]
The reaction mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the benzaldehyde carbonyl group.
-
Nucleophilic Attack: A hydroxyl group from glycerol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.[8]
-
Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxonium ion).
-
Intramolecular Cyclization: The remaining hydroxyl group of the glycerol moiety attacks the carbocation, leading to the formation of the cyclic acetal ring.
-
Deprotonation: The final step involves the deprotonation of the cyclic product to regenerate the acid catalyst and yield the final this compound.
To drive the equilibrium towards the product side, it is common practice to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Glycerol (C₃H₈O₃) | ACS Reagent Grade | Sigma-Aldrich | Ensure it is anhydrous for best results. |
| Benzaldehyde (C₇H₆O) | ReagentPlus®, ≥99% | Sigma-Aldrich | Freshly distilled to remove benzoic acid. |
| p-Toluenesulfonic acid monohydrate (PTSA) | 98.5% | Alfa Aesar | Catalyst. |
| Toluene (C₇H₈) | ACS Reagent Grade | Fisher Scientific | Solvent for azeotropic removal of water. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Diethyl Ether (C₄H₁₀O) | ACS Reagent Grade | Fisher Scientific | For extraction. |
| Round-bottom flask (250 mL) | - | - | |
| Dean-Stark apparatus | - | - | |
| Condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Separatory funnel (250 mL) | - | - | |
| Rotary evaporator | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycerol (9.21 g, 0.1 mol) and freshly distilled benzaldehyde (10.61 g, 0.1 mol).
-
Add toluene (100 mL) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Assemble a Dean-Stark apparatus with a condenser on top of the round-bottom flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected in the trap. The theoretical amount of water is 1.8 mL. The reaction is typically complete within 3-4 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[11] Characteristic signals are expected for the aromatic protons of the phenyl group, the acetal proton, and the protons of the dioxolane ring and the hydroxymethyl group.[11] The spectrum of the crude product can reveal the presence of the two diastereomers (cis and trans) due to the two chiral centers in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl group, the acetal carbon, and the carbons of the dioxolane ring.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the acetal and alcohol functionalities.[12]
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the reagents and product.[13][14]
Reagent Handling:
-
Benzaldehyde: Can cause skin and eye irritation.[13] Handle in a well-ventilated fume hood.
-
p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
This compound: May cause skin, eye, and respiratory irritation.[13] The toxicological properties have not been fully investigated.[13]
Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
References
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC. (2021, January 21). PubMed Central. [Link]
-
A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Publishing. (2024, December 16). Royal Society of Chemistry. [Link]
-
Solketal Production from Glycerol Ketalization with Acetone: Catalyst Selection and Thermodynamic and Kinetic Reaction Study | Industrial & Engineering Chemistry Research - ACS Publications. American Chemical Society Publications. [Link]
-
Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts - MDPI. (2019, July 25). MDPI. [Link]
-
Glycerol Conversion to Solketal: Catalyst and Reactor Design, and Factors Affecting the Yield - DOI. (2021, April 27). DOI. [Link]
-
The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio. ScienceDirect. [Link]
-
Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. Wiley Online Library. [Link]
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Formation and Reactions of Acetals - Chemistry Steps. Chemistry Steps. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 1708-39-0 Name: this compound - XiXisys. XiXisys. [Link]
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Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts - ResearchGate. ResearchGate. [Link]
-
Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH | Request PDF. ResearchGate. [Link]
-
¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset - ResearchGate. ResearchGate. [Link]
-
Showing metabocard for this compound (HMDB0031240) - Human Metabolome Database. (2012, September 11). Human Metabolome Database. [Link]
-
Acetalisation of glycerol with benzaldehyde | Download Table - ResearchGate. ResearchGate. [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO4 2-/CeO2-ZrO2 catalyst - PubMed. (2021, January 21). PubMed. [Link]
-
Acetal Formation - Organic Chemistry, Reaction Mechanism - YouTube. (2021, June 23). YouTube. [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst - ResearchGate. ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Master Organic Chemistry. [Link]
-
1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem. PubChem. [Link]
-
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Thieme Connect. [Link]
- US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents.
-
(2-phenyl-1,3-dioxolan-4-yl)methanol - ChemBK. (2024, April 9). ChemBK. [Link]
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Application Notes: Strategic Use of (2-Phenyl-1,3-dioxolan-4-yl)methanol in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of (2-phenyl-1,3-dioxolan-4-yl)methanol as a versatile chiral building block in the synthesis of high-value pharmaceutical intermediates. This document elucidates the core principles of its utility, focusing on its role as an enantiomerically pure, protected glycerol derivative. Detailed, field-proven protocols are provided for the synthesis of key intermediates for the β-adrenergic blocker class of drugs, supported by mechanistic insights and process logic to ensure reproducibility and scalability.
Introduction: The Strategic Value of a Chiral Pool Synthon
In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its efficacy and safety profile. For many therapeutics, only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or even contribute to adverse effects.[1] This reality places immense importance on asymmetric synthesis methodologies that can produce enantiomerically pure compounds.
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure compounds from nature, such as amino acids, sugars, and terpenes, which serve as powerful starting materials for complex syntheses.[2][3] (2-Phenyl-1,3-dioxolan-4-yl)methanol, derived from glycerol and benzaldehyde, is a prime example of such a synthon.[4][5] Its utility stems from several key features:
-
Pre-defined Stereocenter: It provides a fixed stereogenic center at the C4 position, which can be transferred through a synthetic sequence to the target molecule.
-
Orthogonal Protecting Groups: The benzylidene acetal serves as a robust protecting group for the C2 and C3 hydroxyls of the glycerol backbone, allowing for selective chemistry to be performed on the primary hydroxyl at C1.[6]
-
Crystalline Nature: Unlike many glycerol derivatives, it is often a crystalline solid, which facilitates purification by recrystallization and ensures high starting material purity.[7]
-
Versatile Reactive Handle: The primary alcohol functionality is a versatile point for chemical modification, most commonly through activation to create a good leaving group.
These attributes make (2-phenyl-1,3-dioxolan-4-yl)methanol an exemplary starting material for the synthesis of the aryloxypropanolamine core found in many β-blocker medications.[8][9]
Core Application: Enantioselective Synthesis of β-Blocker Intermediates
β-Adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases.[9] The pharmacologically active enantiomer of most beta-blockers is the (S)-isomer.[10] A general and efficient strategy for their synthesis involves the coupling of a substituted phenol with a chiral three-carbon (C3) synthon. (R)-(2-Phenyl-1,3-dioxolan-4-yl)methanol is an ideal precursor for generating the required (R)-C3 electrophile, which ultimately leads to the desired (S)-β-blocker after nucleophilic attack and subsequent transformations.
The overall synthetic logic involves activating the primary alcohol, coupling it with the target phenol, and then unmasking the protected diol to construct the final propanolamine side chain.
Detailed Application Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol A: Activation of the Chiral Synthon – Synthesis of (R)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxolane
Principle: The primary hydroxyl group of the starting material is converted into a p-toluenesulfonate (tosylate) ester. This transformation is critical as it converts the poorly leaving hydroxyl group into an excellent leaving group (tosylate), priming the molecule for nucleophilic substitution reactions. The reaction is conducted at low temperatures to minimize side reactions.
Materials:
-
(R)-2-Phenyl-1,3-dioxolane-4-methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (Et3N) with 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Phenyl-1,3-dioxolane-4-methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (1.5 eq) or a combination of triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). The base acts as a scavenger for the HCl generated during the reaction.[11]
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add cold 1 M HCl to quench the reaction and dissolve the pyridinium salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a white to off-white solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol/hexane) to yield the pure tosylate.
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
| Purity (HPLC) | >98% |
| Optical Rotation | Specific value dependent on conditions (verify by lit.) |
| Key ¹H NMR Signals | Aromatic protons from phenyl & tosyl groups, dioxolane backbone protons, characteristic upfield methyl signal from tosyl group. |
| Table 1: Expected data for (R)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxolane. |
Protocol B: Synthesis of a Chiral β-Blocker Intermediate – (S)-2-((4-Acetamidophenyl)oxy)methyl)oxirane
This protocol demonstrates the synthesis of a key chiral epoxide intermediate for (S)-Atenolol, starting from the activated synthon prepared in Protocol A.
Step 1: Aryl Ether Formation via Williamson Ether Synthesis
Principle: This step involves an Sₙ2 reaction where the phenoxide ion of 2-(4-hydroxyphenyl)acetamide attacks the electrophilic carbon of the activated synthon, displacing the tosylate leaving group. This reaction proceeds with a complete inversion of stereochemistry at the reaction center, converting the (R)-configured synthon into an (S)-configured product.[10]
Materials:
-
(R)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxolane (from Protocol A)
-
2-(4-Hydroxyphenyl)acetamide
-
Potassium Carbonate (K₂CO₃, anhydrous powder)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Setup: In a dry round-bottom flask, combine 2-(4-hydroxyphenyl)acetamide (1.1 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Phenoxide Formation: Stir the suspension at 60-70 °C for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add a solution of the tosylate from Protocol A (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl ether intermediate. This product is often used directly in the next step.
Step 2: Acetal Hydrolysis and In-situ Epoxide Formation
Principle: The benzylidene acetal is hydrolyzed under acidic conditions to reveal a 1,2-diol. Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction, where the deprotonated secondary alcohol displaces a leaving group on the adjacent carbon (formed in-situ from the primary alcohol) to form the stable, three-membered epoxide ring.
Materials:
-
Crude aryl ether from Step 1
-
Methanol/Water solvent mixture
-
p-Toluenesulfonic acid (PTSA) or aqueous HCl
-
Sodium Hydroxide (NaOH)
Procedure:
-
Hydrolysis: Dissolve the crude aryl ether in a mixture of methanol and water (e.g., 4:1). Add a catalytic amount of PTSA (0.1 eq) or a few drops of concentrated HCl. Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Neutralization & Concentration: Cool the reaction and neutralize the acid with a saturated NaHCO₃ solution. Remove the methanol under reduced pressure.
-
Epoxide Formation: To the remaining aqueous residue containing the diol, add a solution of sodium hydroxide (2.0 eq) and stir vigorously at room temperature for 2-3 hours. The epoxide formation can be monitored by TLC.
-
Extraction and Purification: Extract the product from the aqueous mixture using dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude epoxide by flash column chromatography on silica gel.
Step 3: Final Assembly via Epoxide Ring-Opening
Principle: The final step involves the ring-opening of the chiral epoxide with isopropylamine. The nucleophilic amine attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs preferentially at the terminal (least substituted) carbon, a key regioselective step that ensures the formation of the desired 2-hydroxy-3-aminopropyl ether structure.[12]
Materials:
-
Chiral epoxide from Step 2
-
Isopropylamine
-
Methanol or Isopropanol
Procedure:
-
Reaction: Dissolve the purified epoxide (1.0 eq) in methanol. Add an excess of isopropylamine (5-10 eq).
-
Heating: Heat the reaction in a sealed vessel or under reflux at 40-50 °C for 4-8 hours.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture and remove all volatile components (solvent and excess amine) under reduced pressure.
-
Purification: The resulting crude product, (S)-Atenolol, can be purified by recrystallization from a suitable solvent to yield the final, enantiomerically pure active pharmaceutical ingredient.
Conclusion and Outlook
(2-Phenyl-1,3-dioxolan-4-yl)methanol stands out as a highly effective and reliable chiral synthon for the asymmetric synthesis of pharmaceutical intermediates. Its inherent stability, pre-defined stereochemistry, and straightforward chemical activation provide a logical and efficient pathway to complex chiral molecules. The protocols detailed herein for the synthesis of β-blocker intermediates demonstrate a robust and scalable strategy that leverages the principles of chiral pool synthesis. This approach avoids costly and often complex asymmetric catalysis or resolution steps later in the synthetic sequence, underscoring its value in process development and manufacturing. Further applications of this building block can be envisioned in the synthesis of other natural products and APIs containing a chiral glycerol-derived backbone.
References
- Smolecule. (n.d.). Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol.
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Retrieved from [Link]
-
Hite, G. J., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Retrieved from [Link]
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Retrieved from [Link]
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
-
Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]
-
Singh, N., et al. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Organic Chemistry & Process Research. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Phenyl-1,3-dioxolane-4-methanol (HMDB0031240). Retrieved from [Link]
-
Seebach, D., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Retrieved from [Link]
-
Perosa, A., et al. (2006). Rapid synthesis of substituted 5-phenyl-1,3-dioxolan-4-ones under microwave-induced solvent-free conditions. ResearchGate. Retrieved from [Link]
-
Lee, J., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. PubMed. Retrieved from [Link]
-
Nicolas, J., et al. (2011). Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry. Retrieved from [Link]
-
Paek, S. M., et al. (2022). Three categories of chiral pool use in asymmetric synthesis. ResearchGate. Retrieved from [Link]
-
Sharma, S. D., et al. (2008). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. ResearchGate. Retrieved from [Link]
-
Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. Retrieved from [Link]
-
Mulzer, J. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. Retrieved from [Link]
-
Jamison, T. F., et al. (2012). Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group. PubMed Central. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031240). Retrieved from [Link]
-
Ding, R., et al. (2011). Formation of the chloride, not the desired tosylate. ResearchGate. Retrieved from [Link]
-
Miles, W. H., et al. (2005). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. Retrieved from [Link]
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Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Singh, I., et al. (2020). Epoxide ring opening using methanol. ResearchGate. Retrieved from [Link]
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Theodorou, A., & Varvounis, G. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Retrieved from [Link]
-
Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PubMed Central. Retrieved from [Link]
-
Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar. Retrieved from [Link]
-
Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The 2-Phenyl-1,3-dioxolane-4-methanol Scaffold as a Gateway to High-Performance Chiral Catalysts
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of the chiral 1,3-dioxolane framework, originating from precursors like "2-Phenyl-1,3-dioxolane-4-methanol." While this specific molecule serves as a foundational chiral building block, its true potential is realized through its more sterically elaborate and widely applied analogues, namely the TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). This guide elucidates the transition from this basic scaffold to advanced chiral ligands and catalysts. We present detailed protocols for the synthesis of TADDOLs and their subsequent application in pivotal enantioselective transformations, including organocatalytic Diels-Alder reactions and Lewis acid-catalyzed nucleophilic additions. Each protocol is accompanied by mechanistic insights, quantitative performance data, and workflow diagrams to ensure both reproducibility and a deep understanding of the underlying principles of chirality transfer.
Introduction: From Chiral Building Block to Versatile Catalyst Scaffold
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[1] Chiral auxiliaries and ligands are the primary tools employed to control stereochemical outcomes in chemical reactions.[2] The C₂-symmetric backbone of 1,3-dioxolanes, derived from readily available and inexpensive tartaric acid, represents one of the most robust and versatile chiral scaffolds in asymmetric synthesis.[3]
While simple derivatives like this compound embody the core chiral motif, the field has been largely defined by the development of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, famously known as TADDOLs.[4] First reported by Seebach, TADDOLs are exceptionally versatile chiral diols that can function as:
-
Stoichiometric chiral reagents.
-
Chiral Brønsted acid organocatalysts.
-
Precursors to a vast library of chiral ligands for metal-catalyzed reactions. [1][4]
The defining feature of TADDOLs is their rigid, C₂-symmetric structure featuring two diarylhydroxymethyl groups. This well-defined chiral pocket is predisposed to form chelate complexes with metals or to engage in highly organized hydrogen-bonding interactions with substrates, enabling effective chirality transfer.[1][5] This guide will focus on the practical synthesis of TADDOLs and their application in two major classes of enantioselective reactions.
Synthesis of a Representative TADDOL Catalyst
The synthesis of TADDOLs is a robust and scalable process, typically involving the reaction of a tartrate-derived dioxolane with an excess of an aryl Grignard reagent.[3][6] The following protocol details the preparation of (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol, a highly effective TADDOL derivative.
Protocol 2.1: Synthesis of (4R,5R)-Tetra(naphth-2-yl)-TADDOL[6]
Workflow Overview:
Caption: Mechanism of TADDOL-organocatalyzed Diels-Alder reaction.
Protocol 3.1: Enantioselective Diels-Alder Reaction of an Aminosiloxydiene with Methacrolein
[7] Materials:
-
(4R,5R)-Tetra(naphth-2-yl)-TADDOL (Catalyst)
-
1-(Trimethylsiloxy)-1-amino-1,3-butadiene derivative (Diene)
-
Methacrolein (Dienophile)
-
Toluene, anhydrous
-
Lithium aluminum hydride (LiAlH₄), 1.0 M in Et₂O
-
Hydrofluoric acid (HF), 5% in CH₃CN
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of the TADDOL catalyst (0.10 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at -80 °C, add the diene (0.50 mmol).
-
Add methacrolein (0.75 mmol) to the mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at -80 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Product Isolation (Reductive Path):
-
Treat the cold reaction mixture with LiAlH₄ (2.0 mL of 1.0 M solution, 2.0 mmol) at -80 °C.
-
Stir for 30 minutes at -80 °C, then allow to warm to room temperature and stir for an additional 1.5 hours.
-
Cool to 0 °C and quench the excess LiAlH₄ by careful addition of water.
-
Filter the solids and wash them thoroughly with diethyl ether.
-
Concentrate the combined filtrate in vacuo.
-
Dissolve the resulting oil in acetonitrile (2.0 mL), cool in an ice bath, and treat with 5% HF in acetonitrile (3.0 mL) to afford the final alcohol product.
-
Purify the product by silica gel chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.
-
Performance Data
| Entry | Dienophile | Yield (%) | ee (%) | Reference |
| 1 | Acrolein | 92 | 73 | [7] |
| 2 | Methacrolein | 96 | 91 | [7] |
| 3 | Crotonaldehyde | 95 | 85 | [7] |
Application Note II: Ti-TADDOLate Lewis Acid Catalysis in Asymmetric Cyanosilylation
By reacting TADDOLs with titanium(IV) isopropoxide, a potent chiral Lewis acid catalyst, Ti-TADDOLate, is formed. [8][9]This complex is highly effective in catalyzing the addition of nucleophiles to carbonyl compounds, such as the cyanosilylation of aldehydes to produce valuable chiral cyanohydrins.
Mechanism of Action: Lewis Acid Activation
The Ti-TADDOLate complex functions as a chiral Lewis acid. The titanium center coordinates to the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The rigid C₂-symmetric ligand environment around the titanium atom creates a chiral pocket that directs the incoming nucleophile (trimethylsilyl cyanide, TMSCN) to one face of the activated aldehyde, ensuring high enantioselectivity. [5][9]The addition of coordinating additives like triphenylphosphine oxide (Ph₃PO) can further enhance catalyst activity and selectivity by modifying the coordination sphere of the titanium center. [9]
Caption: Catalytic cycle for Ti-TADDOLate-catalyzed cyanosilylation.
Protocol 4.1: Asymmetric Cyanosilylation of Benzaldehyde
-
(4R,5R)-TADDOL derivative (e.g., tetraphenyl-TADDOL)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Triphenylphosphine oxide (Ph₃PO) (optional additive)
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Toluene or Dichloromethane (CH₂Cl₂), anhydrous
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried flask under an inert atmosphere, add the TADDOL ligand (0.12 mmol).
-
Add anhydrous toluene (2.0 mL) followed by Ti(OⁱPr)₄ (0.10 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the Ti-TADDOLate complex.
-
If using, add the Ph₃PO additive (0.10 mmol) and stir for another 15 minutes.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add benzaldehyde (1.0 mmol).
-
Add TMSCN (1.2 mmol) dropwise to the mixture.
-
Stir the reaction for 24-72 hours, monitoring by TLC.
-
-
Workup and Product Isolation:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether or CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting silylated cyanohydrin by silica gel chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product directly by chiral HPLC or GC analysis.
-
Performance Data
The enantioselectivity of this reaction is highly dependent on the specific TADDOL ligand structure and reaction conditions.
| Entry | Ligand Aryl Group | Lewis Acid | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Ti(OⁱPr)₄ | RT | 56 | 22 | [10] |
| 2 | 3,5-Dimethylphenyl | Ti(OⁱPr)₄ | RT | 95 | 71 | [5] |
| 3 | Phenyl (with Ph₃PO) | Ti(OⁱPr)₄ | RT | 95 | up to 50 | [5][9] |
Conclusion
The 1,3-dioxolane framework, particularly in the form of TADDOLs, serves as an exceptionally powerful and versatile platform for asymmetric synthesis. Starting from simple precursors like this compound or, more commonly, tartaric acid esters, chemists can access a vast array of chiral catalysts. These catalysts demonstrate high efficacy in a range of crucial enantioselective transformations, operating either as metal-free organocatalysts or as ligands in highly active Lewis acid complexes. The detailed protocols and mechanistic discussions provided herein equip researchers with the foundational knowledge and practical steps required to leverage this remarkable chiral scaffold in their synthetic endeavors, paving the way for the efficient and selective production of complex chiral molecules.
References
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- Imwinkelried, R., & Seebach, D. (1985). Enantioselective addition of dialkylzinc reagents to aldehydes catalyzed by a chiral titanium complex. Angewandte Chemie International Edition in English, 24(9), 765-766.
- Waser, M., et al. (2013). Application Scope and Limitations of TADDOL-Derived Chiral Ammonium Salt Phase-Transfer Catalysts. Molecules, 18(4), 4547-4561. [Link: https://www.mdpi.com/1420-3049/18/4/4547]
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- BenchChem.
- Reddy, C. R., et al. (2007). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett, 2007(12), 1957-1959.
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- Imamoto, T. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes. TCI Mail, 174. [Link: https://www.tcichemicals.com/US/en/support-download/tcimail/back-number/article/10756]
- Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. [Link: https://pubmed.ncbi.nlm.nih.gov/11169680/]
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
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Synthesis and Application of 2-Phenyl-1,3-dioxolane-4-methanol Derived Polymers for Advanced Drug Delivery
Introduction: A New Frontier in Biodegradable Polymers for Drug Delivery
The quest for novel, biocompatible, and biodegradable polymers is a cornerstone of innovation in drug delivery.[1] Polymers derived from 2-Phenyl-1,3-dioxolane-4-methanol and its analogs represent a promising class of materials, offering a unique combination of a stable acetal moiety and a readily polymerizable group. The inherent biodegradability of the polyester backbone, formed through ring-opening polymerization, makes these polymers particularly attractive for creating advanced drug delivery systems such as microparticles and nanoparticles for controlled release applications.[2][3] This guide provides an in-depth exploration of the synthesis of these polymers and detailed protocols for their application in the formulation of drug-loaded nanoparticles, tailored for researchers, scientists, and professionals in drug development.
The core advantage of these polymers lies in the versatility of the 1,3-dioxolane ring system. The phenyl group at the 2-position can be substituted to modulate the polymer's physicochemical properties, such as its degradation rate and drug-polymer interactions. Furthermore, the synthetic routes to these polymers, including free-radical and cationic polymerization, allow for precise control over molecular weight and architecture, which are critical parameters for designing effective drug carriers.[4][5]
Part 1: Monomer Synthesis - (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA)
The synthesis of the methacrylate derivative of this compound, (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA), is a crucial first step. This monomer can be readily polymerized via free-radical methods to yield polymers with pendant dioxolane groups.
Protocol 1: Synthesis of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA)
This protocol is based on the reaction of glycidyl methacrylate with benzaldehyde.[4]
Materials:
-
Glycidyl methacrylate
-
Benzaldehyde
-
1,4-Dioxane (solvent)
-
Benzoyl peroxide (initiator)
-
Methanol (for precipitation)
-
Dilute NaOH solution
-
Argon or Nitrogen gas
Procedure:
-
Purification of Reactants:
-
Wash Styrene (if used for copolymerization) with dilute NaOH solution to remove the inhibitor.
-
Recrystallize benzoyl peroxide from a chloroform/methanol mixture.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl methacrylate and benzaldehyde in 1,4-dioxane.
-
-
Reaction:
-
The specific reaction conditions (temperature, time, and catalysis) for the synthesis of PDMMA from glycidyl methacrylate and benzaldehyde are described in the literature.[4]
-
-
Purification of Monomer:
-
After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude monomer is then purified, for instance by column chromatography, to yield pure PDMMA.
-
Part 2: Polymer Synthesis - Free Radical Polymerization of PDMMA
Free radical polymerization is a robust method for synthesizing high molecular weight polymers from vinyl monomers like PDMMA.
Protocol 2: Free Radical Solution Polymerization of PDMMA
This protocol describes the homopolymerization of PDMMA and its copolymerization with styrene in 1,4-dioxane.[4]
Procedure:
-
Reaction Mixture Preparation:
-
In a polymerization tube, place the desired amounts of PDMMA monomer (and styrene for copolymerization), 1,4-dioxane as the solvent, and benzoyl peroxide as the initiator (typically 0.1% of the total monomer weight).
-
-
Deoxygenation:
-
Flush the mixture with an inert gas (argon or nitrogen) for at least 10 minutes to remove oxygen, which can inhibit free radical polymerization.
-
-
Polymerization:
-
Seal the tube and place it in a preheated oil bath at a controlled temperature (e.g., 65-85 °C) for a specified duration (e.g., 2-24 hours) to allow polymerization to proceed.
-
-
Polymer Precipitation and Purification:
-
After the reaction, cool the tube and dissolve the viscous solution in a suitable solvent like 1,4-dioxane.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by re-dissolving it in 1,4-dioxane and re-precipitating in methanol.
-
-
Drying:
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 55 °C) until a constant weight is achieved.
-
Visualization of Polymerization Workflow:
Caption: Workflow for the synthesis of polymers from PDMMA.
Part 3: Characterization of Synthesized Polymers
Thorough characterization of the synthesized polymers is essential to ensure they meet the required specifications for drug delivery applications.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Chemical structure and composition | Confirmation of polymer structure and determination of copolymer composition.[4] |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) | Controlled molecular weights and narrow PDI are desirable for consistent drug release. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Provides information on the physical state of the polymer (glassy or rubbery) at physiological temperatures. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature | Ensures the polymer is stable during storage and any potential heat-involved processing steps. |
Part 4: Application in Drug Delivery - Formulation of Nanoparticles
The biodegradable nature of polyesters makes them excellent candidates for formulating nanoparticles for controlled drug release.[6] The following is a generalized protocol for the preparation of drug-loaded nanoparticles using the synthesized PDMMA-based polymer via the oil-in-water (o/w) single emulsion solvent evaporation method.
Protocol 3: Preparation of Drug-Loaded Nanoparticles
Materials:
-
Synthesized PDMMA-based polymer
-
Hydrophobic drug of choice (e.g., a model anti-cancer drug)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Phosphate-buffered saline (PBS) for release studies
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of the synthesized polymer and the hydrophobic drug in DCM.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid polymer nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.
-
Visualization of Nanoparticle Formulation and Drug Release:
Caption: Workflow for nanoparticle formulation and subsequent drug release.
Part 5: Rationale and Future Perspectives
The synthesis of polymers from this compound derivatives offers a versatile platform for creating novel biodegradable materials. The ability to tune the polymer properties by modifying the monomer structure or by copolymerization opens up a wide range of possibilities for tailoring drug delivery systems to specific therapeutic needs.[7][8] Future research could focus on:
-
Stimuli-Responsive Systems: Incorporating functionalities that respond to changes in pH or temperature to trigger drug release in specific microenvironments, such as tumors.
-
Targeted Delivery: Conjugating targeting ligands (e.g., antibodies, peptides) to the polymer to enhance accumulation at the site of action.[9]
-
In Vivo Studies: Evaluating the biocompatibility, degradation kinetics, and therapeutic efficacy of these drug delivery systems in relevant animal models.
By providing a detailed guide to the synthesis and application of these promising polymers, we aim to facilitate further research and development in the field of advanced drug delivery.
References
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-
Zülfiye Ilter, et al. (2012). Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and determination of monomer reactivity ratios. Designed Monomers and Polymers. [Link]
- Takeshi Endo, et al. (1984). Exploratory ring‐opening polymerization. V. Radical ring‐opening and cationic polymerization of 2‐methylene‐4‐phenyl‐1,3‐dioxolane. Journal of Polymer Science: Polymer Chemistry Edition.
- William J. Bailey, et al. (1985). Synthesis and free radical ring‐opening polymerization of 2‐methylene‐4‐phenyl‐1,3‐dioxolane. Journal of Polymer Science: Polymer Chemistry Edition.
- Editorial. (2021). Design, Synthesis and Biomedical Applications of Functional Polymers. Frontiers in Chemistry.
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Jae-Woon Nah, et al. (2011). Biodegradable Polymers for Microencapsulation of Drugs. Molecules and Cells. [Link]
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SPECIFIC POLYMERS. Biodegradable polyesters. specificpolymers.com. [Link]
- M. A. Abd El-Ghaffar and M. S. Hashem. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Biomedical Journal of Scientific & Technical Research.
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MDPI. Recent Overviews in Functional Polymer Composites for Biomedical Applications. mdpi.com. [Link]
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Nicolas J. Alvarez, et al. (2013). Synthetic Polymers for Biomedical Applications. BioMed Research International. [Link]
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A. Breitenbach, et al. (2000). Branched biodegradable polyesters for parenteral drug delivery systems. Journal of Controlled Release. [Link]
- Nicholas A. Peppas, et al. (2012). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering.
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David A. Rider, et al. (2016). Sustained Release Drug Delivery Applications of Polyurethanes. Pharmaceutics. [Link]
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Royal Society of Chemistry. Double-crosslinkable poly(urethane)-based hydrogels relying on supramolecular interactions and light-initiated polymerization: promising tools for advanced applications in drug delivery. pubs.rsc.org. [Link]
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Y. H. Bae, et al. (2020). Recent advances in polymeric drug delivery systems. Journal of Pharmaceutical Investigation. [Link]
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Comprehensive Analytical Characterization of 2-Phenyl-1,3-dioxolane-4-methanol: Application Notes & Protocols
Introduction
2-Phenyl-1,3-dioxolane-4-methanol, also known by synonyms such as Benzylideneglycerol, is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2][3] This molecule, featuring a phenyl-substituted dioxolane ring with a primary alcohol functional group, serves as a versatile intermediate in organic synthesis and is of interest in the pharmaceutical and fragrance industries.[3][4]
The structural complexity of this compound arises from its two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to diastereomers (cis and trans isomers), each of which can exist as a pair of enantiomers.[5] Consequently, a robust, multi-technique analytical approach is not merely beneficial but essential for unambiguous structural confirmation, stereochemical assignment, purity assessment, and stability evaluation.
This guide provides a detailed framework for the comprehensive characterization of this compound, moving beyond simple data reporting to explain the causality behind the selection of each analytical technique. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for selecting appropriate analytical conditions, such as solvent choice and thermal analysis parameters.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [4][6] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow viscous liquid | [4][6] |
| Boiling Point | ~280 °C | [4][6] |
| Density | ~1.185 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D ~1.538 | [4][6] |
| Solubility | Soluble in ethanol, chloroform (slightly), methanol (slightly) | [4][6] |
Integrated Analytical Strategy
A successful characterization relies on the synergistic use of multiple analytical techniques. No single method can provide a complete picture. The following workflow illustrates a logical and efficient strategy for the analysis of this compound.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Structural Elucidation by Spectroscopic Methods
Spectroscopy forms the cornerstone of molecular characterization, providing direct evidence of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule with stereocenters like this compound, the coupling constants (J-values) in ¹H NMR and the precise chemical shifts can help differentiate between cis and trans diastereomers. Advanced 2D NMR experiments (e.g., COSY, HSQC) are invaluable for unambiguously assigning all proton and carbon signals, which is a critical step for self-validation of the structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[7]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a longer relaxation delay (e.g., 5 seconds) due to the longer relaxation times of carbon nuclei.
-
Accumulate several hundred to a few thousand scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Expected Spectral Data
| Assignment | ¹H Chemical Shift (δ) ppm (Expected) | ¹³C Chemical Shift (δ) ppm (Expected) |
| Aromatic Protons (C₆H₅) | 7.30 - 7.50 (multiplet) | 126.0 - 138.0 |
| Acetal Proton (C2-H) | ~5.80 (singlet or doublet depending on isomer) | ~103.0 |
| Dioxolane Protons (C4-H, C5-H₂) | 3.60 - 4.50 (complex multiplets) | 66.0 - 76.0 |
| Methanol Protons (CH₂OH) | 3.50 - 3.90 (multiplet, coupled to C4-H) | ~63.0 |
| Hydroxyl Proton (OH) | Variable, broad singlet | N/A |
Note: Data is illustrative and based on analogs; actual values may vary based on solvent, concentration, and specific isomer.[7]
Mass Spectrometry (MS)
Expertise & Causality: MS is essential for confirming the molecular weight of the compound. The choice of ionization technique is critical. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that provides a rich fragmentation pattern, offering a structural fingerprint. Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), is a "soft" technique that usually provides the intact molecular ion (or a protonated/sodiated adduct), confirming the molecular weight with high accuracy.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer (typically a quadrupole analyzer).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) at m/z 180. Analyze the fragmentation pattern to support the proposed structure.
Expected Fragmentation Pattern
| m/z | Assignment |
| 180 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₂OH]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, FT-IR can quickly confirm the presence of the hydroxyl (-OH), aromatic (C=C and C-H), and cyclic ether (C-O) groups, providing crucial, complementary information to NMR and MS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (Alcohol) | |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | [8] |
| 2960 - 2850 | C-H stretch (sp³) | Alkyl (Dioxolane Ring) | [8] |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | [9] |
| 1200 - 1000 (strong) | C-O stretch | Cyclic Ether (Acetal) | [8] |
| 750, 690 | C-H out-of-plane bend | Monosubstituted Benzene |
Purity Assessment and Isomer Separation by Chromatography
Chromatography is indispensable for determining the purity of a sample and for separating its components, including impurities and stereoisomers.
Sources
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Application Notes and Protocols: Evaluation of 2-Phenyl-1,3-dioxolane-4-methanol for the Fragrance Industry
Introduction
The continuous innovation within the fragrance industry necessitates a rigorous evaluation of novel aroma molecules. 2-Phenyl-1,3-dioxolane-4-methanol (CAS No. 1708-39-0), a heterocyclic compound synthesized from the reaction of benzaldehyde and glycerol, presents an intriguing profile for perfumery applications.[1] Structurally, it is an acetal, a class of compounds known for their stability and diverse scent characteristics in fragrance formulations.[2] Its profile, described with sweet, fruity, floral, and almond facets, suggests its potential as a versatile ingredient in various fragrance compositions.[1][3][4]
This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists. It provides an in-depth analysis of this compound, outlines its potential applications, and details robust protocols for its analytical and olfactory evaluation. A core focus of this guide is the critical influence of stereoisomerism on the molecule's sensory properties, a factor that must be thoroughly investigated to unlock its full potential.
Section 1: Physicochemical and Olfactory Profile
A foundational understanding of a molecule's physical and chemical properties is paramount before its inclusion in any formulation.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2-phenyl-1,3-dioxolan-4-yl)methanol, Benzylideneglycerol, Benzal glyceryl acetal[1][3][5] |
| CAS Number | 1708-39-0[1][3][6] |
| Molecular Formula | C₁₀H₁₂O₃[3][4] |
| Molecular Weight | 180.20 g/mol [1][3] |
| Appearance | Colorless to pale yellow viscous liquid[1][4] |
Molecular Structure and Stereoisomerism
The structure of this compound contains two chiral centers at the C2 and C4 positions of the dioxolane ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).
Caption: Molecular structure of this compound.
Expert Insight: The olfactory character of related dioxolanes is highly dependent on stereochemistry. For example, the cis- and trans-isomers of 2-methyl-4-phenyl-1,3-dioxolane possess markedly different scent profiles, with one enantiomer of the cis-isomer described as having strong rose and jasmine notes, while others have woody or chocolate-like facets.[7][8] It is therefore logical to hypothesize that each of the four stereoisomers of this compound possesses a unique and distinct odor profile. A full evaluation requires the separation and individual assessment of these isomers.
Physicochemical Data for Formulation
| Property | Value | Significance in Fragrance Formulation |
| Boiling Point | ~280 °C (lit.)[1][4] | Indicates low volatility, suggesting potential use as a heart or base note with good substantivity. |
| Flash Point | ~113 °C[1][4] | Poses a low flammability risk under standard compounding and storage conditions. |
| Solubility | Soluble in ethanol and essential oils.[1][4] | High compatibility with standard fragrance carriers, particularly for alcoholic perfumes. |
| logP (est.) | 0.7 - 1.33[1][3][5] | Indicates moderate lipophilicity, suggesting good performance in both alcohol- and oil-based systems. |
Section 2: Application Notes for Fragrance Formulation
Olfactory Contribution and Potential Uses
Based on its reported "sweet, fruity, floral, rose, almond" profile, this compound could serve several functions:
-
Floral Compositions: As a blender and modifier in rose, jasmine, and other white floral accords, contributing sweetness and a subtle fruity depth.
-
Gourmand & Fruity Fragrances: To enhance berry and stone fruit notes, where its almond facet can add a sophisticated, marzipan-like complexity.
-
Fixative Properties: Due to its high molecular weight and low volatility, it may act as a fixative for more volatile top and middle notes, extending the fragrance's longevity on the skin.
Rationale for Use: The Chemist's Perspective
The selection of this molecule over others is driven by several key factors:
-
Stability: As an acetal, it is generally more stable than the corresponding aldehyde (benzaldehyde), which can be prone to oxidation. This makes it a more robust choice for formulations exposed to air or light.
-
Odor Profile Modification: It is not simply a carrier for the benzaldehyde scent. The glycerol backbone significantly alters the olfactory character, reducing the harshness of the aldehyde and introducing its own floral and sweet notes.
-
Substantivity: Its structure provides a higher boiling point than many common floral ingredients, ensuring its presence in the later stages of the fragrance dry-down.
Section 3: Experimental Protocols for Evaluation
To fully characterize this compound for fragrance use, a systematic approach involving analytical chemistry and sensory analysis is required.
Protocol: Purity and Isomeric Ratio Analysis using GC-MS
Objective: To determine the chemical purity of a sample and to separate and quantify the different stereoisomers present.
Causality: Gas chromatography (GC) is the industry-standard technique for separating the volatile components of a complex mixture, while mass spectrometry (MS) provides definitive identification of those components based on their mass fragmentation patterns.[9][10] For this molecule, a standard non-polar column can assess overall purity, but a specialized chiral column is essential to separate the stereoisomers, which is critical for subsequent olfactory evaluation.
Methodology:
-
Sample Preparation: Prepare a 1% (w/v) solution of this compound in high-purity ethanol.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (Purity Analysis):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.
-
-
GC Conditions (Chiral Analysis):
-
Column: Chiral column (e.g., a cyclodextrin-based phase like Beta DEX™ 225).
-
Oven Program: Requires optimization. Start with a slow ramp (e.g., 2°C/min) to maximize resolution between the isomeric peaks.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main compound and any impurities. For the chiral analysis, determine the ratio of the different stereoisomers.
Protocol: Accelerated Stability Testing
Objective: To predict the long-term stability of the aroma molecule within a representative fragrance vehicle under stressed conditions.[11]
Causality: Fragrance ingredients can degrade over time when exposed to environmental factors like heat and light, or they can react with other components in the formulation, such as ethanol.[12] Accelerated testing at elevated temperatures and under intense light exposure allows for a rapid assessment of these potential issues, ensuring the final product maintains its intended scent profile and color throughout its shelf life.[11][13]
Caption: Workflow for Accelerated Stability Testing.
Methodology:
-
Sample Preparation: Create a 1% (w/v) solution of this compound in a standard Eau de Toilette base (e.g., 80% perfumer's alcohol, 20% deionized water). Prepare an identical solution of the base without the aroma chemical to serve as a control.[12]
-
Storage: Dispense the solutions into clear glass vials. Store sets of samples under the following conditions for up to 12 weeks:
-
Analysis Schedule: Test samples from each condition at intervals: T=0, 1 week, 2 weeks, 4 weeks, and 12 weeks.
-
Evaluation:
-
Visual: Record any changes in color or clarity.
-
Analytical (GC-MS): Quantify the remaining percentage of this compound relative to an internal standard. Identify and quantify any new peaks corresponding to degradation products.
-
Sensory: Have a trained sensory panel evaluate the odor of the samples on smelling strips, noting any deviation from the T=0 control (e.g., loss of intensity, appearance of off-notes).
-
Data Interpretation and Reporting
The results of the stability study should be summarized in a clear format to facilitate decision-making.
Example Stability Data Table:
| Time | Condition | % Compound Remaining (GC-MS) | Olfactory Notes (Sensory Panel) |
| T=0 | Control | 100% | Sweet, floral, mild almond. Conforms to standard. |
| 4 Weeks | 40°C Oven | 98.5% | No significant change. |
| 4 Weeks | UV Light | 97.2% | Slight decrease in floral brightness. |
| 12 Weeks | 40°C Oven | 96.1% | Minor loss of intensity, otherwise stable. |
| 12 Weeks | UV Light | 92.5% | Noticeable flattening of top notes; slight plastic off-note detected. |
| 12 Weeks | Control | 99.8% | No significant change. |
Conclusion
This compound is a promising aroma chemical with a multifaceted olfactory profile suitable for a range of fragrance applications. Its favorable physicochemical properties, including low volatility and good solubility, make it an attractive option for use as a heart or base note. However, the most critical aspect for its successful application is the thorough investigation of its four stereoisomers. Each isomer likely possesses a unique scent, and the overall character of a commercial sample will depend on their relative ratios. The protocols detailed in this guide provide a robust framework for the comprehensive analytical and sensory evaluation required to fully characterize this molecule and harness its potential in the art and science of perfumery.
References
- Chaintreau, A., Joulain, D., et al. (2003). GC-MS quantitation of fragrance compounds suspected to cause skin reactions. Journal of Agricultural and Food Chemistry.
- Testing Laboratory. (2026). Fragrance Stability Testing in Botanical Perfume Products.
- Integrated Liner Technologies. (2023). Fragrance Stability Testing. ILT.
- Shimadzu Corporation. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu.
- Journal of Chemical Education. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
- Analytical methods for identification and determination of some cosmetics ingredients. (n.d.). ScienceDirect.
- Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Jasmine Factory.
- Orchadia Solutions. (n.d.). Fragrance Stability. Orchadia Solutions.
- Scent.vn. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Scent.vn.
- ChemicalBook. (2025). 2-PHENYL-1.3-DIOXOLANE-4-METHANOL. ChemicalBook.
- ResearchGate. (2025). Stability of fragrance test preparations applied in test chambers.
- ChemBK. (2024). (2-phenyl-1,3-dioxolan-4-yl)methanol. ChemBK.
- Benchchem. (n.d.).
- Polymer Chemistry. (n.d.). Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane. RSC Publishing.
- Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers. (n.d.). Wiley Online Library.
- Google Patents. (n.d.). US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane.
- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031240). HMDB.
- CymitQuimica. (n.d.). (2-Phenyl-1,3-dioxolan-4-yl)methanol. CymitQuimica.
- FooDB. (2010). Showing Compound this compound (FDB003267). FooDB.
-
Leffingwell, J.C. (n.d.). The 2-Methyl-4-phenyl-[11][14]dioxolanes. Leffingwell & Associates.
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- 1. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chembk.com [chembk.com]
- 5. Showing Compound this compound (FDB003267) - FooDB [foodb.ca]
- 6. (2-Phenyl-1,3-dioxolan-4-yl)methanol | CymitQuimica [cymitquimica.com]
- 7. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 8. The 2-Methyl-4-phenyl-[1,3]dioxolanes [leffingwell.com]
- 9. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. iltusa.com [iltusa.com]
- 12. orchadia.org [orchadia.org]
- 13. testinglab.com [testinglab.com]
- 14. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Diastereoselective Synthesis of 2-Phenyl-1,3-dioxolane-4-methanol Analogs
Introduction: Navigating Stereochemistry in Dioxolane Synthesis
The synthesis of 2-Phenyl-1,3-dioxolane-4-methanol and its analogs represents a critical step in the development of various biologically active molecules and chiral building blocks. The inherent chirality at the C4 position, derived from glycerol, and the potential for a new stereocenter at the C2 position upon acetalization with benzaldehyde, necessitates precise control over the reaction's diastereoselectivity. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and detailed protocols for achieving diastereoselective synthesis of these valuable compounds. We will explore both substrate-controlled and catalyst-controlled approaches to favor the formation of specific diastereomers, which is often crucial for their intended biological function or subsequent synthetic transformations.
The acetalization of glycerol with benzaldehyde can lead to a mixture of the five-membered 1,3-dioxolane and the six-membered 1,3-dioxane products. Typically, the formation of the 1,3-dioxolane is thermodynamically favored. Within the this compound product, two diastereomers can be formed: the cis and trans isomers, referring to the relative orientation of the phenyl group at C2 and the hydroxymethyl group at C4. The ability to selectively synthesize one diastereomer over the other is a key challenge and the focus of these application notes.
Mechanistic Insights: The Pathway to Diastereoselectivity
The formation of this compound proceeds via an acid-catalyzed acetalization reaction. The generally accepted mechanism involves the following key steps[1][2]:
-
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of benzaldehyde, activating the carbonyl carbon towards nucleophilic attack.
-
Hemiacetal Formation: One of the hydroxyl groups of glycerol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Oxocarbenium Ion Formation: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, generating a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The remaining hydroxyl group of the glycerol backbone attacks the oxocarbenium ion in an intramolecular fashion to form the five-membered dioxolane ring.
-
Deprotonation: The final product is obtained after deprotonation of the cyclic intermediate.
Diastereoselectivity in this process is primarily determined during the intramolecular cyclization step. The facial selectivity of the nucleophilic attack on the planar oxocarbenium ion dictates the relative orientation of the substituents at C2 and C4. This selectivity can be influenced by several factors:
-
Steric Hindrance: The substituents on both the glycerol backbone and the benzaldehyde derivative can sterically bias the approach of the internal nucleophile.
-
Electronic Effects: Electron-donating or withdrawing groups on the phenyl ring of benzaldehyde can influence the stability and reactivity of the oxocarbenium ion intermediate.
-
Chiral Catalysts or Auxiliaries: The use of chiral Lewis or Brønsted acids, or the temporary incorporation of a chiral auxiliary, can create a chiral environment that favors the formation of one diastereomer over the other. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction[3][4].
Visualizing the Synthetic Pathway
Caption: General reaction pathway for the acid-catalyzed synthesis of this compound diastereomers.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of diastereomers.
Materials:
-
Glycerol
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., sulfated zirconia)[1]
-
Toluene or other suitable solvent for azeotropic water removal
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-TSA (0.02 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to separate the desired 1,3-dioxolane from any 1,3-dioxane byproduct and unreacted starting materials.
Protocol 2: Proposed Diastereoselective Synthesis using a Chiral Brønsted Acid Catalyst
This protocol outlines a proposed method for achieving diastereoselectivity by employing a chiral Brønsted acid catalyst. The choice of a chiral phosphoric acid (CPA) is based on their proven efficacy in promoting asymmetric acetalization reactions.
Materials:
-
Glycerol
-
Benzaldehyde
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Add a solution of glycerol (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous DCM.
-
Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05-0.10 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of triethylamine.
-
Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio of the cis and trans isomers of this compound can be determined by ¹H NMR spectroscopy. The protons at the C2 position (the acetal proton) of the two diastereomers are in different chemical environments and will therefore exhibit distinct chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio. One study has identified the peaks of the C2-methine proton for four possible isomers, which can be used for analysis[5].
Procedure:
-
Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended).
-
Identify the signals corresponding to the acetal proton (methine proton at C2) for both the cis and trans diastereomers. These typically appear as singlets in the range of 5.5-6.0 ppm.
-
Carefully integrate the area under each of these signals.
-
The diastereomeric ratio is calculated as the ratio of the integration values of the two signals.
Protocol 4: Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)
For a more precise quantification of the diastereomeric ratio and for the isolation of individual diastereomers, HPLC is a powerful technique. Diastereomers have different physical properties and can often be separated on a standard achiral stationary phase.
Procedure:
-
Method Development:
-
Column: A normal-phase silica gel column or a reversed-phase C18 column can be tested.
-
Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used. For reversed-phase HPLC, a mixture of water and acetonitrile or methanol is common.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.
-
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the analysis under the developed method conditions.
-
The two diastereomers should elute at different retention times.
-
The diastereomeric ratio can be determined by integrating the peak areas of the two separated diastereomers.
-
Data Presentation: Expected Outcomes and Influencing Factors
The success of the diastereoselective synthesis is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). The following tables summarize typical results from the literature for the acetalization of glycerol with benzaldehyde under various conditions.
Table 1: Influence of Catalyst on Product Distribution in Glycerol Acetalization with Benzaldehyde
| Catalyst | Temperature (°C) | Glycerol Conversion (%) | Dioxolane Selectivity (%) | Dioxane Selectivity (%) | Reference |
| SO₄²⁻/CeO₂-ZrO₂ | 100 | 91.82 | 87.20 | 12.80 | [1] |
| Ferromagnetic Heteropolyacid | 120 | 85.95 | - | - | [6] |
| Amberlyst-46 | 60 | - | High | Low | [7] |
Note: Selectivity data for the ferromagnetic heteropolyacid catalyst was not explicitly broken down into dioxolane and dioxane in the abstract.
Logical Workflow for Diastereoselective Synthesis and Analysis
Caption: A workflow diagram illustrating the key decision points and steps in the diastereoselective synthesis and analysis of this compound analogs.
Conclusion and Future Outlook
The diastereoselective synthesis of this compound analogs is an achievable goal through careful selection of catalysts and reaction conditions. While traditional acid catalysis provides a straightforward route to a mixture of diastereomers, the use of chiral catalysts, such as chiral phosphoric acids, holds significant promise for achieving high levels of diastereocontrol. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize these transformations. Further research in this area could focus on the development of more efficient and selective catalysts, as well as expanding the substrate scope to include a wider range of substituted glycerols and benzaldehydes, thereby enabling access to a diverse library of chiral 1,3-dioxolane building blocks for drug discovery and development.
References
-
Solventless transacetalization of solketal over Amberlyst catalysts into valuable bio-based chemicals. ResearchGate. [Link]
-
Acetalization of glycerol with various aldehydes. ResearchGate. [Link]
-
Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. National Institutes of Health. [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. ResearchGate. [Link]
-
Chiral auxiliary. Grokipedia. [Link]
-
An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]
-
Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts. ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
Sources
- 1. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Phenyl-1,3-dioxolane-4-methanol
Abstract
This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Phenyl-1,3-dioxolane-4-methanol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. This document provides a comprehensive guide, including detailed chromatographic conditions, protocol for forced degradation studies, and method validation procedures, underpinned by scientific rationale for all experimental choices.
Introduction
This compound (Figure 1), a heterocyclic compound with the molecular formula C₁₀H₁₂O₃, is an important chemical intermediate and a component in fragrance and flavor formulations.[1][2][3] Structurally, it is an acetal formed from the condensation of benzaldehyde and glycerol, possessing a chiral center at the C4 position of the dioxolane ring.[4] Given its potential application in regulated industries, a validated, stability-indicating analytical method is crucial to ensure its quality, purity, and stability over time.
A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5][6] The development of such a method necessitates forced degradation studies, where the analyte is exposed to harsh conditions to generate potential degradants.[1] This application note describes a reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from its potential impurities and degradation products.
Figure 1: Chemical Structure of this compound
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Methanol (HPLC grade).
-
Hydrochloric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
-
Chromatographic Conditions
The selection of a C18 stationary phase is based on the non-polar phenyl ring and the moderately polar dioxolane and alcohol moieties of the analyte, which allows for good retention and separation in a reverse-phase system.[7][8] A gradient elution is employed to ensure the timely elution of the main analyte while also separating more polar and less polar impurities and degradants that may be present.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-15 min: 40% to 80% B, 15-20 min: 80% B, 20-22 min: 80% to 40% B, 22-27 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 210 nm |
| Run Time | 27 minutes |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was chosen for its ability to solubilize the analyte and its compatibility with the mobile phase.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution by accurately weighing the material containing the analyte and diluting it with the diluent to achieve a final concentration of approximately 100 µg/mL.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[2][5][9]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound reference standard. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the degradants from the intact analyte.[1][3]
Protocol: A 1 mg/mL stock solution of the analyte in the diluent was prepared and subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N HCl, heated at 60 °C for 4 hours.
-
Base Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N NaOH, kept at room temperature for 2 hours.
-
Oxidative Degradation: 5 mL of stock solution + 5 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid reference standard was kept in a hot air oven at 105 °C for 24 hours, then dissolved in the diluent.
-
Photolytic Degradation: The solid reference standard was exposed to UV light (254 nm) for 24 hours, then dissolved in the diluent.
After exposure, the solutions were neutralized (if necessary) and diluted with the diluent to a final concentration of 100 µg/mL before injection into the HPLC system. The chromatograms were evaluated for the separation of the main peak from any degradation products.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 25 to 150 µg/mL (25, 50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The analysis was performed in triplicate at each level.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability test was performed on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic parameters and observing the effect on the results. The tested parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000 |
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of this compound. The retention time for the main analyte was approximately 9.5 minutes under the specified conditions.
The forced degradation studies showed that the analyte is susceptible to degradation under acidic, basic, and oxidative conditions. The primary degradation pathway for acetals is acid-catalyzed hydrolysis, which would yield the starting materials: benzaldehyde and glycerol. The method was able to resolve the main peak from all degradation products, confirming its stability-indicating nature.
The validation results were all within the acceptable limits as defined by the ICH guidelines. The method was found to be linear, accurate, precise, and robust.
Validation Summary Table
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (Recovery) | 99.2% - 101.5% |
| Repeatability (RSD) | 0.8% |
| Intermediate Precision (RSD) | 1.2% |
| Robustness | No significant impact on results |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound.
Potential Impurities and Degradation Pathways
This diagram illustrates the synthesis of this compound and its potential process-related impurities and degradation products.
Caption: Synthesis and Potential Degradation/Impurity Pathways.
Conclusion
This application note details a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a research or industrial setting. The provided protocols for method execution, validation, and forced degradation studies offer a comprehensive guide for scientists and researchers.
References
-
ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB003267). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
International Council for Harmonisation. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
ChemBK. (n.d.). (2-phenyl-1,3-dioxolan-4-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
ResearchGate. (2016). Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
WSEAS. (n.d.). Determination of glycerol derivatives by High-performance liquid chromatography. Retrieved from [Link]
-
ACS Measurement Science Au. (2025, May 31). Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. fda.gov [fda.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for "2-Phenyl-1,3-dioxolane-4-methanol" Synthesis
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-dioxolane-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction
This compound, a valuable heterocyclic compound, is synthesized through the acetalization of glycerol with benzaldehyde.[1][2][3] This reaction typically yields a mixture of the five-membered 1,3-dioxolane and the six-membered 1,3-dioxane isomers.[2][3][4] Achieving high selectivity for the desired this compound isomer is a common challenge. This guide will address key issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The synthesis is primarily achieved through the reaction of glycerol with benzaldehyde.[1][2][3]
Q2: What are the main products formed in this reaction?
A2: The reaction produces two main cyclic acetal isomers: the five-membered this compound and the six-membered 2-phenyl-1,3-dioxan-5-ol.[4]
Q3: Why is my reaction yield consistently low?
A3: Low yields are often due to the reversible nature of acetal formation.[5] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[5] Other factors include suboptimal catalyst choice or concentration, and potential side reactions.[5]
Q4: How can I improve the selectivity for the 5-membered ring (1,3-dioxolane) product?
A4: Reaction conditions such as temperature, catalyst type, and solvent can influence the product ratio. Some studies have shown that specific catalysts can favor the formation of the 1,3-dioxolane isomer. For example, using a sulfated CeO2–ZrO2 catalyst has been shown to yield high selectivity for the dioxolane product.[2]
Q5: What analytical techniques are used to characterize the products?
A5: The products are typically characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the different isomers and determine their ratios.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Conversion of Starting Materials
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice and amount of acid catalyst are critical.
-
Recommendation: While common Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are effective, their concentration needs optimization.[7] Heterogeneous catalysts, such as certain zeolites or sulfated metal oxides, can also be employed and may offer advantages in terms of separation and reusability.[2][8]
-
-
Presence of Water: The acetalization reaction produces water, and its presence can inhibit the forward reaction.[5][9][10]
-
Suboptimal Reaction Temperature: The reaction temperature influences the reaction rate and equilibrium position.
-
Recommendation: While higher temperatures can increase the reaction rate, they may also favor the formation of the undesired trans-isomer.[7] It is crucial to find the optimal temperature that balances reaction speed and selectivity. A typical temperature range for this reaction is between 80-120°C.[2][4]
-
Problem 2: Poor Selectivity (High Formation of 6-Membered Ring Isomer)
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The ratio of the five-membered to the six-membered ring can be influenced by whether the reaction is under thermodynamic or kinetic control.
-
Recommendation: Lower reaction temperatures may favor the kinetically preferred product. Experiment with a range of temperatures to determine the optimal conditions for the desired isomer.
-
-
Catalyst Influence: The nature of the catalyst can significantly impact the product distribution.
-
Recommendation: Explore different types of acid catalysts. For instance, some solid acid catalysts have been reported to show a preference for the formation of the five-membered ring.[2]
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Similar Physical Properties of Isomers: The boiling points and polarities of the 1,3-dioxolane and 1,3-dioxane isomers can be very similar, making separation by distillation or standard column chromatography challenging.
-
Recommendation: High-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure may be necessary for effective separation.
-
-
Presence of Unreacted Starting Materials: Residual glycerol or benzaldehyde can complicate the purification process.
-
Recommendation: Ensure the reaction goes to completion by monitoring it with techniques like TLC or GC. A post-reaction workup involving washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic catalysts and any unreacted benzaldehyde.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield and selectivity for the desired 5-membered ring product.
Materials:
-
Glycerol
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene (or another suitable azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add glycerol, benzaldehyde (in a slight excess, e.g., 1.1 equivalents), and a catalytic amount of p-TsOH (e.g., 0.02 equivalents). Add a sufficient amount of toluene to allow for efficient azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the toluene by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate the this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Glycerol:Benzaldehyde Molar Ratio | 1:1.1 - 1:1.5 | A slight excess of benzaldehyde can help drive the reaction to completion. |
| Catalyst | p-TsOH (catalytic amount) or heterogeneous catalyst | p-TsOH is a common and effective catalyst. Heterogeneous catalysts can simplify purification.[2][7] |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal.[2][5][11] |
| Temperature | Reflux (Toluene: ~111°C) | Allows for a reasonable reaction rate and efficient water removal. |
| Water Removal | Dean-Stark Apparatus | Essential for shifting the equilibrium towards the product side.[5][11] |
Visualizations
Reaction Mechanism
The formation of this compound proceeds through an acid-catalyzed acetalization mechanism.
Caption: A logical workflow for troubleshooting low yield and poor selectivity.
References
-
¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of bio–additive fuels from acetalization of glycerol with benzaldehyde over molybdenum promoted green solid acid catalysts | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Green Chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis of 2, 2-dimethyl-4-phenyl--[6][12]dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. (n.d.). Retrieved January 14, 2026, from [Link]
- US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents. (n.d.). Google Patents.
-
1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry. (2022, March 26). Reddit. Retrieved January 14, 2026, from [Link]
- US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents. (n.d.). Google Patents.
-
Showing metabocard for this compound (HMDB0031240). (2012, September 11). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. (n.d.). Retrieved January 14, 2026, from [Link]
-
Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021, June 23). YouTube. Retrieved January 14, 2026, from [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. (2021, January 21). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Dioxolane. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Buy Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol | 5694-69-9 [smolecule.com]
- 2. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Improving the yield and purity of "2-Phenyl-1,3-dioxolane-4-methanol"
Welcome to the technical support center for 2-Phenyl-1,3-dioxolane-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the synthesis and purification of this compound. Our goal is to empower you with the technical expertise to overcome common challenges and optimize your experimental outcomes for both yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically formed by the acid-catalyzed reaction of benzaldehyde and glycerol.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in this acetal formation are a common challenge, primarily because the reaction is a reversible equilibrium.[1] Optimizing the yield requires pushing the equilibrium towards the product side. Here are the most common culprits and their solutions:
-
Inadequate Water Removal: The reaction produces one equivalent of water. Its presence in the reaction medium will shift the equilibrium back towards the starting materials (Le Chatelier's principle), significantly reducing your yield.
-
Solution: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] As the reaction progresses, the water-toluene azeotrope boils off, condenses, and separates in the Dean-Stark trap, with the toluene returning to the reaction flask. For smaller-scale reactions, adding a chemical drying agent like molecular sieves can also be effective.
-
-
Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical.
-
Solution: While common Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are effective, their concentration must be optimized.[2][3] Too little catalyst results in a slow or incomplete reaction, while an excess can promote side reactions, such as the polymerization of benzaldehyde. Consider exploring solid acid catalysts like Amberlyst-15. These heterogeneous catalysts can simplify the workup process (removal by simple filtration) and may offer improved selectivity.
-
-
Reagent Quality and Stoichiometry: The purity of your starting materials can impact the reaction.
-
Solution: Ensure you are using high-purity glycerol and freshly distilled benzaldehyde, as benzaldehyde can oxidize to benzoic acid upon storage. While a 1:1 molar ratio is stoichiometric, using a slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.
-
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature will lead to an incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion. The reaction is typically run at the reflux temperature of the chosen azeotroping solvent (e.g., toluene, ~110°C).
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Equilibrium favors starting materials due to water presence. | Use a Dean-Stark apparatus with toluene to continuously remove water. |
| Inefficient or excessive catalysis. | Optimize the concentration of p-TsOH (typically 0.02-0.05 eq). Consider using a solid acid catalyst like Amberlyst-15 for easier workup. | |
| Impure reagents. | Use high-purity glycerol and freshly distilled benzaldehyde. | |
| Incomplete reaction. | Monitor the reaction by TLC or GC until starting materials are consumed. Ensure adequate reaction time at reflux temperature. |
Q2: My final product is impure after workup. What are the likely contaminants and how can I effectively purify it?
Purity is paramount, especially in drug development. Impurities in this compound typically stem from unreacted starting materials or side products.
-
Common Impurities:
-
Unreacted Benzaldehyde: Has a characteristic almond-like odor.[4][5]
-
Unreacted Glycerol: A viscous, water-soluble liquid.
-
Acid Catalyst: Traces of p-TsOH or other acids.
-
Diastereomers: The product is a mixture of cis and trans diastereomers due to the two chiral centers created during the reaction. These are often difficult to separate and may not be considered impurities depending on the final application.[6]
-
-
Purification Strategy:
-
Neutralization and Washing: After the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst. Follow this with a wash with saturated brine (NaCl solution) to remove the bulk of any remaining water and water-soluble impurities like glycerol.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent (e.g., toluene) using a rotary evaporator.
-
Vacuum Distillation: The most effective method for purifying the final product is vacuum distillation. Given its relatively high boiling point (approx. 280°C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition.[4][5]
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting yield and purity issues.
Frequently Asked Questions (FAQs)
Q: What is a standard protocol for the synthesis of this compound? A: A general procedure involves refluxing a mixture of glycerol, benzaldehyde, and an acid catalyst in toluene with a Dean-Stark apparatus to remove water. A detailed step-by-step protocol is provided in the next section.
Q: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic methods is recommended for full characterization.[7][8]
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group, the acetal proton, and the protons on the dioxolane ring and methanol moiety.[7]
-
IR Spectroscopy: Will display a prominent broad peak for the O-H stretch of the alcohol group (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and strong C-O stretches (~1000-1200 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (180.20 g/mol ).[][10]
Q: What are the proper storage conditions for this compound? A: The compound is stable under recommended storage conditions.[4][11] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Glycerol (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add glycerol (1.0 equiv), toluene (approx. 2 mL per mmol of glycerol), and p-TsOH·H₂O (0.02 equiv).
-
Begin stirring and add benzaldehyde (1.05 equiv).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction by TLC if desired.
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purify the crude oil via vacuum distillation to obtain pure this compound as a colorless to pale yellow viscous liquid.[4][5]
Synthesis and Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 10. 1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting side reactions in the synthesis of 1,3-dioxolanes from glycerol
Technical Support Center: Synthesis of 1,3-Dioxolanes from Glycerol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3-dioxolanes from glycerol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize product yield and purity.
The acid-catalyzed ketalization of glycerol is a cornerstone reaction for producing valuable compounds, most notably solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) when acetone is used as the ketone.[1][2] While seemingly straightforward, this reversible reaction is sensitive to various parameters that can lead to undesired side products and diminished yields. This guide provides in-depth, field-proven insights to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format. Each answer delves into the underlying causes and provides actionable solutions.
Question 1: Why is my 1,3-dioxolane yield unexpectedly low, even with high glycerol conversion?
Probable Cause(s):
Low yield despite high substrate consumption points towards the prevalence of side reactions. The primary culprits in acid-catalyzed glycerol reactions are:
-
Glycerol Oligomerization/Etherification: Under acidic conditions and elevated temperatures, glycerol can self-condense to form diglycerol, triglycerol, and higher-order polyglycerols.[3][4] This is a competing etherification reaction where one glycerol molecule acts as a nucleophile, attacking another protonated glycerol molecule.[5] This process is particularly favored at temperatures exceeding 220°C but can occur at lower temperatures with strong acid catalysts.[5] The formation of these oligomers consumes glycerol that would otherwise be available for dioxolane synthesis.
-
Formation of the 6-Membered Ring Isomer (1,3-Dioxane): Glycerol can react to form two different cyclic ketals: the desired 5-membered 1,3-dioxolane ring and the 6-membered 1,3-dioxane isomer.[2][6] The 1,3-dioxolane is formed from the reaction with the 1,2-hydroxyl groups of glycerol, while the 1,3-dioxane is formed from the 1,3-hydroxyls. The 5-membered ring (1,3-dioxolane) is almost always the thermodynamically favored and major product.[2][6] However, certain catalysts or reaction conditions can slightly increase the proportion of the dioxane isomer, which can complicate purification.
-
Dehydration to Acrolein: At higher temperatures and with strong acid catalysts, glycerol can undergo double dehydration to form acrolein, a toxic and polymerizable aldehyde.[5] This side reaction not only reduces the yield but also leads to the formation of dark, tar-like substances in the reaction mixture.[3]
Recommended Solutions:
-
Optimize Reaction Temperature: Maintain milder reaction temperatures. For many common catalysts like Amberlyst resins or zeolites, temperatures between 30°C and 70°C are sufficient to achieve high conversion and selectivity.[7][8]
-
Select an Appropriate Catalyst: Use catalysts known for high selectivity. Ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36) and certain zeolites (e.g., H-Beta) have demonstrated excellent performance with selectivities for solketal often exceeding 98%.[1][7][8] These solid acid catalysts can also be more easily separated from the reaction mixture than homogeneous catalysts like sulfuric acid.
-
Control Catalyst Loading: Use the optimal amount of catalyst. While increasing catalyst loading can increase the reaction rate, excessive amounts can promote side reactions. A typical starting point is 1-5% catalyst by weight relative to glycerol.[9]
-
Use an Excess of the Ketone/Aldehyde: The ketalization reaction is reversible.[10] Employing a significant molar excess of the ketone (e.g., an acetone-to-glycerol ratio of 2:1 to 15:1) shifts the equilibrium toward the product side, maximizing the yield of the desired 1,3-dioxolane.[1][9][10]
Question 2: My reaction has stalled or is proceeding very slowly. What is causing this inhibition?
Probable Cause(s):
-
Water Accumulation: The ketalization of glycerol produces one molecule of water for every molecule of 1,3-dioxolane formed.[1] As a reversible reaction, the accumulation of this water by-product can inhibit forward progress and shift the equilibrium back toward the reactants.[7][11] Furthermore, water can deactivate the acid sites on heterogeneous catalysts, reducing their efficacy.[12][13]
-
Impure Glycerol: Crude glycerol from biodiesel production often contains impurities like water, methanol, and inorganic salts (e.g., NaCl).[7][12][14] Water, as mentioned, is inhibitory. Salts can poison the catalyst's active sites, severely reducing its activity.[12][15]
-
Insufficient Catalyst Acidity or Activity: The chosen catalyst may not be sufficiently acidic to effectively catalyze the reaction under the selected conditions. The strength of Brønsted acid sites is a critical parameter for driving the reaction forward.[7]
Recommended Solutions:
-
Implement Water Removal:
-
Dean-Stark Apparatus: For reactions run at or above the boiling point of an azeotroping solvent (like toluene), a Dean-Stark trap is the standard method for continuous water removal.[16]
-
Molecular Sieves: For reactions at lower temperatures, adding activated molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester the water as it is formed.[17]
-
Reactive Distillation: In a continuous process, reactive distillation can be used to simultaneously synthesize the product and remove it from the reaction zone, driving the equilibrium forward.[11]
-
-
Purify Crude Glycerol: If using glycerol from biodiesel, consider a pre-purification step to remove water and salts. Simple distillation can remove water, while other techniques may be needed for salt removal.[14]
-
Choose a Water-Tolerant Catalyst: Some catalysts exhibit better performance in the presence of water. Zeolites with a high Si/Al ratio, for instance, are more hydrophobic and thus less susceptible to deactivation by water, making them a good choice when working with crude glycerol.[12]
Experimental Protocol: General Procedure for Solketal Synthesis
This protocol provides a starting point for the synthesis of solketal (from glycerol and acetone) using a solid acid catalyst.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol (1 equivalent).
-
Reagents: Add acetone (2-6 molar equivalents) to the flask.[9]
-
Catalyst: Add the solid acid catalyst (e.g., Amberlyst-15, 3% by weight of glycerol).[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC).[9][18]
-
Workup: Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature. Filter to remove the heterogeneous catalyst.
-
Purification: Remove the excess acetone and the water by-product under reduced pressure using a rotary evaporator. The resulting crude solketal can be further purified by vacuum distillation if necessary.[19]
Data Presentation: Comparison of Common Catalysts
The choice of catalyst significantly impacts reaction efficiency. The table below summarizes the performance of various solid acid catalysts for solketal synthesis.
| Catalyst Type | Example | Typical Temperature (°C) | Glycerol Conversion (%) | Solketal Selectivity (%) | Key Advantages/Disadvantages |
| Ion-Exchange Resin | Amberlyst-36 | 25 - 70 | 85 - 97 | >99 | High activity at mild temperatures; low thermal stability.[7][8] |
| Zeolite | H-Beta (BEA) | 60 | ~72 | ~72 | High thermal stability; hydrophobicity can be tuned.[7][8] |
| Mesoporous Silica | Cs 2.5/KIT-6 | 25 - 70 | ~95 | ~98 | High surface area and active sites; stable.[7] |
| Acid-Activated Clay | K10 Montmorillonite | 25 - 70 | ~80 | >95 | Low cost; activity depends on acid activation.[7][8] |
Visualizations: Reaction Mechanisms and Workflows
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Main Reaction and Key Side Reaction
The following diagram illustrates the desired acid-catalyzed ketalization pathway versus the competing oligomerization side reaction.
Caption: Ketalization vs. Oligomerization Pathways.
General Troubleshooting Workflow
Use this workflow to diagnose and resolve issues in your synthesis.
Caption: Troubleshooting Workflow for Dioxolane Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed 1,3-dioxolane formation?
The reaction proceeds via a standard acid-catalyzed acetal formation mechanism.[10]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the ketone (e.g., acetone), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from glycerol (typically from the more reactive primary position) attacks the activated carbonyl carbon, forming a hemiketal intermediate.
-
Proton Transfer & Water Elimination: Another proton transfer occurs, leading to a protonated hydroxyl group which is then eliminated as a water molecule, forming a resonance-stabilized carbocation.
-
Ring Closure: The second hydroxyl group of the glycerol molecule (at the C2 position) performs an intramolecular nucleophilic attack on the carbocation, closing the five-membered ring.
-
Deprotonation: The final product, 1,3-dioxolane, is formed upon deprotonation, regenerating the acid catalyst.
Q2: Why is the 5-membered 1,3-dioxolane ring favored over the 6-membered 1,3-dioxane?
The formation of the 5-membered ring (solketal) is thermodynamically more favorable than the 6-membered ring.[2] The reaction involving the primary (C1) and secondary (C2) hydroxyls to form the dioxolane is kinetically and thermodynamically preferred over the reaction involving the two primary (C1 and C3) hydroxyls required for the dioxane. Consequently, solketal is often the exclusive or major product, regardless of the catalyst used.[6]
Q3: Can I use homogeneous catalysts like sulfuric acid (H₂SO₄)?
Yes, homogeneous catalysts like H₂SO₄ or p-toluenesulfonic acid (pTSA) are effective.[5][16] However, they present several disadvantages compared to heterogeneous catalysts:
-
Separation: They are difficult to separate from the product mixture, requiring neutralization and washing steps that can generate significant waste.
-
Corrosion: They are highly corrosive to equipment.
-
Selectivity: They can sometimes be less selective, promoting side reactions like oligomerization more readily.[5] For these reasons, solid acid catalysts are generally preferred for greener and more efficient processes.[1]
Q4: How can I analyze the products and monitor the reaction?
Gas Chromatography (GC) is the most common and effective method for monitoring the reaction progress and analyzing the final product mixture.[18][19] Using a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) allows for the quantification of glycerol, the desired 1,3-dioxolane product, and any side products.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for confirming the structure of the purified product.[20]
References
-
Oligomerization of glycerol - A critical review | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Gadamsetti, S., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. MDPI. Retrieved January 14, 2026, from [Link]
-
Nda-Umar, A., et al. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. MDPI. Retrieved January 14, 2026, from [Link]
-
The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio. (n.d.). E3S Web of Conferences. Retrieved January 14, 2026, from [Link]
- RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents. (n.d.).
-
Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. (2019). MDPI. Retrieved January 14, 2026, from [Link]
-
Dioxolane - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Highly Regioselective Preparation of 1,3Dioxolane4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nda-Umar, A., et al. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. Retrieved January 14, 2026, from [Link]
-
Heterogeneous catalytic reaction of glycerol with acetone for solketal production. (n.d.). AIP Publishing. Retrieved January 14, 2026, from [Link]
-
Ferreira, P., et al. (2022). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved January 14, 2026, from [Link]
-
Utilization of Glycerol by Ketalization Reactions with Acetone to Produce Solketal using Indion 225 Na as Catalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. (n.d.). Jurnal FKIP UNTAD. Retrieved January 14, 2026, from [Link]
-
Ladero, M., et al. (2022). Transformations of Glycerol into High-Value-Added Chemical Products: Ketalization and Esterification Reactions. MDPI. Retrieved January 14, 2026, from [Link]
-
“Synthesis and resolution of a substituted dioxolane from glycerol”. (n.d.). Digital Commons @ Butler University. Retrieved January 14, 2026, from [Link]
-
SN 2 -type mechanism for glycerol oligomerization in base-catalyzed homogeneous reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
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Oligomerization of glycerol – a critical review - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
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New Approach to the Synthesis of 1,3-Dioxolanes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Reactions of acid-catalyzed of glycerol ketalization: (a) general... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The ketalization of glycerol with acetone. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
The Formation of Glycerol Oligomers with Two New Types of End Groups in the Presence of a Homogeneous Alkaline Catalyst. (2019). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Ketalization reaction of glycerol with acetone. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. (n.d.). Periodica Polytechnica. Retrieved January 14, 2026, from [Link]
-
Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst. (2020). MDPI. Retrieved January 14, 2026, from [Link]
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A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
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Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Making 1,3-Dioxolane. (2023). YouTube. Retrieved January 14, 2026, from [Link]
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Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst. (n.d.). MATEC Web of Conferences. Retrieved January 14, 2026, from [Link]
-
Acetalization of Glycerol over Solid Acid Catalysts. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
- EP2760850A1 - Process for the production of a dioxolane compound from crude glycerol - Google Patents. (n.d.).
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Acetalization of glycerol with different ketone/aldehyde. | Download Table. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst: Comparison of solketal Production Using Gas Chromatography. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mechanism of the acetalization reaction of glycerol, with acetone as... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. (2018). MDPI. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Purification of 2-Phenyl-1,3-dioxolane-4-methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Phenyl-1,3-dioxolane-4-methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. The synthesis of this compound, typically via the acid-catalyzed condensation of benzaldehyde and glycerol, often yields a crude product containing unreacted starting materials, isomeric byproducts, and residual catalyst.[1] Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of your final product.
This document moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot effectively. We will explore the causality behind each step, ensuring that every procedure is a self-validating system through rigorous in-process analysis.
Part 1: Initial Assessment & Troubleshooting of Crude Product
This section addresses the common initial observations and questions that arise when handling the raw output from the synthesis reaction.
Question: What are the primary impurities I should expect in my crude this compound?
Answer: The impurity profile is directly linked to the synthesis reaction (glycerol + benzaldehyde). The most common impurities are:
-
Unreacted Starting Materials: Benzaldehyde and glycerol.
-
Isomeric Byproduct: 5-hydroxy-2-phenyl-1,3-dioxane. This six-membered ring forms competitively with the desired five-membered dioxolane ring.[2][3] Its structural similarity and similar polarity make it the most challenging impurity to remove.
-
Residual Acid Catalyst: Typically p-toluenesulfonic acid (p-TsOH) or phosphoric acid.[4][5]
-
Water: A byproduct of the condensation reaction.
-
Oxidation Products: Benzoic acid can form from the oxidation of unreacted benzaldehyde.
Question: My crude product is a biphasic mixture or appears cloudy. What does this indicate?
Answer: This is almost always due to the presence of water, a byproduct of the acetal formation. The organic product has limited water solubility. This is not a major concern and will be resolved during the initial aqueous workup phase.
Question: The pH of my crude product is acidic. Why is this a problem and how do I fix it?
Answer: The acidic pH is due to the residual catalyst used in the synthesis. This is a critical issue because heating an acidic mixture of an acetal can promote the reverse reaction (hydrolysis), leading to significant yield loss during purification, especially distillation.[6] Neutralization is a mandatory first step. This is typically achieved by washing the crude product (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base such as sodium bicarbonate solution, followed by a water or brine wash to remove residual salts.[4][7]
Part 2: Purification Workflow & Methodologies
The purification of this compound is best approached with a multi-step strategy. The following diagram outlines the logical flow from crude product to a highly purified compound.
Caption: General workflow for the purification of this compound.
Methodology 1: Aqueous Workup and Neutralization
Causality: The primary goal is to remove the acid catalyst to prevent product degradation during heating and to remove water-soluble impurities like excess glycerol. Using a mild base like sodium bicarbonate (NaHCO₃) is crucial; strong bases (like NaOH) could potentially catalyze side reactions.
Experimental Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether, 2-3 volumes of the crude product).
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced during neutralization. Once gas evolution ceases, shake more vigorously.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then saturated brine solution. The brine wash helps to break emulsions and remove residual water from the organic phase.
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Methodology 2: Primary Purification via Vacuum Distillation
Causality: This compound has a high boiling point (reported as ~280 °C at atmospheric pressure), which makes atmospheric distillation impractical and risks thermal decomposition.[1][8] Vacuum distillation lowers the boiling point to a manageable temperature. This step is highly effective at removing lower-boiling impurities (like residual benzaldehyde) and non-volatile impurities (like salts or polymerized material). However, it is generally ineffective at separating the desired 1,3-dioxolane from the isomeric 1,3-dioxane byproduct due to their very similar boiling points.[2]
| Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[8] |
| Molecular Weight | 180.20 g/mol [9] |
| Boiling Point | 280 °C (lit.) at 760 mmHg[1][8] |
| ~90-92 °C at 3 mmHg (data for a similar compound)[7] | |
| Density | ~1.185 g/mL at 25 °C[1][8] |
| Refractive Index | n20/D ~1.538[1][8] |
| Appearance | Colorless to pale-yellow viscous liquid[1][8] |
Experimental Protocol:
-
Assemble a fractional distillation apparatus equipped for vacuum operation. A short Vigreux or packed column (e.g., with Raschig rings) is recommended to improve separation efficiency.
-
Place the neutralized and dried crude oil into the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly apply vacuum and begin heating the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or benzaldehyde.
-
Carefully collect the main product fraction at a stable temperature and pressure. The expected boiling point will be highly dependent on the vacuum achieved.
-
Stop the distillation before the pot runs dry to avoid overheating non-volatile residues.
-
Analyze the collected fraction(s) by GC or TLC to assess purity.
Methodology 3: High-Purity Polishing via Column Chromatography
Causality: When high purity (>98%) is required, particularly for removing the 5-hydroxy-2-phenyl-1,3-dioxane isomer, silica gel column chromatography is the most effective method.[2] The separation relies on the subtle differences in polarity between the isomers, allowing for their differential adsorption to the silica stationary phase.
| Recommended Solvent Systems for Chromatography | |
| Application | Solvent System (v/v) |
| TLC Monitoring | 25-40% Diethyl Ether in Hexane[2] |
| 30-50% Ethyl Acetate in Hexane | |
| Flash Chromatography Elution | Gradient elution starting from 10% Ethyl Acetate in Hexane, gradually increasing to 50% Ethyl Acetate in Hexane. |
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give the product a retention factor (Rƒ) of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., a slurry pack method).
-
Sample Loading: Dissolve the distilled product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the determined solvent system. Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified product.
Part 3: Troubleshooting Guide for Purification
This troubleshooting flowchart and FAQ section is designed to address common issues encountered after an initial purification attempt.
Caption: Troubleshooting decision tree for purifying this compound.
Question: My final product is a pale yellow color. Is this normal and can I remove it?
Answer: A pale yellow tint is common but generally indicates trace impurities, possibly from slight decomposition or polymerization, especially if the distillation temperature was too high. For most applications, this is acceptable. If a completely colorless product is required, passing the material through a short plug of silica gel or treating it with activated carbon followed by filtration can often remove the color-causing impurities.
Question: I performed a distillation, but my GC analysis shows two major peaks with very similar retention times and identical mass spectra. What am I seeing?
Answer: You are almost certainly observing the desired product (this compound) and its structural isomer (5-hydroxy-2-phenyl-1,3-dioxane). As discussed, these compounds have nearly identical physical properties, making them inseparable by standard distillation.[2] This is the most common reason for failing to achieve >95-98% purity by distillation alone. The definitive solution is silica gel column chromatography.
Question: Can I use recrystallization to purify this compound?
Answer: Recrystallization is generally not the primary method of choice. Most chemical suppliers and literature describe this compound as a viscous liquid or oil at room temperature.[1][8] While some sources list a melting point or describe it as a solid, this may apply to the highly pure material at lower temperatures or to one of its stereoisomers.[8][10] If your material is an oil, recrystallization is not feasible. If it solidifies upon achieving high purity, low-temperature crystallization from a solvent system like ether/hexane could be attempted as a final polishing step, but it is not a robust method for bulk purification from the crude state.[2]
References
-
Showing metabocard for this compound (HMDB0031240) - Human Metabolome Database. (n.d.). Retrieved January 14, 2026, from [Link]
-
(2-phenyl-1,3-dioxolan-4-yl)methanol - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
- EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents. (n.d.).
- US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents. (n.d.).
- US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents. (n.d.).
-
¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Showing Compound this compound (FDB003267) - FooDB. (n.d.). Retrieved January 14, 2026, from [Link]
-
Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 14, 2026, from [Link]
-
How to separate the product mixture of 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane? (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
2-(Phenylmethyl)-1,3-dioxolane-4-methanol - CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efficient Metal- and Solvent-Free Organocatalytic System for Chemical Fixation of CO2 into Cyclic Carbonates under Mild Conditions - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Retrieved January 14, 2026, from [Link]
-
Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. (n.d.). IOSR Journal. Retrieved January 14, 2026, from [Link]
-
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. (n.d.). Retrieved January 14, 2026, from [Link]
-
1,3-Dioxolane-4-methanol, 2-(phenylmethyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 14, 2026, from [Link]
- US20080207927A1 - Process for the production of glycerol acetals - Google Patents. (n.d.).
-
Chapter 3 Diol Protecting Groups. (n.d.). Retrieved January 14, 2026, from [Link]
-
Purification of diols from aqueous and organic systems in comparison. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
How can I perform recrystallization of a solid mixture? (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Characterization of Crude and Purified Glycerol from Biodiesel Production and Purification Techniques. (n.d.). Retrieved January 14, 2026, from [Link]
-
Analytical Methods - OPUS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
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Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - NIH. (2019, November 19). Retrieved January 14, 2026, from [Link]
-
(PDF) GLYCEROL PURIFYING METHOD BY MULTI-STEP PROCESS AND MONITORED BY 1 H NMR - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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- 8. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]
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Technical Support Center: Scaling the Synthesis of 2-Phenyl-1,3-dioxolane-4-methanol
Welcome to the technical support resource for the production of 2-Phenyl-1,3-dioxolane-4-methanol. This guide is designed for researchers, chemists, and process engineers encountering the unique challenges of transitioning this synthesis from the laboratory bench to pilot and industrial-scale manufacturing. Here, we dissect common problems, offer evidence-based troubleshooting protocols, and provide a framework for robust process development, grounded in scientific principles and practical field experience.
Introduction: The Scale-Up Challenge
The synthesis of this compound, a valuable intermediate and specialty chemical, is typically achieved through the acid-catalyzed acetalization of benzaldehyde with glycerol. While straightforward in principle, scaling this reaction introduces significant complexities. The core challenges revolve around managing a reversible reaction equilibrium, maintaining catalyst integrity, ensuring product purity, and handling process safety at scale.
This guide is structured as a dynamic question-and-answer hub, addressing the most pressing issues encountered during process scale-up.
Troubleshooting Guide: From Low Yield to Off-Spec Product
This section addresses specific, frequently encountered problems in a direct Q&A format.
Q1: My reaction stalls, and I'm seeing significantly lower conversion than in my lab-scale experiments. What's the likely cause?
Answer: The most probable cause is the presence of water, which inhibits the forward reaction and pushes the equilibrium back towards the starting materials. The acetalization of glycerol is a condensation reaction that produces one mole of water for every mole of product formed.[1]
Causality & Troubleshooting:
-
Equilibrium Limitation: At a larger scale, the localized concentration of water produced can be significant, effectively stopping the reaction. In a lab flask, incidental evaporation might mask this effect.
-
Water from Reactants: Technical-grade glycerol, especially crude glycerol from biodiesel production, can contain significant amounts of water (from 3.4% to 14.1% or higher).[2] This water will not only shift the equilibrium but can also deactivate certain acid catalysts.[1]
-
Catalyst Deactivation by Water: Water can weaken the acid sites of heterogeneous catalysts, such as sulfonic acid resins (e.g., Amberlyst-15), reducing their efficacy.[1]
Recommended Actions:
-
Feedstock Analysis: Quantify the water content of your glycerol and benzaldehyde feedstocks before use.
-
Implement Water Removal:
-
Azeotropic Distillation: This is the most effective industrial method. Use a solvent like toluene or hexane to form a low-boiling azeotrope with water.[3][4] The azeotrope is continuously distilled off, condensed, and the water separated (e.g., in a Dean-Stark trap), while the solvent is returned to the reactor. This actively drives the reaction equilibrium towards the product.
-
Inert Gas Sparging: A less common but possible method involves bubbling a dry, inert gas (like nitrogen) through the reaction mixture to help carry away water vapor.
-
Q2: My final product purity is low, and I'm struggling to separate the main impurity. What is this impurity and how do I remove it?
Answer: The primary impurity is almost certainly the isomeric six-membered ring, 2-Phenyl-1,3-dioxan-5-ol . It is formed concurrently when benzaldehyde reacts with the hydroxyl groups at positions 1 and 3 of glycerol, instead of the 1 and 2 positions.[3] Separating these isomers is a significant purification challenge due to their similar molecular weights and boiling points.[5]
Causality & Troubleshooting:
-
Thermodynamic vs. Kinetic Control: The five-membered ring (dioxolane) is typically the kinetically favored product, while the six-membered ring (dioxane) can be the thermodynamically more stable product under certain conditions. Higher temperatures and longer reaction times can sometimes favor the formation of the dioxane isomer.
-
Catalyst Influence: The choice of catalyst and its pore structure can influence the selectivity between the five- and six-membered rings.
Recommended Actions:
-
Optimize Reaction Conditions for Selectivity:
-
Purification Strategy: Fractional Vacuum Distillation:
-
High Vacuum: Due to the high boiling points of these compounds (the main product boils at approximately 280°C at atmospheric pressure), vacuum distillation is essential to prevent thermal degradation.[6]
-
Efficient Fractionation Column: A packed column with a high number of theoretical plates is required to separate these close-boiling isomers.[7] The separation is difficult and may require careful control of the reflux ratio and reboiler temperature to achieve high purity.[5]
-
| Compound | Boiling Point (approx. at atm.) | Notes on Separation |
| This compound (Product) | 280 °C | Requires high vacuum (e.g., <1 mbar) and an efficient fractional distillation column for purification.[6][7] |
| 2-Phenyl-1,3-dioxan-5-ol (Isomer Impurity) | Close to product's boiling point | Separation is challenging; requires optimization of distillation parameters like reflux ratio and column height.[5] |
Q3: My solid acid catalyst is losing activity much faster than expected, requiring frequent replacement. What are the deactivation mechanisms at play?
Answer: Catalyst deactivation in this process is a multi-faceted problem, especially when using crude glycerol. The primary causes are poisoning , coking (fouling) , and acid site leaching .
Causality & Troubleshooting:
-
Poisoning by Impurities:
-
Source: Crude glycerol from biodiesel production is a major source of catalyst poisons. Key culprits include residual alkali catalyst (NaOH, KOH), salts (NaCl), and soaps (sodium salts of fatty acids).[8][9]
-
Mechanism: Basic impurities neutralize the catalyst's acid sites. Salts can precipitate on the catalyst surface, blocking pores and active sites.
-
Solution:
-
Pre-purify Crude Glycerol: Implement upstream purification steps for crude glycerol, such as acidification to split soaps into free fatty acids, followed by distillation or extraction to remove salts and other non-glycerol organic matter (MONG).[10]
-
Guard Bed: Consider using a sacrificial guard bed of a less expensive acidic material upstream of the main reactor to capture a significant portion of these poisons.
-
-
-
Coking/Fouling:
-
Source: High reaction temperatures can cause glycerol to dehydrate and polymerize, forming heavy, carbonaceous deposits ("coke") on the catalyst surface.[11][12]
-
Mechanism: Coke physically blocks the pores and active sites of the catalyst, preventing reactants from accessing them.[12]
-
Solution:
-
Temperature Optimization: Avoid excessive temperatures. Maintain the lowest possible temperature that provides a reasonable reaction rate.
-
Catalyst Selection: Choose catalysts with larger pore sizes that are less susceptible to pore blockage.
-
Regeneration: For some catalysts, controlled oxidative burnout of the coke in air can regenerate activity. This must be done carefully to avoid damaging the catalyst structure.
-
-
-
Acid Site Leaching:
-
Source: This is particularly problematic for sulfonic acid functionalized resins (e.g., Amberlyst-15).[13]
-
Mechanism: The sulfonic acid groups (-SO₃H) can be hydrolytically cleaved from the polymer backbone, especially in the presence of water and at elevated temperatures, leading to a permanent loss of activity.[14]
-
Solution:
-
Catalyst Choice: Consider more stable solid acids like zeolites or sulfated zirconia, which have lower tendencies for acid site leaching.[15]
-
Control Water Content: Minimize water in the feed and efficiently remove water produced during the reaction to reduce the rate of hydrolysis.
-
Temperature Moderation: Operate at the lower end of the effective temperature range for the catalyst.
-
-
Caption: Decision tree for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q: Is the reaction exothermic or endothermic? What are the implications for reactor design? A: Acetalization reactions are typically near-thermoneutral or slightly endothermic. The primary energy consideration on a large scale is not removing exothermic heat, but rather providing sufficient energy to drive the reaction forward and, crucially, to supply the latent heat of vaporization for the continuous removal of the water azeotrope.[5]
-
Scale-up Implication: Your reactor system must have a highly efficient heating system (e.g., jacketed vessel with high-temperature thermal fluid, internal heating coils) to maintain the target temperature while continuously boiling off water. Inadequate heat transfer will lead to slow, incomplete reactions. Stainless steel tubular reactors in a fixed-bed configuration can offer excellent heat and mass transfer for continuous processes.[16]
Q: My final product has a yellow tint and a slight almond-like odor. How can I improve this? A: The pale yellow color can arise from thermal degradation products or trace impurities from the feedstock. The almond odor is likely due to trace amounts of unreacted benzaldehyde.
-
Color Improvement:
-
Lower Temperature: Ensure the reboiler temperature during distillation is not excessively high.
-
Activated Carbon Treatment: A common finishing step in chemical production is to treat the distilled product with activated carbon to adsorb color bodies. A simple bench trial will determine feasibility.
-
-
Odor Removal:
-
Efficient Purification: Improved fractional distillation should effectively remove the more volatile benzaldehyde from the higher-boiling product.
-
Chemical Wash (Use with Caution): A dilute bisulfite wash of the organic phase before distillation can sometimes be used to react with and remove residual aldehydes, but this adds complexity and an aqueous waste stream.
-
Q: What are the key safety considerations when scaling up this process? A: The primary hazards are associated with the reactants and the operating conditions.
-
Benzaldehyde: It is a combustible liquid and harmful if swallowed or inhaled.[12] Ensure closed-system handling, adequate ventilation, and eliminate all sources of ignition, especially when operating above its flash point.[12]
-
Acid Catalysts: Handle solid and liquid acid catalysts with appropriate personal protective equipment (gloves, eye protection). Neutralize spills promptly.
-
Pressure: If operating a pressurized system, ensure the reactor and associated pipework are rated for the operating pressure and that appropriate pressure relief devices are installed.
-
Solvents: If using flammable solvents like toluene for azeotropic distillation, the entire system must be designed and operated to handle flammable liquids (e.g., grounding to prevent static discharge, use of explosion-proof equipment).
Experimental Protocols
Protocol 1: Lab-Scale Azeotropic Acetalization
This protocol provides a baseline for optimizing the reaction with efficient water removal.
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, thermocouple, and a Dean-Stark trap fitted with a reflux condenser.
-
Charge Reactor: Add glycerol (e.g., 92.1 g, 1.0 mol), benzaldehyde (e.g., 318.3 g, 3.0 mol), a solid acid catalyst (e.g., 10-20 g of Amberlyst-15), and toluene (e.g., 300 mL).
-
Reaction:
-
Begin stirring and heat the reactor jacket to 115-120°C.
-
The toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap.
-
Monitor the reaction progress by GC analysis of aliquots and by observing the rate of water collection.
-
Continue the reaction until glycerol conversion is complete or plateaus (typically 4-8 hours).
-
-
Work-up:
-
Cool the reaction mixture.
-
Filter the catalyst.
-
Wash the organic phase with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via fractional vacuum distillation.
Caption: Step-by-step workflow for lab-scale synthesis.
References
- Kintek Solution. (2026, January 5).
- Effect of Glycerol on Coke Characteristics in the Aromatization of Aqueous Glycerol Solution. (n.d.). ScienceDirect.
- Benzaldehyde - Safety D
- Acetalization of Glycerol over Solid Acid C
- Schematic presentation of the azeotropic reactive distillation semi-batch setup used for the transesterification of glycerol with ethyl acetate. (n.d.).
- Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterific
- Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst. (n.d.).
- (PDF) GLYCEROL PURIFYING METHOD BY MULTI-STEP PROCESS AND MONITORED BY 1 H NMR. (2015, August 23).
- US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one. (n.d.).
- Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. (2021, January 21). PMC - PubMed Central.
- Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review. (n.d.). RSC Publishing.
- Glycerol Valorization as Biofuel Additives by Employing a Carbon-Based Solid Acid Catalyst Derived from Glycerol. (2025, August 5).
- Fractional Distillation. (n.d.). VTA Verfahrenstechnische Anlagen GmbH & Co. KG.
- Acetalisation of glycerol with benzaldehyde. (n.d.).
- Azeotropic Distill
- The influence of impurities on the acid-catalyzed reaction of glycerol with acetone. (2025, August 10). ScienceDirect.
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
- Electronic Supplementary Information Environmental and economical perspectives of a glycerol biorefinery. (2018, February 26). RSC Publishing.
- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. (n.d.).
- Bio‐based aldehydes employed for acetalization with glycerol and the... (n.d.).
- Reactor Thermal Management. (2016, March 16). Stanford University.
- Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. (n.d.).
- Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer. (n.d.). Universitas Gadjah Mada.
- Sabatier Reactor Thermal Management. (2018, August 21). NASA.
- Synthesis of sulfonic acid-functionalized Fe3O4@C nanoparticles as magnetically recyclable solid acid catalysts for acetaliz
-
(PDF) Immobilized p-Sulfonic Acid Calix[1]Arene on Silica for Glycerol Acetalization. (n.d.). ResearchGate.
- 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0. (n.d.). ChemicalBook.
- ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. (n.d.).
- Sulfonic acid resin-catalyzed addition of phenols, carboxylic acids, and w
- Simple and fractional distillations | Chemical processes | MCAT | Khan Academy. (2013, September 17). YouTube.
- External reactor vessel cooling Baffling of coolant flow. (n.d.). European Commission.
- Simple and fractional distill
- Showing metabocard for this compound (HMDB0031240). (n.d.).
- A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. (n.d.). Frontiers.
- Impact of concentration of NaCl on ratio of CVC between fatty acid and... (n.d.).
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Preventing the formation of isomeric impurities in "2-Phenyl-1,3-dioxolane-4-methanol" synthesis
A Guide to Preventing and Troubleshooting Isomeric Impurities
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-dioxolane-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the formation of isomeric impurities during this critical synthesis. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
The acid-catalyzed reaction of benzaldehyde and glycerol is a classic method for synthesizing this compound. However, the trifunctional nature of glycerol presents a significant challenge: the formation of a constitutional isomer, 2-Phenyl-1,3-dioxan-5-ol. The ratio of these five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) ring products is highly dependent on reaction conditions.[1][2] This guide will equip you with the knowledge to navigate this challenge effectively.
Troubleshooting Guide: Isomeric Impurity Formation
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: What are the primary isomeric impurities I should be concerned about, and how are they formed?
A1: In the acetalization of glycerol with benzaldehyde, you will encounter two main cyclic acetal products. These are constitutional isomers that arise from the reaction of benzaldehyde with different pairs of glycerol's hydroxyl groups.
-
Desired Product: (2-phenyl-1,3-dioxolan-4-yl)methanol is a five-membered ring formed when benzaldehyde reacts with the hydroxyl groups at the C1 and C2 positions of glycerol.[1][2]
-
Primary Isomeric Impurity: 2-phenyl-1,3-dioxan-5-ol is a six-membered ring formed when benzaldehyde reacts with the hydroxyl groups at the C1 and C3 positions of glycerol.[1][2]
The formation of these isomers is a classic example of kinetic versus thermodynamic control .[3][4]
-
Kinetic Product: The five-membered 1,3-dioxolane ring generally forms faster, making it the kinetic product. This is because the formation of the five-membered ring has a lower activation energy.[5]
-
Thermodynamic Product: The six-membered 1,3-dioxane ring is often the more stable isomer. Given sufficient energy and time to allow the reaction to reach equilibrium, this thermodynamic product can become the major component.[3][6]
Each of these constitutional isomers also exists as a pair of diastereomers (cis and trans), which may be observable in chromatographic analysis.[7]
Q2: How can I control reaction conditions to maximize the yield of the desired this compound?
A2: To favor the formation of the kinetic product (1,3-dioxolane), you must carefully control the reaction parameters. The goal is to operate under conditions that promote the faster reaction pathway while limiting the system's ability to equilibrate to the more stable thermodynamic product.
| Parameter | Recommendation for 1,3-Dioxolane (Kinetic Product) | Rationale |
| Temperature | Lower temperatures (e.g., Room Temp to 80°C) | Lower temperatures provide enough energy to overcome the activation barrier for the kinetic product but are insufficient for the reverse reaction or the formation of the thermodynamic product to occur readily.[6] High temperatures (e.g., >100-120°C) can promote equilibration, increasing the proportion of the 1,3-dioxane isomer.[1][8] |
| Reaction Time | Monitor reaction and stop when glycerol is consumed | Shorter reaction times favor the kinetic product. Prolonged reaction times, especially at elevated temperatures, can allow for equilibration to the thermodynamic product. |
| Catalyst | Use an efficient acid catalyst (e.g., p-TsOH, Amberlyst-15, SO₄²⁻/ZrO₂) | An effective acid catalyst (Brønsted or Lewis) is essential for the reaction to proceed at a reasonable rate at lower temperatures.[1][9][10] The choice of a heterogeneous catalyst like Amberlyst can simplify purification. |
| Solvent | Hydrophobic solvent (e.g., Toluene, Hexane) | Using a solvent that forms an azeotrope with water is crucial for its continuous removal via a Dean-Stark apparatus. This drives the equilibrium toward product formation (Le Chatelier's Principle).[1][11] Hydrophobic solvents have shown higher glycerol conversion than hydrophilic ones.[1] |
| Molar Ratio | Slight excess of Benzaldehyde (e.g., 1:1.1 to 1:3 Glycerol:Benzaldehyde) | While a 1:3 molar ratio has been shown to yield high selectivity for the dioxolane, a smaller excess is often sufficient to drive the reaction to completion without complicating purification.[1] |
Q3: What analytical techniques are best for identifying and quantifying the isomeric impurities?
A3: A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of the desired product and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the isomers. The five-membered (dioxolane) and six-membered (dioxane) rings, along with their respective diastereomers, will typically have distinct retention times. The mass spectra can confirm they are isomers (same molecular weight) and fragmentation patterns can help in structural assignment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for unambiguous structure elucidation.[12]
-
¹H NMR: The acetal proton (the CH between the two oxygens) is a key diagnostic signal. It will appear at a different chemical shift for the 1,3-dioxolane versus the 1,3-dioxane. For example, in one study, the acetal protons for the 1,3-dioxolane diastereomers appeared around 5.82 and 5.71 ppm, while the 1,3-dioxane diastereomers were at 5.58 and 5.45 ppm.[7]
-
¹³C NMR: The number of unique carbon signals can help confirm the presence of different isomers.
-
-
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or as an alternative to GC, reversed-phase HPLC can be used to separate the isomers. Separation can be challenging due to their similar structures, often requiring a C18 column and careful optimization of the mobile phase.[13]
Q4: I've already synthesized a mixture of isomers. What are the best methods for purification?
A4: If you have a mixture, separation is necessary. The choice of method depends on the scale of your reaction and the physical properties of the isomers.
-
Flash Chromatography: This is the most common and effective laboratory-scale method. Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the 1,3-dioxolane from the 1,3-dioxane isomer.[13]
-
Selective Crystallization: The isomers may have different solubilities and crystallization tendencies. It may be possible to selectively crystallize one isomer from a suitable solvent mixture (e.g., ether-hexane) at low temperatures, although this often requires significant optimization.[13][14]
-
Fractional Distillation: This is only viable if the isomers have a significant difference in boiling points. Given their structural similarity, this is often not a practical method for achieving high purity.
Recommended Experimental Protocol
This protocol is optimized for the kinetically controlled synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol.
Materials:
-
Glycerol
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Flask: To the flask, add glycerol (1.0 eq), benzaldehyde (1.2 eq), p-TsOH (0.02 eq), and enough toluene to allow for efficient stirring and reflux.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots, observing the disappearance of the glycerol starting material.
-
Work-up: Once the glycerol is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired 1,3-dioxolane product from the 1,3-dioxane impurity and any unreacted benzaldehyde.
Frequently Asked Questions (FAQs)
Q: Why is the 5-membered ring (1,3-dioxolane) the kinetic product? A: The formation of the five-membered ring involves the reaction at the primary (C1) and adjacent secondary (C2) hydroxyl groups of glycerol. This intramolecular cyclization is kinetically favored, meaning it has a lower activation energy, compared to the formation of the six-membered ring which requires the two terminal primary (C1 and C3) hydroxyl groups to come together.
Q: Can I recycle the undesired 2-Phenyl-1,3-dioxan-5-ol isomer? A: Yes. Since the acetalization is a reversible, equilibrium-driven process, the separated 1,3-dioxane isomer can theoretically be subjected again to the reaction conditions (acid catalyst, heat) to re-establish the equilibrium, potentially converting it back to the starting materials which can then reform the product mixture.[14] This is often not practical on a lab scale but can be a consideration for process chemistry.
Q: Are there alternative synthesis routes that avoid these isomeric impurities? A: Yes, a common strategy involves using a protected form of glycerol. For instance, one can start with (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as solketal), which already has the 1,2-diols protected.[15] The remaining primary alcohol can be protected, the isopropylidene group removed, and then the desired 1,3-diol can be reacted with benzaldehyde, though this multi-step process is significantly longer. A more direct alternative is the transacetalization of solketal with benzaldehyde.[16]
References
-
Faria, R. P. V., Pereira, C. S. M., Silva, V. M. T. M., Loureiro, J. M., & Rodrigues, A. E. (2014). Glycerol Valorization as Biofuel: Thermodynamic and Kinetic Study of the Acetalization of Glycerol with Acetaldehyde. Industrial & Engineering Chemistry Research, 53(48), 18416–18423. [Link]
-
Agirre, I., Güemez, M. B., & Requies, J. (2013). Glycerol acetals, kinetic study of the reaction between glycerol and formaldehyde. ResearchGate. [Link]
-
da Silva, C. A. C., et al. (2016). Enhancing the biodiesel manufacturing process by use of glycerin to produce hyacinth fragrance. Green Chemistry. [Link]
-
Kulkarni, R. M., & Arvind, K. (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. Materials Science for Energy Technologies, 4, 14-23. [Link]
-
Ao, S., et al. (2023). Solventless transacetalization of solketal over Amberlyst catalysts into valuable bio-based chemicals. ResearchGate. [Link]
-
D'Auria, M. (2007). Conversion of Glycerol to 1,3-Propanediol via Selective Dehydroxylation. ACS Publications. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
Giraldo, L. F., et al. (2022). Acetalization of Glycerol with Citral over Heteropolyacids Immobilized on KIT-6. MDPI. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Roy, S., et al. (2018). Room temperature acetalization of glycerol to cyclic acetals over anchored silicotungstates under solvent free conditions. ResearchGate. [Link]
- Google Patents. (2007). 2-methyl-4-phenyl-1,3-dioxolane.
-
Kulkarni, R. M., & Arvind, K. (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. ResearchGate. [Link]
-
Human Metabolome Database. (2012). This compound (HMDB0031240). HMDB. [Link]
-
ResearchGate. (2017). How to separate the product mixture of 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane?. ResearchGate. [Link]
-
PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. PubChem. [Link]
-
Trifoi, A. R., et al. (2023). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
Pan, C.-Y., et al. (2003). Preparation and polymerization of 2‐phenyl‐4‐methylene‐1,3‐dioxolane. ResearchGate. [Link]
- Google Patents. (1995). Method of 1,3-dioxolane synthesis.
-
American Chemical Society. (2020). New Approach for the Identification of Isobaric and Isomeric Metabolites. ACS Publications. [Link]
-
Chad's Prep. (2020). 5.5 How to Identify Type of Isomerism | Organic Chemistry. YouTube. [Link]
-
Fogassy, E., et al. (n.d.). separation of the optical isomers of (± ).3. carboxy .4.0xo.6.methyl.6, 7,8,9. Core. [Link]
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Stability of "2-Phenyl-1,3-dioxolane-4-methanol" under different reaction conditions
Technical Support Center: Stability of 2-Phenyl-1,3-dioxolane-4-methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS 1708-39-0), also known as Benzylideneglycerol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Understanding the chemical liabilities of this cyclic acetal is crucial for its successful application in synthesis, formulation, and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Stability Profile
Q1: What is the general chemical stability of this compound?
A1: The stability of this compound is primarily dictated by its cyclic acetal functional group. The core principle to remember is:
-
High Sensitivity to Acids: The acetal linkage is highly susceptible to acid-catalyzed hydrolysis, which is the principal degradation pathway.[1]
-
General Stability in Basic and Neutral Media: The compound is stable in neutral to strongly basic environments.[2][3] This stability is why acetals are frequently used as protecting groups for carbonyls in multi-step syntheses that involve basic reagents.[1]
-
Resistance to Nucleophiles and Hydrides: It exhibits the general lack of reactivity associated with ethers, making it stable against many nucleophiles and common reducing agents (e.g., metal hydrides) under non-acidic conditions.[2]
Section 2: Acid-Catalyzed Degradation - The Primary Concern
Q2: What is the mechanism behind the instability of this compound in acid?
A2: The degradation is a classic acid-catalyzed hydrolysis reaction. The process involves the protonation of one of the dioxolane oxygen atoms, which makes it a good leaving group. Subsequent C-O bond cleavage results in the opening of the five-membered ring to form a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then rapidly attacked by water, and after deprotonation, the final degradation products are formed.[1][4] This reaction is reversible, and removing water is necessary during its synthesis to drive the equilibrium toward the acetal.[4]
Below is a diagram illustrating this mechanistic pathway.
Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Q3: What are the degradation products of acid hydrolysis?
A3: The acid-catalyzed hydrolysis of this compound cleaves the acetal bond, reverting the molecule to its starting components: Benzaldehyde and Glycerol .[4][5]
Q4: How can I prevent acid-catalyzed degradation during experiments or storage?
A4: To maintain the integrity of the compound, strict pH control is essential.
-
pH Management: Ensure all solutions are buffered to a pH > 7.0. The rate of hydrolysis increases significantly at low pH.[6]
-
Solvent and Reagent Selection: Avoid using acidic solvents, reagents, or additives (e.g., trifluoroacetic acid, p-toluenesulfonic acid) unless the intention is to deprotect the acetal.[7]
-
Storage: Store the compound in a dry, well-sealed container. For solutions, use aprotic solvents or buffered aqueous media at a neutral or slightly basic pH.
Section 3: Stability Under Other Reaction Conditions
Q5: How stable is the compound under basic conditions?
A5: It is highly stable under basic conditions. The ether-like linkages of the acetal are not susceptible to cleavage by bases, making it robust in the presence of reagents like sodium hydroxide, potassium carbonate, and amines.[1][2] This stability is a cornerstone of its use as a protecting group in organic synthesis.
Q6: What is the stability towards common oxidizing and reducing agents?
A6: this compound is generally stable to a wide range of common oxidizing and reducing agents, provided the reaction conditions are not acidic.[2]
-
Oxidizing Agents: It is resistant to many oxidants that would typically react with aldehydes.
-
Reducing Agents: It is stable against hydride-based reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Q7: What is the thermal and photochemical stability of this compound?
A7:
-
Thermal Stability: The compound has a high boiling point (approx. 280 °C), indicating good thermal stability under typical laboratory conditions (e.g., heating at reflux in common solvents).[5][8] However, high-temperature pyrolysis (e.g., >450 °C) will cause decomposition, likely through free-radical mechanisms, to form carbonyls and other products.[9][10] When heated to decomposition, it can emit irritating fumes.[8]
-
Photochemical Stability: While specific photostability data for this exact molecule is not extensively published, compounds with aromatic rings can be susceptible to photodegradation. As part of a comprehensive stability assessment, especially for pharmaceutical applications, photostability testing according to ICH Q1B guidelines is recommended.[11] This involves exposing the compound to a combination of UV and visible light.
Troubleshooting Guide: Forced Degradation Studies
Q8: I need to conduct a forced degradation study on this compound. What conditions should I test?
A8: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish stability-indicating analytical methods.[12][13] The goal is typically to achieve 10-20% degradation.[11][14] For this molecule, the following conditions are recommended:
| Stress Condition | Recommended Parameters | Primary Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature, or 0.01 M HCl with gentle heating (e.g., 40-60 °C).[11] | Acetal Hydrolysis (Primary) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or with gentle heating.[11] | Expected to be stable. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | Expected to be largely stable. |
| Thermal | Dry heat (e.g., 80-100 °C) and in solution at 60-80 °C. | High-temperature decomposition. |
| Photolysis | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Potential for photodegradation. |
Q9: Can you provide a starting protocol for an acid hydrolysis stress test?
A9: Certainly. This protocol is a starting point and may require optimization to achieve the target degradation of 10-20%.
Protocol 1: Forced Acid Hydrolysis Study
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Condition Setup:
-
Transfer a known volume of the stock solution into several vials.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
-
Incubation: Store the vials at a controlled temperature (start with room temperature, ~25 °C).
-
Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization & Analysis:
-
Immediately neutralize the acidic sample by adding an equivalent amount of 0.1 M NaOH to quench the reaction.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC-UV method to quantify the parent compound and detect degradation products (i.e., benzaldehyde and glycerol).
-
-
Optimization: If degradation is too fast, reduce the acid concentration or temperature. If it is too slow, increase the temperature.
Q10: What is a logical workflow for conducting and analyzing a forced degradation study?
A10: A systematic approach is crucial for obtaining meaningful data that can be used for regulatory submissions and to understand the molecule's behavior.
Figure 2: General Workflow for a Forced Degradation Study.
References
-
Guenther, W. B., & Walters, W. D. (1951). The Thermal Decomposition of Dioxolane. Journal of the American Chemical Society, 73(5), 2127–2131. [Link]
-
Wang, Z. M., et al. (2024). Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent. Journal of Analytical and Applied Pyrolysis, 182, 106661. [Link]
-
Ledesma, N. S., et al. (2004). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. The Journal of Physical Chemistry A, 108(36), 7439–7447. [Link]
-
Aricò, F., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 162. [Link]
-
Filo. (n.d.). The acid-catalyzed hydrolysis of 2-alkoxy-2-phenyl-1,3-dioxolane exhibit... filo.com. Retrieved January 14, 2026. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. organic-chemistry.org. Retrieved January 14, 2026. [Link]
-
Jiang, M., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Environmental Science and Pollution Research, 21(14), 8512–8521. [Link]
-
Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society, 85(19), 3006–3010. [Link]
-
ResearchGate. (n.d.). Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. researchgate.net. Retrieved January 14, 2026. [Link]
-
Maurya, S., & Sharma, Y. C. (2021). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. New Journal of Chemistry, 45(44), 20739-20751. [Link]
-
Guenther, W. B., & Walters, W. D. (1951). The Thermal Decomposition of Dioxolane. Journal of the American Chemical Society, 73(5), 2127-2131. [Link]
-
Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society. [Link]
-
da Silva, G. P., et al. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers in Chemistry, 7, 449. [Link]
-
Ferreira, A. C., et al. (2020). Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. Catalysts, 10(11), 1276. [Link]
-
Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ChemBK. (n.d.). (2-phenyl-1,3-dioxolan-4-yl)methanol. chembk.com. Retrieved January 14, 2026. [Link]
-
Liu, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5360–5367. [Link]
-
Wikipedia. (n.d.). Acetal. en.wikipedia.org. Retrieved January 14, 2026. [Link]
-
ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. researchgate.net. Retrieved January 14, 2026. [Link]
-
Chemistry LibreTexts. (2019). Acetal Formation. chem.libretexts.org. Retrieved January 14, 2026. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. pharmaguideline.com. Retrieved January 14, 2026. [Link]
-
YouTube. (2019). Stability of acetals and hemi-acetals in acid and base. youtube.com. Retrieved January 14, 2026. [Link]
-
PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. pubchem.ncbi.nlm.nih.gov. Retrieved January 14, 2026. [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003267). foodb.ca. Retrieved January 14, 2026. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031240). hmdb.ca. Retrieved January 14, 2026. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. acdlabs.com. Retrieved January 14, 2026. [Link]
-
MedCrave. (2016). Forced Degradation Studies. medcraveonline.com. Retrieved January 14, 2026. [Link]
-
Fife, T. H., & Jao, L. K. (1968). Acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes. Journal of the American Chemical Society, 90(15), 4081–4085. [Link]
-
ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). researchgate.net. Retrieved January 14, 2026. [Link]
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Technical Support Center: Resolving Diastereomers of 2-Phenyl-1,3-dioxolane-4-methanol
Welcome to the technical support center for the resolution of 2-Phenyl-1,3-dioxolane-4-methanol diastereomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the diastereomers of "this compound"?
This compound is synthesized from glycerol and benzaldehyde.[1] This reaction creates two chiral centers at the C2 and C4 positions of the dioxolane ring. Consequently, the molecule exists as a pair of diastereomers: cis and trans. Each of these diastereomers is a racemic mixture of two enantiomers. The cis isomer has the phenyl group and the hydroxymethyl group on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides.
Q2: Why is the separation of these diastereomers critical in research and development?
The spatial arrangement of functional groups in diastereomers leads to different physical and chemical properties.[2][3] In drug development, different stereoisomers of a chiral molecule can exhibit varied pharmacological activities and metabolic fates.[4] One diastereomer might be therapeutically active, while the other could be inactive or even toxic. Therefore, isolating the specific, desired stereoisomer is a crucial step for ensuring the safety and efficacy of a potential drug candidate.
Q3: What are the primary methods for resolving the diastereomers of this compound?
The resolution of these diastereomers can be approached through several methods, primarily leveraging their different physical properties:
-
Chromatographic Separation: Techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) are commonly used.[1][5][6] The separation is based on the differential interaction of the cis and trans isomers with the stationary phase.
-
Fractional Crystallization: Due to differences in solubility, one diastereomer may be selectively crystallized from a solution containing the mixture.[5][7] This can sometimes be achieved by forming diastereomeric salts with a chiral resolving agent.[2][8][9]
-
Enzymatic Kinetic Resolution: This method involves the use of enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of one of the diastereomers, allowing for the separation of the unreacted stereoisomer.[10][11][12] This is particularly useful for resolving the enantiomers within each diastereomeric pair after they have been separated.
Q4: How can I confirm the stereochemical identity and purity of the separated diastereomers?
The identity and purity of the separated cis and trans isomers can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between cis and trans isomers. The coupling constants and chemical shifts of the protons on the dioxolane ring will differ for each diastereomer.[5]
-
Chiral Chromatography (HPLC or GC): After separating the diastereomers, chiral columns can be used to determine the enantiomeric excess (ee) of each isolated fraction.[4][13]
-
X-ray Crystallography: If a single crystal of one of the diastereomers can be obtained, X-ray crystallography provides unambiguous proof of its absolute and relative stereochemistry.[14]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols and troubleshooting advice for the most common methods used to resolve the diastereomers of this compound.
Method 1: Diastereomer Separation by Flash Column Chromatography
Principle of Separation: Flash column chromatography separates the cis and trans diastereomers based on their differing polarities and, consequently, their differential adsorption to a stationary phase (typically silica gel). The less polar isomer will elute from the column first.
Step-by-Step Experimental Protocol:
-
Mobile Phase Selection: Begin by determining a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation between the two spots corresponding to the cis and trans isomers.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column. Ensure the silica bed is compact and free of air bubbles.
-
Sample Preparation and Loading: Dissolve the crude mixture of this compound diastereomers in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. Monitor the elution process using TLC.
-
Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure, separated diastereomers. Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated products.
Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase using TLC; a less polar solvent system may improve separation. - Reduce the amount of sample loaded onto the column. |
| Broad or Tailing Peaks | - Sample is not soluble in the mobile phase. - Silica gel is too acidic or basic. - Column was not packed properly. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. - Use neutralized silica gel. - Repack the column carefully to ensure a uniform bed. |
| Low Recovery of Product | - Product is strongly adsorbed to the silica gel. - Product is volatile and lost during solvent evaporation. | - Gradually increase the polarity of the mobile phase during elution (gradient elution). - Use gentle heating during solvent removal (e.g., a room temperature water bath). |
Method 2: Enzymatic Kinetic Resolution of a Diastereomeric Mixture
Principle of Separation: This technique is employed to separate enantiomers within a diastereomeric pair. An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product of the enzymatic reaction, which can then be separated.[10][12]
Step-by-Step Experimental Protocol (Example: Hydrolysis of an Ester Derivative):
-
Substrate Preparation: Synthesize an ester derivative of the this compound diastereomeric mixture (e.g., acetate or butyrate ester).
-
Enzymatic Reaction Setup: Suspend the ester derivative in a suitable buffer (e.g., phosphate buffer) or a biphasic system with an organic solvent like toluene or ethyl acetate.[11] Add the selected lipase (e.g., Porcine Pancreatic Lipase or a lipase from Pseudomonas sp.).[10][11]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) and monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Reaction Quenching and Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separation and Analysis: The resulting mixture, containing the alcohol product and the unreacted ester, can now be separated by standard column chromatography. The enantiomeric excess of each component should be determined by chiral HPLC or GC.
Troubleshooting Guide for Enzymatic Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | - Incorrect pH or temperature. - Enzyme denaturation. - Presence of inhibitors in the substrate. | - Optimize the reaction conditions (pH, temperature) for the specific lipase used. - Ensure gentle handling of the enzyme. - Purify the substrate to remove any potential inhibitors. |
| Poor Enantioselectivity (Low ee) | - The chosen enzyme is not selective for the substrate. - Reaction went past 50% conversion. | - Screen different lipases to find one with higher selectivity.[12] - Carefully monitor the reaction and quench it as close to 50% conversion as possible. |
| Difficulty Separating Product and Unreacted Substrate | - Similar polarities of the alcohol and ester. | - Optimize the mobile phase for column chromatography. - Consider derivatizing the alcohol product to alter its polarity before separation. |
References
-
Phung, N., Braun, P., & Le Goffic, F. (1995). Resolution of Solketal by Enzymatic Hydrolysis of Its Decanoyl Ester. Organic Preparations and Procedures International, 27(6), 681-684. [Link]
-
Machado, A. C. O., da Silva, A. A. T., Borges, C. P., Simas, A. B. C., & Freire, D. M. G. (2011). Kinetic resolution of (R,S)-1,2-isopropylidene glycerol (solketal) ester derivatives by lipases. Journal of Molecular Catalysis B: Enzymatic, 69(1-2), 42-46. [Link]
-
Semantic Scholar. (n.d.). Kinetic resolution of (R,S)-1,2-isopropylidene glycerol (solketal) ester derivatives by lipases. Retrieved from [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]
-
Human Metabolome Database. (2012). This compound (HMDB0031240). Retrieved from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (2003). Preparation and polymerization of 2-phenyl-4-methylene-1,3-dioxolane. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). New-Chiral-Liquid-Crystal-Compounds-S--4-4-Methyl-1-3-dioxolan-2-yl-phenyl-4-n-alkoxybenzoates-and-4-n-alkoxycinnamates.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
ResearchGate. (2017). How to separate the product mixture of 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
MDPI. (2018). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Chiral Dioxolanes and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an effective chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthesis. This guide provides a comparative analysis of the performance of chiral auxiliaries, with a focus on the structural class of 2-phenyl-1,3-dioxolane-4-methanol. Due to the limited specific published data on this particular molecule's role as a chiral auxiliary, this guide will utilize its closely related and extensively studied C₂-symmetric analogue, TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), as a representative of the chiral dioxolane class.
This guide will benchmark the performance of TADDOLs against two of the most widely used and highly effective classes of chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams. The comparison will be framed within the context of fundamental carbon-carbon bond-forming reactions, providing experimental data and detailed protocols to inform your selection process.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to proceed with high stereoselectivity.[1] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the product.[1]
The Chiral Dioxolane Class: TADDOLs as a Case Study
The this compound structure possesses a rigid five-membered dioxolane ring which can create a defined chiral environment. While specific data for this molecule is scarce, the broader class of chiral dioxolanes, particularly TADDOLs, has been extensively explored. TADDOLs are C₂-symmetric diols derived from tartaric acid and have proven to be powerful chiral ligands and auxiliaries in a variety of asymmetric transformations.[2]
Performance Benchmark: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The stereoselective control of this reaction is paramount for the synthesis of polyketide natural products and other complex chiral molecules. The following table summarizes the typical performance of TADDOLs (as chiral ligands for a Lewis acid), Evans' Oxazolidinones, and Oppolzer's Sultams in asymmetric aldol reactions.
| Chiral Auxiliary/Ligand | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| TADDOL-TiCl₂ | N-propionyl oxazolidinone | Benzaldehyde | >95:5 | >98% | ~90% |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 85-95% |
| (2R)-Bornane-10,2-sultam | N-propionyl sultam | Benzaldehyde | >98:2 | >98% | ~90% |
Note: The data presented is a representative compilation from various studies to illustrate the general efficacy of each auxiliary. Optimal conditions and results may vary depending on the specific substrates and reaction conditions.
In-Depth Analysis of Chiral Auxiliaries
TADDOLs (Representing Chiral Dioxolanes)
-
Mechanism of Stereocontrol: TADDOLs are typically used as chiral ligands for Lewis acids (e.g., Ti, B, Al). The C₂-symmetry of the TADDOL ligand creates a well-defined chiral pocket around the metal center, which then coordinates to both the enolate and the aldehyde, leading to a highly organized transition state that dictates the facial selectivity of the reaction.
-
Advantages:
-
High levels of enantioselectivity and diastereoselectivity.
-
Catalytic amounts of the chiral ligand can often be used.
-
The TADDOL framework is highly tunable by modifying the aryl groups.
-
-
Limitations:
-
Requires the use of a stoichiometric amount of a Lewis acid.
-
The synthesis of TADDOLs can be more complex compared to some other auxiliaries.
-
Evans' Oxazolidinones
-
Mechanism of Stereocontrol: The chiral oxazolidinone auxiliary is covalently attached to the substrate, typically forming an N-acyl oxazolidinone. Deprotonation forms a Z-enolate which is chelated to a metal (e.g., boron). The bulky substituent at the C4 or C5 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.
-
Advantages:
-
Excellent levels of diastereoselectivity and enantioselectivity.
-
Reliable and predictable stereochemical outcomes.
-
A wide range of commercially available oxazolidinone auxiliaries.
-
-
Limitations:
-
Requires stoichiometric use of the chiral auxiliary.
-
Removal of the auxiliary can sometimes require harsh conditions.
-
Oppolzer's Sultams
-
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, Oppolzer's sultam is covalently attached to the substrate to form an N-acyl sultam. The rigid camphor backbone and the sulfonyl group create a highly biased steric environment. Upon enolization and chelation to a Lewis acid, one face of the enolate is effectively blocked, directing the approach of the electrophile.
-
Advantages:
-
High levels of diastereoselectivity.
-
The sultam auxiliary is highly crystalline, often facilitating purification of the product by crystallization.
-
Robust and stable to a wide range of reaction conditions.
-
-
Limitations:
-
Stoichiometric use of the auxiliary is required.
-
The camphor-based scaffold is not as easily tunable as other auxiliaries.
-
Experimental Protocols
Representative Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol describes a typical procedure for the diastereoselective aldol reaction of an N-propionyl oxazolidinone with an aldehyde.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
Workflow Diagram:
Caption: Workflow for Evans' Asymmetric Aldol Reaction.
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify the N-propionyl oxazolidinone by column chromatography.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C.
-
Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq).
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
-
Workup and Purification:
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired aldol adduct.
-
Cleavage of the Evans' Auxiliary
The auxiliary can be cleaved under various conditions to afford the corresponding carboxylic acid, aldehyde, or alcohol. For example, hydrolysis with LiOH/H₂O₂ yields the carboxylic acid.
Mechanism of Stereodirection:
Caption: Stereodirection in the Evans' Aldol Reaction.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of use. While direct experimental data for "this compound" as a chiral auxiliary remains limited, the well-established success of the structurally related TADDOLs highlights the potential of the chiral dioxolane scaffold in asymmetric synthesis.
Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for many applications due to their high and predictable stereocontrol, extensive documentation, and commercial availability. This guide serves as a starting point for researchers to make informed decisions when selecting a chiral auxiliary for their synthetic endeavors. Further investigation into the application of simpler chiral dioxolanes like this compound may reveal them to be valuable and cost-effective additions to the synthetic chemist's toolbox.
References
-
Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
Sources
A Comparative Guide to the Structural Validation of 2-Phenyl-1,3-dioxolane-4-methanol: X-ray Crystallography versus Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function, reactivity, and potential as a therapeutic agent. The molecule 2-Phenyl-1,3-dioxolane-4-methanol, with its chiral center and conformational flexibility, presents a common challenge for structural elucidation. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural validation, with complementary spectroscopic techniques. We will explore the causality behind experimental choices and provide the technical framework for selecting the most appropriate analytical strategy.
X-ray Crystallography: The Gold Standard for 3D Structural Elucidation
X-ray crystallography stands as the most powerful technique for providing a precise and accurate three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can determine not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and absolute configuration.[2][3]
Single-Crystal X-ray Diffraction (scXRD): An Unambiguous Determination
For a molecule like this compound, which contains a stereocenter, scXRD is the only common laboratory technique that can determine the absolute configuration without ambiguity.[3] The process, however, is contingent on the ability to grow a high-quality single crystal.
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and expertise.
Step 1: Crystal Growth This is often the most challenging and rate-limiting step in a crystallographic study.[3] The goal is to obtain well-ordered, single crystals of suitable size (typically 30-300 microns).[2] For a novel compound like this compound, a screening of various conditions is necessary.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. A screening process involving slow evaporation from various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) is a standard starting point.
-
Precipitation Method: If slow evaporation fails, techniques like vapor diffusion (using a precipitant solvent) or cooling of a saturated solution can be employed. The presence of the hydroxyl group and ether linkages in this compound suggests that solvents capable of hydrogen bonding might be effective.
Step 2: Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
X-ray Source: Modern diffractometers use high-intensity X-ray sources, such as microfocus sealed tubes, to maximize the diffraction from small or weakly diffracting crystals.[4]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[2] For small organic molecules, data is typically collected to a resolution of at least 0.85 Å to accurately resolve atomic positions, including those of hydrogen atoms.[5]
Step 3: Structure Solution and Refinement The collected diffraction data—a pattern of spots of varying intensity—is processed to determine the unit cell dimensions and the arrangement of atoms within that cell.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[6]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[7] The quality of the final structure is assessed by parameters like the R-factor, which should ideally be below 5% for small molecules.[8]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow from purified compound to validated 3D structure via scXRD.
The output of a successful scXRD experiment is a crystallographic information file (CIF), which contains a wealth of quantitative data.
Table 1: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₀H₁₂O₃ | Confirms the elemental composition. |
| Molecular Weight | 180.20 g/mol | Matches the expected molecular weight.[9] |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating lattice unit. |
| Resolution (Å) | 0.80 | A measure of the level of detail; lower values are better.[5] |
| R-factor (R1) | 0.045 (4.5%) | Agreement factor between the model and experimental data; <5% is considered good for small molecules.[8] |
| Flack Parameter | 0.02(4) | A value close to 0 confirms the correct absolute configuration for an enantiopure compound.[3] |
Powder X-ray Diffraction (PXRD): A Versatile Alternative
When growing single crystals is not feasible, powder X-ray diffraction (PXRD) offers a valuable alternative.[10][11] This technique uses a finely ground, microcrystalline sample, which contains a vast number of randomly oriented crystallites.[12]
-
Applications: PXRD is primarily used for phase identification, determining the degree of crystallinity, and analyzing polymorphism.[12][13] It can confirm if a synthesized powder matches a known crystalline phase by comparing its diffraction pattern to a database.[14][15]
-
Limitations: The primary drawback of PXRD is that the three-dimensional information is compressed into a one-dimensional pattern, making ab initio structure determination extremely challenging due to peak overlap.[10] However, when combined with computational methods like Crystal Structure Prediction (CSP), PXRD data can be used to solve and refine crystal structures.[16]
Spectroscopic and Spectrometric Validation Methods
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for routine characterization and provide complementary information. For 2-Phenyl-1,3-dioxolane derivatives, NMR and Mass Spectrometry are indispensable.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that elucidates the carbon-hydrogen framework of a molecule, providing detailed information about atomic connectivity and chemical environment.[17]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the acetal proton, and the protons on the dioxolane ring and methanol group.[17][18]
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Information Provided |
| Phenyl Group (C₆H₅) | 7.30 - 7.50 (m, 5H) | 126.0 - 138.0 | Confirms the presence and substitution pattern of the aromatic ring. |
| Acetal Proton (O-CH-O) | ~5.80 (s, 1H) | ~103.0 | Characteristic signal confirming the acetal linkage.[17] |
| Dioxolane Ring & CH₂OH Protons | 3.50 - 4.50 (m, 5H) | 63.0 - 76.0 | Complex multiplet pattern confirms the five-membered ring and side chain. |
Note: Data is illustrative, based on analogs, and may vary based on solvent and instrument parameters.[17]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight with high accuracy and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak: For this compound (C₁₀H₁₂O₃), the exact mass is 180.0786 g/mol .[9] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the elemental composition.
-
Fragmentation: Techniques like Electron Ionization (EI-MS) would likely show characteristic fragments corresponding to the loss of the hydroxymethyl group or cleavage of the dioxolane ring, further supporting the proposed structure.
The Synergy of Analytical Techniques
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A Comparative Guide to Chiral Auxiliaries: Benchmarking the Potential of 2-Phenyl-1,3-dioxolane-4-methanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Phenyl-1,3-dioxolane-4-methanol's Potential Against Established Alternatives in Asymmetric Synthesis.
In the pursuit of stereochemically pure compounds, particularly within the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric catalysis provides the tools to achieve this control, and among the most reliable strategies is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, imparting a chiral environment that directs the stereochemical outcome of a reaction, before being cleaved to reveal the desired enantiomerically enriched product.
This guide provides a comparative benchmark for the potential performance of This compound , a chiral molecule with structural features amenable to asymmetric induction. Due to a notable lack of published performance data for this specific compound in the scientific literature, this guide will benchmark its theoretical potential against the well-documented and widely successful performance of established chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Camphorsultams , and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) . By examining the performance of these gold-standard auxiliaries in key asymmetric transformations, we can establish a framework for evaluating the promise of novel chiral directing groups like this compound.
The Candidate: this compound
This compound possesses several structural motifs that suggest its potential as a chiral auxiliary. The rigid 1,3-dioxolane ring, derived from glycerol, provides a defined conformational scaffold. The phenyl group at the C2 position can offer significant steric hindrance, a key element in facial discrimination of an approaching reagent. Furthermore, the primary alcohol at the C4 position provides a convenient handle for attachment to a substrate of interest.
The stereocenter at C4 of the dioxolane ring is the crucial element for inducing chirality. The interplay between the steric bulk of the phenyl group and the substituent on the attached substrate would be expected to create a chiral pocket around the reactive center, thereby directing the approach of an incoming electrophile or nucleophile.
The Benchmarks: Established Chiral Auxiliaries
A meaningful evaluation of any new chiral auxiliary requires comparison against those that have consistently delivered high levels of stereocontrol across a broad range of reactions. This guide will focus on three such classes of auxiliaries.
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are among the most successful and widely used for stereoselective aldol reactions, alkylations, and other enolate-based transformations. Their efficacy stems from the formation of a rigid, chelated transition state that effectively shields one face of the enolate.[1]
-
Oppolzer's Camphorsultams: Based on the naturally occurring camphor scaffold, these auxiliaries, pioneered by Wolfgang Oppolzer, offer excellent stereocontrol in a variety of reactions, including alkylations, Diels-Alder reactions, and conjugate additions. The bulky camphor skeleton provides a highly predictable steric bias.[2]
-
TADDOLs: These C₂-symmetric diols, derived from tartaric acid, are often used as chiral ligands for metal-catalyzed reactions, but can also function as organocatalysts, for instance, in Diels-Alder reactions. Their mechanism often involves activation of the substrate through hydrogen bonding.[3][4]
Performance Benchmark: Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for the synthesis of polyketide natural products. Evans' oxazolidinone auxiliaries are the gold standard for this transformation, typically affording high diastereoselectivity for the syn-aldol product.[5][6]
Table 1: Performance of Evans' Oxazolidinone in the Asymmetric Aldol Reaction
| N-Acyl Imide (R) | Aldehyde (R') | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >99:1 | 80 |
| Propionyl | Benzaldehyde | 98:2 | 85 |
| Propionyl | Acetaldehyde | 95:5 | 75 |
Data compiled from various sources.
The high syn-selectivity is rationalized by the Zimmerman-Traxler model , which proposes a chair-like six-membered transition state. The substituent on the chiral auxiliary directs the approach of the aldehyde to one face of the Z-enolate, minimizing steric interactions and leading to the observed stereochemical outcome.[1][7][8]
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Performance Benchmark: Asymmetric Alkylation
The asymmetric alkylation of enolates is a powerful method for the construction of chiral carboxylic acid derivatives. Oppolzer's camphorsultam has demonstrated exceptional efficacy in this transformation, providing high levels of diastereoselectivity.[2]
Table 2: Diastereoselective Alkylation of N-Acyl Camphorsultams
| Acyl Group | Electrophile (R-X) | Diastereomeric Ratio | Yield (%) |
| Propionyl | Allyl Bromide | 96:4 | >95 |
| Propionyl | Benzyl Bromide | 98:2 | 91 |
| Acetyl | Methyl Iodide | >99:1 | >95 |
Data compiled from various sources.[2]
The stereochemical outcome is dictated by the rigid camphor backbone, which effectively shields one face of the enolate from the incoming electrophile.
Caption: Stereochemical model for Oppolzer's camphorsultam alkylation.
Performance Benchmark: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. TADDOLs have been successfully employed as chiral Lewis acid catalysts in this reaction, promoting high enantioselectivity.[3][4]
Table 3: TADDOL-Catalyzed Asymmetric Diels-Alder Reaction
| Diene | Dienophile | Enantiomeric Excess (ee%) | Yield (%) |
| 1-Amino-3-siloxy-1,3-butadiene | Methacrolein | 91 | 85 |
| 1-Amino-3-siloxy-1,3-butadiene | Acrolein | 73 | 88 |
Data compiled from various sources.[4]
The catalytic activity of TADDOLs in these reactions is attributed to the formation of a hydrogen-bonded complex with the dienophile, which activates it towards cycloaddition and creates a chiral environment.[9]
Caption: Hydrogen-bonding model in TADDOL-catalyzed Diels-Alder.
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol provides a general procedure for the asymmetric aldol reaction, which could be adapted for the evaluation of new chiral auxiliaries like this compound.
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (1 M in CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 equiv) via syringe.
-
After 15 minutes, add triethylamine (1.2 equiv) dropwise. The solution should become pale yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
To the enolate solution at -78 °C, add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up:
-
Quench the reaction by adding methanol at 0 °C, followed by a mixture of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Dilute with saturated aqueous sodium bicarbonate solution and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium sulfite solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
-
Caption: Experimental workflow for the Evans asymmetric aldol reaction.
Conclusion and Future Outlook
While a definitive, data-driven comparison of this compound's performance in asymmetric catalysis is not yet possible due to a lack of published research, its structural features present a compelling case for its investigation as a novel chiral auxiliary. The rigid dioxolane backbone and the potential for significant steric shielding from the phenyl group are promising attributes for inducing high levels of stereocontrol.
The benchmarks set by established auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultams, and TADDOLs provide a clear roadmap for the evaluation of this compound. Future research should focus on synthesizing the acylated derivatives of this compound and systematically testing their performance in key asymmetric reactions such as the aldol, alkylation, and Diels-Alder reactions. The detailed experimental protocol provided in this guide can serve as a starting point for such investigations.
The development of new, efficient, and readily accessible chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. This compound, derivable from the chiral pool, represents an intriguing and underexplored candidate that warrants further investigation by the scientific community. Its successful application would not only expand the toolkit of synthetic chemists but also contribute to the ongoing quest for more efficient and sustainable methods for the synthesis of enantiomerically pure molecules.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. [Link]
-
Rawal, V. H., & Huang, Y. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(16), 5843–5846. [Link]
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Corey, E. J., & Loh, T. P. (1991). A new chiral catalyst for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966–8967. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
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Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
-
Oppolzer, W. (1990). Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of chiral enolate technology. Aldrichimica Acta, 15(2), 23-32.
-
Cha, S., et al. (2019). Hydrogen‐Bond Structure and Dynamics of TADDOL Asymmetric Organocatalysts Correlate with Catalytic Activity. Chemistry – A European Journal, 25(42), 9984-9990. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
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A Senior Application Scientist's Guide to the Synthetic Routes of 2-Phenyl-1,3-dioxolane-4-methanol
Introduction
2-Phenyl-1,3-dioxolane-4-methanol, also known as benzylidene glycerol, is a valuable chemical intermediate whose structure marries the renewable glycerol backbone with a phenyl group.[1] This compound and its derivatives find applications as plasticizers, solubilizing agents in pharmaceuticals, and as precursors in the synthesis of more complex molecules, including polymers.[2][3] Given the increasing availability of glycerol as a byproduct of biodiesel production, efficient and selective methods for its valorization are of paramount importance to researchers and the chemical industry.[3][4]
This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of key performance metrics to empower researchers in selecting the optimal route for their specific objectives.
Route 1: Direct Acid-Catalyzed Acetalization of Glycerol
This is the most classical and direct approach, involving the condensation reaction between glycerol and benzaldehyde in the presence of an acid catalyst. The primary challenge of this route lies in controlling regioselectivity, as the reaction can yield both the desired five-membered 1,3-dioxolane ring and the isomeric six-membered 1,3-dioxane ring.
Mechanistic Overview
The reaction proceeds via a standard acid-catalyzed acetal formation mechanism. The acid protonates the carbonyl oxygen of benzaldehyde, activating it for nucleophilic attack by one of glycerol's hydroxyl groups. A series of proton transfers and the elimination of a water molecule lead to the formation of a hemiacetal, which then cyclizes and dehydrates to form the final dioxolane product. The removal of water is crucial to drive the equilibrium towards the product side. The ratio of the five-membered to the six-membered ring product is often governed by thermodynamic versus kinetic control, with the five-membered dioxolane generally being the thermodynamically favored product.
Experimental Protocol: p-Toluenesulfonic Acid (p-TSA) Catalysis
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add glycerol (10.0 g, 0.108 mol), benzaldehyde (11.5 g, 0.108 mol), and toluene (100 mL).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TSA, 0.52 g, 2.7 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue the reaction for 4-6 hours or until the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow viscous liquid.[1]
Causality and Field-Proven Insights
-
Choice of Solvent & Water Removal: Toluene is used not only as a solvent but also as an azeotropic agent. The Dean-Stark trap is critical; its use physically removes water from the reaction, preventing the reverse hydrolysis reaction and driving the equilibrium towards completion in accordance with Le Châtelier's principle.
-
Catalyst Selection: While various acid catalysts like H₂SO₄ or HCl can be used, p-TSA is often preferred in a laboratory setting due to its solid nature (easier handling) and lower corrosivity.[4] For industrial applications, heterogeneous solid acid catalysts are gaining traction as they simplify catalyst recovery and product purification, reducing waste generation.[4]
-
Regioselectivity: The formation of the 1,3-dioxolane (from reaction at the 1,2-hydroxyls) over the 1,3-dioxane (from the 1,3-hydroxyls) is typically favored. This is because the five-membered ring is the thermodynamically more stable product. Using catalysts like phosphomolybdic acid has been shown to provide excellent regioselectivity for the five-membered ring derivative.[3]
Workflow Visualization
Caption: Workflow for the direct acid-catalyzed synthesis.
Route 2: Transacetalization from Solketal
This strategy involves a two-step process: first, the synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone, followed by a transacetalization reaction where the acetone is exchanged for benzaldehyde. This route can offer superior regioselectivity.
Mechanistic Overview
The initial reaction of glycerol with acetone strongly favors the formation of the five-membered ring (solketal).[5] In the second step, under acidic conditions, the solketal is in equilibrium with its open-chain form. The presence of benzaldehyde, often used in excess or with removal of the acetone byproduct, shifts the equilibrium towards the formation of the more stable benzylidene acetal. This method leverages the high regioselectivity of the initial ketalization with acetone to ensure the final product is exclusively the 1,3-dioxolane derivative.
Experimental Protocol
Step A: Synthesis of Solketal [6]
-
Reaction Setup: In a flask, stir a mixture of glycerol (30 mmol), 2,2-dimethoxypropane (45 mmol), acetone (30 mL), and a catalytic amount of p-TSA (10 mg).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Remove the volatile reactants under vacuum. Purify the residue by silica gel column chromatography to obtain solketal. A yield of 86% can be expected.[6]
Step B: Transacetalization
-
Reaction Setup: Combine the purified solketal (10 mmol), benzaldehyde (12 mmol), and a catalytic amount of an acid catalyst (e.g., Amberlyst-15) in a suitable solvent like cyclohexane.
-
Reaction: Heat the mixture to reflux, using a Dean-Stark trap to remove the acetone-cyclohexane azeotrope. Monitor the reaction by GC or TLC until solketal is consumed.
-
Work-up and Purification: Cool the mixture, filter off the catalyst (if heterogeneous), and wash the organic solution as described in Route 1. Purify the final product by vacuum distillation.
Causality and Field-Proven Insights
-
Rationale for a Two-Step Route: The primary advantage is impeccable regioselectivity. The initial formation of solketal is highly selective for the 1,2-diol, effectively "protecting" it.[5] The subsequent transacetalization preserves this five-membered ring structure, avoiding the formation of the 1,3-dioxane isomer.
-
Driving the Equilibrium: In the transacetalization step, removing the liberated acetone is key. Acetone is more volatile than benzaldehyde, making its removal via distillation or a Dean-Stark trap effective in driving the reaction to completion.
-
Catalyst Choice: Heterogeneous acid catalysts like Amberlyst resins are particularly effective for transacetalization, as they can be easily filtered out, simplifying the purification process.[7]
Workflow Visualization
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- 4. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Enantiomeric Purity of 2-Phenyl-1,3-dioxolane-4-methanol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of a chiral molecule is not a mere detail—it is a cornerstone of its biological activity, safety, and efficacy. The compound 2-Phenyl-1,3-dioxolane-4-methanol, a versatile chiral building block derived from glycerol, presents two stereocenters, making the precise determination of its enantiomeric purity a critical analytical challenge. This guide provides an in-depth comparison of the principal analytical methodologies for this task, offering field-proven insights and detailed protocols to empower researchers in selecting the optimal strategy for their specific needs.
The Foundational Choice: Direct vs. Indirect Chiral Analysis
The first decision in determining enantiomeric excess (ee) is whether to separate the enantiomers directly or to convert them into diastereomers for analysis. This choice dictates the entire analytical workflow.
-
Direct Methods , such as chiral chromatography, physically separate the enantiomers, allowing for their individual quantification.
-
Indirect Methods , primarily involving NMR spectroscopy, use a chiral derivatizing agent to convert the enantiomeric pair into a mixture of diastereomers, which possess distinct spectroscopic properties.[1][2]
This guide will focus on the two most powerful and widely adopted techniques for a primary alcohol like this compound: Chiral High-Performance Liquid Chromatography (HPLC) and NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Analysis) .
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the direct separation and quantification of enantiomers.[3][4] The technique relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, consequently, separation.[3]
Causality of Separation: The Chiral Stationary Phase (CSP)
The "magic" of chiral HPLC lies within the column. For a molecule like this compound, which contains aromatic and hydroxyl functionalities, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[3] These phases form transient, diastereomeric complexes with the enantiomers through a combination of interactions (hydrogen bonding, π-π stacking, dipole-dipole), and the subtle differences in the stability of these complexes dictate the separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Begin with a polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). The alcohol modifier is crucial for interacting with the CSP and the analyte's hydroxyl group.
-
Reversed Phase: If normal phase fails, an alternative is a reversed-phase method using Acetonitrile/Water or Methanol/Water.[5]
-
-
System Equilibration: Equilibrate the column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 20-30 column volumes).
-
Sample Preparation: Dissolve ~1 mg of the analyte in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.[3]
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) onto the column. Monitor the elution profile using a UV detector, selecting a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Data Interpretation: The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers (A1 and A2) using the formula:
-
ee (%) = (|A1 - A2| / (A1 + A2)) * 100
-
Data Presentation: Hypothetical HPLC Results
| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Enantiomer 1 | 8.52 | 14850 | 99.0 |
| Enantiomer 2 | 9.78 | 150 | 1.0 |
| Total | 15000 | 100.0 | |
| Calculated ee | 98.0% |
Evaluation of Chiral HPLC
-
Expertise & Trustworthiness: This is a direct, robust method. If baseline separation is achieved, the results are highly reliable. The self-validating aspect comes from observing two distinct peaks for a racemic standard, confirming the method's resolving power.
-
Advantages: High precision and accuracy, small sample requirement, non-destructive (sample can be recovered), and applicable over a wide range of enantiomeric ratios.
-
Limitations: Requires specialized and often expensive chiral columns. Method development can be empirical and time-consuming, requiring screening of multiple columns and mobile phases.[4]
Method 2: NMR Spectroscopy with Mosher's Acid
This classic indirect method uses a chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[6] The alcohol (this compound) is converted into its corresponding Mosher's esters by reacting it with an enantiomerically pure form of Mosher's acid chloride, (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl.[1]
Causality of Differentiation: Diastereomer Formation
Enantiomers are indistinguishable in an achiral NMR solvent. By reacting the enantiomeric mixture of the alcohol with a single enantiomer of MTPA-Cl, a mixture of diastereomers is formed. These diastereomers have different spatial arrangements and, therefore, distinct chemical shifts in their NMR spectra.[1] The integration of these distinct signals allows for the determination of the enantiomeric ratio.[6]
Experimental Protocol: Mosher's Ester Analysis
-
Reagent Purity: Ensure the enantiomeric purity of the MTPA-Cl is >99%. This is critical for accuracy.
-
Reaction Setup: In two separate, dry NMR tubes, dissolve a small amount of the alcohol (~5 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃). Add a small amount of pyridine or DMAP to act as a base.
-
Derivatization:
-
To Tube 1, add a slight molar excess (~1.2 eq.) of (R)-(-)-MTPA-Cl.
-
To Tube 2, add a slight molar excess (~1.2 eq.) of (S)-(+)-MTPA-Cl.
-
-
Reaction Monitoring: Gently shake the tubes and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). Monitor by TLC or ¹H NMR until the starting alcohol signal disappears.
-
NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both samples. ¹⁹F NMR is often preferred due to the large chemical shift dispersion and absence of background signals.[6]
-
Data Interpretation:
-
Identify a well-resolved signal corresponding to a proton (or the -CF₃ group) in the newly formed esters.
-
Integrate the signals corresponding to the two diastereomers (I₁ and I₂) in one of the spectra.
-
Calculate ee using the formula: ee (%) = (|I₁ - I₂| / (I₁ + I₂)) * 100
-
Data Presentation: Hypothetical ¹⁹F NMR Results for Mosher's Esters
| Diastereomer | Chemical Shift (δ) ppm | Integral | Integral % |
| Formed from major alcohol enantiomer | -71.50 | 98.5 | 99.25 |
| Formed from minor alcohol enantiomer | -71.65 | 1.5 | 0.75 |
| Total | 100.0 | 100.0 | |
| Calculated ee | 98.5% |
Note: This method can also be used to determine the absolute configuration of the alcohol by analyzing the chemical shift differences (Δδ = δS - δR) of protons adjacent to the newly formed ester linkage.[7]
Evaluation of Mosher's Acid Analysis
-
Expertise & Trustworthiness: A highly trusted method that provides both ee and, with careful analysis, absolute configuration.[1][7] The self-validating aspect involves running both (R)- and (S)-MTPA reactions; the results should be complementary and consistent.
-
Advantages: Uses standard NMR equipment. Provides information on absolute configuration. Does not require specialized chromatography columns.
-
Limitations: Requires a chemical reaction, which must go to completion to avoid kinetic resolution (where one enantiomer reacts faster than the other, skewing the results). The enantiomeric purity of the Mosher's acid itself is paramount. The method is destructive to the sample.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | Mosher's Acid NMR |
| Principle | Direct physical separation of enantiomers.[3] | Covalent derivatization to form diastereomers with distinct NMR signals.[1] |
| Primary Output | Chromatogram with separated peaks. | NMR spectrum with distinct signals for each diastereomer.[6] |
| Information Provided | Enantiomeric Excess (ee) | Enantiomeric Excess (ee) & Absolute Configuration.[7] |
| Sample Preparation | Simple dissolution and filtration. | Chemical reaction (esterification) required. |
| Instrumentation | HPLC with a chiral column and UV detector. | Standard NMR Spectrometer (¹H or ¹⁹F). |
| Key Advantage | High accuracy and precision for direct quantification. | Provides structural (absolute configuration) and purity data in one experiment. |
| Common Pitfall | Difficulty in finding a suitable column/mobile phase combination. | Incomplete reaction or impure derivatizing agent leading to inaccurate results. |
Recommendations:
-
For routine quality control and high-throughput screening where a method has already been established, Chiral HPLC is superior due to its simplicity, speed of analysis per sample, and high precision.
-
For structural confirmation of a newly synthesized compound or when the absolute configuration is unknown, Mosher's Acid Analysis is the more powerful and informative technique. It provides a definitive answer to both purity and stereochemistry in a single set of experiments.
-
Orthogonal Validation: For regulatory submissions or critical drug development milestones, employing both methods is the most rigorous approach. Confirming the enantiomeric purity with two techniques based on fundamentally different principles (physical separation vs. spectroscopic differentiation) provides the highest level of confidence in the analytical result.
References
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
-
Wenzel, T. J., & Wilcox, C. D. (2016). A Research-Informed Experiment for the Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. Journal of Chemical Education, 93(4), 743-747. [Link]
- Whitesides, G. M., & Lewis, D. W. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
-
ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate Publication. [Link]
-
Hoye, T. R., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(4), 679. [Link]
-
You, L., Berman, J. S., & Anslyn, E. V. (2006). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Request PDF on ResearchGate. [Link]
-
Li, D., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(15), 9294-9298. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
ResearchGate. (2012). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Request PDF on ResearchGate. [Link]
-
Riske, F. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0031240). HMDB. [Link]
-
RSC Publishing. (2016). Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Deidda, R., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(17), 3061. [Link]
-
Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]
-
ResearchGate. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Request PDF on ResearchGate. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003267). FooDB. [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. The Journal of Organic Chemistry, 47(2), 387. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Cross-validation of analytical results for "2-Phenyl-1,3-dioxolane-4-methanol"
An In-Depth Technical Guide to the Cross-Validation of Analytical Results for 2-Phenyl-1,3-dioxolane-4-methanol
For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of chemical compounds is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, a versatile chemical intermediate. By employing a multi-pronged analytical approach, we can ensure the identity, purity, and structural integrity of the compound, leading to reliable and reproducible experimental outcomes.
The Imperative of Analytical Cross-Validation
In the realm of pharmaceutical analysis, cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results under varied conditions.[1] This can involve comparing results across different analytical techniques, laboratories, or instruments.[1][2] The core principle is to build a self-validating system where orthogonal methods—those based on different physicochemical principles—are used to corroborate each other's findings. This approach is critical for ensuring data integrity, supporting regulatory submissions, and facilitating the successful transfer of analytical methods between different sites.[3][4]
For a molecule like this compound, which contains several key functional groups and stereochemical considerations, a single analytical technique is often insufficient to provide a complete picture. A cross-validation strategy employing a suite of spectroscopic and chromatographic methods is therefore essential.
Orthogonal Analytical Techniques for Comprehensive Characterization
The selection of analytical techniques should be guided by the molecular structure of this compound, which features a phenyl group, a dioxolane ring (an acetal), and a primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying isomers.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous signal assignments.
Expected NMR Data
The following table summarizes the expected chemical shifts. Note that the presence of a chiral center at C4 of the dioxolane ring can lead to diastereotopic protons, resulting in more complex splitting patterns for the adjacent methylene groups.
| Assignment | ¹H Chemical Shift (δ) ppm (Multiplicity) | ¹³C Chemical Shift (δ) ppm |
| Aromatic (C₆H₅) | ~7.30 - 7.50 (m) | ~126-140 |
| Acetal CH | ~5.80 (s) | ~103 |
| Dioxolane CH | ~4.10 - 4.40 (m) | ~77 |
| Dioxolane CH₂ | ~3.80 - 4.20 (m) | ~67 |
| Hydroxymethyl CH₂ | ~3.60 - 3.90 (m) | ~63 |
| Hydroxyl OH | Variable, broad | N/A |
Data adapted from analogous structures and publicly available spectral data.[5][6]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups. The principle is that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound, IR is excellent for confirming the presence of the hydroxyl (O-H) group and the aromatic ring.
Experimental Protocol: IR Analysis
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (if applicable): Prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a disk.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Alcohol) | ~3200 - 3600 | Broad |
| C-H (Aromatic) | ~3000 - 3100 | Sharp |
| C-H (Aliphatic) | ~2850 - 3000 | Sharp |
| C=C (Aromatic) | ~1450 - 1600 | Medium to weak |
| C-O (Acetal/Alcohol) | ~1000 - 1250 | Strong |
These are characteristic absorption ranges for the specified functional groups.[6][7]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components in a mixture, including potential impurities.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is common for GC-MS and provides reproducible fragmentation patterns.
-
Sample Introduction: The sample is introduced via the GC, which separates it from the solvent and any impurities before it enters the ion source.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected monoisotopic molecular weight is 180.08 g/mol .[8] The molecular ion peak at m/z 180 should be observable, though its intensity may vary.
-
Key Fragments: Expect to see fragments corresponding to the loss of key groups. Common fragmentation patterns for similar structures include:
-
Loss of the hydroxymethyl group (-CH₂OH)
-
Cleavage of the dioxolane ring
-
Fragments corresponding to the phenyl group (e.g., m/z 77) and benzoyl cation (m/z 105).
-
Chromatographic Purity Assessment: GC vs. HPLC
Expertise & Experience: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are premier techniques for assessing the purity of a compound and quantifying impurities. The choice between them depends on the analyte's volatility and thermal stability.[9]
-
Gas Chromatography (GC): Given that this compound has a boiling point around 280-310°C, it is sufficiently volatile for GC analysis.[][11][12] GC often provides higher resolution and speed for volatile compounds. A Flame Ionization Detector (FID) is typically used for quantitative purity analysis due to its wide linear range and robustness.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile compounds. While this compound can be analyzed by GC, a well-developed HPLC method offers an excellent orthogonal technique for cross-validation.[13] A key consideration is the potential for hydrolysis of the acetal under acidic mobile phase conditions, which must be carefully managed.[9]
Experimental Protocol: GC-FID Purity Analysis
-
Instrumentation: A gas chromatograph equipped with an FID.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp is used to ensure good separation of the main peak from any impurities. For example:
-
Initial oven temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Injector and Detector Temperature: Typically set to 250°C and 280°C, respectively.
-
Data Analysis: Purity is determined by area percent, assuming all components have a similar response factor with the FID.
Experimental Protocol: HPLC-UV Purity Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A neutral or slightly basic pH should be maintained to prevent acetal hydrolysis.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Data Analysis: Purity is calculated from the relative peak areas.
Cross-Validation Workflow and Data Comparison
The ultimate goal is to ensure that the data from each of these orthogonal techniques tells a consistent story. Discrepancies between methods can indicate the presence of co-eluting impurities, structural misidentification, or degradation.
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CrossValidate [label="Cross-Validation\nData Comparison", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Report [label="Final Report:\n- Confirmed Identity\n- Validated Purity", shape=document, style=filled, fillcolor="#FFFFFF"];
// Edges Sample -> {NMR, IR, MS, Purity} [dir=none];
Purity -> {GC, HPLC};
{NMR, IR, MS, GC, HPLC} -> CrossValidate;
CrossValidate -> Report [label="Consistent Results?"]; } Caption: Workflow for analytical cross-validation.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity, stereochemistry. | Unambiguous structure elucidation. | Lower sensitivity, relatively expensive. |
| IR | Presence of functional groups. | Fast, non-destructive, inexpensive. | Provides limited structural information. |
| MS | Molecular weight and fragmentation. | High sensitivity, confirms molecular formula. | Isomers may not be distinguishable without chromatography. |
| GC | Purity, detection of volatile impurities. | High resolution for volatile compounds, robust. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Purity, detection of non-volatile impurities. | Versatile, good for a wide range of compounds. | Potential for on-column degradation (e.g., hydrolysis). |
Conclusion
The cross-validation of analytical results for this compound is not merely a procedural step but a fundamental requirement for ensuring the quality and reliability of scientific data. By integrating the structural insights from NMR, the functional group confirmation from IR, the molecular weight verification from MS, and the quantitative purity assessment from orthogonal chromatographic techniques like GC and HPLC, a comprehensive and trustworthy analytical profile can be established. This multi-technique approach provides the robust, self-validating system necessary for confident decision-making in research, development, and quality control.
References
- PharmaGuru. (2025, August 11).
- Benchchem. (2025, December).
- CD Formulation.
- ResearchGate. ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1.
- Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?
- Benchchem.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
- Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0031240).
- PubChem. 1,3-Dioxolane-4-methanol, 2-phenyl-.
- BOC Sciences. CAS 1708-39-0 this compound.
- Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)
- SIELC Technologies. Separation of 1,3-Dioxolane, 2-(phenylmethyl)- on Newcrom R1 HPLC column.
- PubChem. 2-Phenyl-1,3-dioxolane.
- ChemicalBook. (2025, October 23). 2-PHENYL-1.3-DIOXOLANE-4-METHANOL.
- ChemicalBook. 2-PHENYL-1,3-DIOXOLANE(936-51-6) IR Spectrum.
- Benchchem. Purity Analysis of 2-(4-Methoxyphenyl)
- Google Patents. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane.
- ChemBK. (2024, April 9). (2-phenyl-1,3-dioxolan-4-yl)methanol.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.
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- 8. 1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]
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- 13. Separation of 1,3-Dioxolane, 2-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Stereoselective Reductions: Evaluating the Efficacy of Glycerol-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the stereoselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation, pivotal in the production of pharmaceuticals and other biologically active molecules.[1][2] The demand for enantiomerically pure compounds has driven the development of numerous methodologies, broadly categorized by the source of chirality: chiral reagents, chiral catalysts, and chiral auxiliaries.[3] This guide provides an in-depth evaluation of "2-Phenyl-1,3-dioxolane-4-methanol," a glycerol-derived chiral auxiliary, and compares its performance with established, highly effective catalytic methods for stereoselective ketone reduction.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] The auxiliary is then removed, having imparted its chiral information to the product, and can ideally be recovered for reuse.[3] This strategy is fundamental in asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereocontrol.[5]
"this compound," also known as benzylidene glycerol, is a chiral molecule derived from the reaction of glycerol and benzaldehyde.[6][7] Its structure, featuring a chiral center at the 4-position of the dioxolane ring, makes it a potential candidate for use as a chiral auxiliary. The underlying principle is that the stereocenter on the auxiliary will influence the facial selectivity of a hydride attack on a prochiral ketone that has been temporarily attached to the auxiliary.
Mechanism of Action: A Proposed Model
While specific literature on the extensive use of this compound as a chiral auxiliary for ketone reductions is not widespread, its mechanism can be inferred from the principles of other glycerol-derived chiral auxiliaries. The primary alcohol of the auxiliary would first be coupled to the prochiral ketone via an appropriate linker. The resulting adduct would then be subjected to a reducing agent. The stereochemical outcome is dictated by the steric and electronic environment created by the chiral auxiliary, which favors the approach of the hydride reagent from one face of the carbonyl group over the other.
Below is a conceptual workflow illustrating the use of a chiral auxiliary in a stereoselective reduction.
Figure 1. Conceptual workflow for a chiral auxiliary-mediated stereoselective reduction.
Comparative Analysis: Established Catalytic Alternatives
While chiral auxiliaries offer a reliable method for stereocontrol, the field of asymmetric synthesis has seen significant advancements in catalytic methods. These approaches are often more atom-economical and can achieve high enantioselectivities with only a small amount of the chiral catalyst. Here, we compare the conceptual use of this compound with two leading catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols.[8][9][10] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly face-selective hydride transfer.[8][10][11]
Key Features of CBS Reduction:
-
Catalytic: Typically requires only 5-10 mol% of the catalyst.
-
High Enantioselectivity: Often achieves >95% enantiomeric excess (ee) for a wide range of ketones.[10]
-
Predictable Stereochemistry: The stereochemical outcome is predictable based on the catalyst's chirality.
Noyori Asymmetric Hydrogenation
Developed by Ryōji Noyori, this method employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, for the asymmetric hydrogenation of ketones.[12][13][14] It is a powerful tool for the synthesis of chiral alcohols and is widely used in industry.[13]
Key Features of Noyori Asymmetric Hydrogenation:
-
High Efficiency: Can be performed with very low catalyst loadings.
-
Broad Substrate Scope: Effective for a wide variety of functionalized and unfunctionalized ketones.[15]
-
Industrial Applicability: The use of hydrogen gas as the reductant and the high turnover numbers of the catalyst make it suitable for large-scale synthesis.[13]
BINAL-H Reduction
BINAL-H is a chiral modifying agent for lithium aluminum hydride.[16][17] The reagent is prepared from the reaction of lithium aluminum hydride with (R)- or (S)-1,1'-bi-2-naphthol (BINOL). BINAL-H reagents are highly effective for the asymmetric reduction of a variety of prochiral ketones, often affording high enantioselectivities.[16][17][18] The stereochemical outcome is dependent on the chirality of the BINOL used.[18]
Key Features of BINAL-H Reduction:
-
Stoichiometric Reagent: Requires at least one equivalent of the chiral reagent.[17]
-
High Enantioselectivity: Particularly effective for ketones with a π-system adjacent to the carbonyl group.[18]
-
Predictable Stereochemistry: A mnemonic exists where (S)-BINAL-H generally gives the (S)-alcohol and (R)-BINAL-H gives the (R)-alcohol for ketones where the π-system has a higher Cahn-Ingold-Prelog priority.[18]
Performance Comparison: A Tabular Overview
The following table provides a comparative summary of the key performance metrics for the discussed methods. The data for "this compound" is projected based on the general performance of chiral auxiliaries, as specific, comprehensive data for its use in stereoselective reductions is limited.
| Method | Reagent/Catalyst Loading | Enantioselectivity (ee) | Substrate Scope | Key Advantages | Key Disadvantages |
| This compound | Stoichiometric | Moderate to High (projected) | Dependent on substrate | Recoverable auxiliary | Stoichiometric use of chiral material |
| CBS Reduction | Catalytic (5-10 mol%) | High to Excellent (>95%)[10] | Broad[8] | High enantioselectivity, predictable stereochemistry | Sensitivity to moisture[11][19] |
| Noyori Asymmetric Hydrogenation | Catalytic (low loading) | Excellent (>99%)[20] | Broad[15] | High efficiency, industrial applicability | Requires high-pressure hydrogenation equipment |
| BINAL-H Reduction | Stoichiometric | High to Excellent (>90%)[16] | Good, especially for aryl ketones[18] | High enantioselectivity | Stoichiometric reagent, waste generation |
Experimental Protocols
To provide a practical context, a representative experimental protocol for a CBS reduction is detailed below.
General Procedure for CBS-Catalyzed Ketone Reduction
This protocol is a generalized procedure and may require optimization for specific substrates.
Figure 2. Step-by-step workflow for a typical CBS-catalyzed ketone reduction.
Detailed Steps:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. The reaction is performed under an inert atmosphere.
-
Catalyst and Reagent: To a stirred solution of the appropriate CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex or borane-THF complex (1.0-1.2 equivalents) at 0 °C.
-
Substrate Addition: A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst-borane mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Conclusion
While "this compound" represents a potentially viable chiral auxiliary for stereoselective reductions, its practical application appears to be limited in comparison to the highly efficient and well-established catalytic methods. The CBS reduction and Noyori asymmetric hydrogenation, in particular, offer significant advantages in terms of catalyst loading, enantioselectivity, and substrate scope. For researchers and drug development professionals, the choice of method will depend on factors such as the specific substrate, desired scale of the reaction, and available equipment. Catalytic methods like CBS and Noyori hydrogenations are generally preferred for their efficiency and atom economy, making them the current state-of-the-art for the asymmetric reduction of prochiral ketones.
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
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Noyori, R., Tomino, I., Tanimoto, Y., & Nishizawa, M. (1984). Asymmetric synthesis via axially dissymmetric molecules. 6. Rational designing of efficient chiral reducing agents. Highly enantioselective reduction of aromatic ketones by binaphthol-modified lithium aluminum hydride reagents. Journal of the American Chemical Society, 106(22), 6709–6716. [Link]
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The Versatility of the 1,3-Dioxolane Scaffold: A Comparative Review of Applications
Abstract
The 1,3-dioxolane ring, a five-membered heterocyclic acetal, is a privileged scaffold in modern chemistry, underpinning a remarkable breadth of applications. Its unique stereochemical and electronic properties, coupled with its relative stability and utility as a protecting group, have made it a cornerstone in the synthesis of a diverse array of bioactive molecules and functional materials. This guide provides a comparative literature review of the applications of various 1,3-dioxolane derivatives, with a focus on their utility for researchers, scientists, and drug development professionals. We will delve into their prominent roles in pharmaceuticals, specifically as antifungal, antiviral, and antibacterial agents, and explore their growing importance in agrochemicals and polymer science. Through a synthesis of experimental data, mechanistic insights, and detailed protocols, this review aims to serve as a comprehensive resource for harnessing the potential of 1,3-dioxolane chemistry.
Introduction: The 1,3-Dioxolane Moiety - A Gateway to Chemical Diversity
The 1,3-dioxolane ring is a cyclic acetal derived from the condensation of a carbonyl compound with ethylene glycol.[1] This seemingly simple structure possesses a wealth of chemical utility. The presence of two oxygen atoms within the five-membered ring imparts a unique polarity and hydrogen-bonding capability, which can significantly influence a molecule's interaction with biological targets.[2] Furthermore, the chiral centers that can be readily introduced at the 2-, 4-, and 5-positions of the ring provide a template for asymmetric synthesis, a critical consideration in the development of modern therapeutics.
One of the most fundamental applications of the 1,3-dioxolane group is as a protecting group for aldehydes and ketones.[3] Its stability to a wide range of reaction conditions, coupled with its facile and selective removal under acidic conditions, makes it an invaluable tool in multi-step organic synthesis. This protective role is instrumental in the construction of complex molecules, including many of the derivatives discussed in this guide.
Beyond its role in synthesis, the 1,3-dioxolane ring is often an integral part of the final molecular architecture, contributing directly to the compound's biological activity or material properties. The following sections will provide a comparative analysis of these applications, supported by experimental data from the scientific literature.
Pharmaceutical Applications: A Scaffold for Healing
The 1,3-dioxolane motif is a recurring feature in a multitude of clinically significant drugs and investigational compounds. Its ability to enhance biological activity is a key driver of its prevalence in medicinal chemistry.[2]
Antifungal Agents: Combating Fungal Pathogens
Perhaps the most well-known application of 1,3-dioxolane derivatives is in the development of antifungal agents. The azole class of antifungals, which function by inhibiting the enzyme lanosterol 14α-demethylase, essential for ergosterol biosynthesis in fungal cell membranes, frequently incorporates this heterocyclic system.
Ketoconazole , a broad-spectrum imidazole antifungal, is a prime example. Its structure features a 1,3-dioxolane ring, which is crucial for its activity. A comparative analysis of its in vitro efficacy against various fungal species, as determined by Minimum Inhibitory Concentration (MIC) values, is presented in Table 1.
Table 1: Comparative In Vitro Activity (MIC) of Ketoconazole Against Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 201 | ≤0.03 - >16 | 0.06 | 4 | [4] |
| Candida krusei | Not Specified | Not Specified | 4 | Not Specified | [4] |
| Aspergillus flavus | Not Specified | Not Specified | 0.25 | 1 | [4] |
| Trichophyton mentagrophytes | 34 | Not Specified | 0.0625 | Not Specified | [5] |
MIC₅₀ and MIC₉₀ represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of the tested isolates, respectively.
The data clearly indicates that ketoconazole possesses potent activity against a range of clinically relevant fungi. However, it is important to note that resistance can be an issue, as evidenced by the high MIC values for some Candida albicans isolates.[6]
Other studies have explored novel 1,3-dioxolane derivatives with promising antifungal properties. For instance, a series of enantiomerically pure and racemic 1,3-dioxolanes synthesized from salicylaldehyde demonstrated excellent activity against Candida albicans.[3][7] While specific MIC values were high in some cases (ranging from 625–1250 µg/mL for antibacterial activity), the consistent antifungal effect across multiple derivatives highlights the potential of this scaffold.[3][8]
The following is a generalized protocol for determining the MIC of a 1,3-dioxolane derivative against a fungal isolate, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]
dot
Caption: Workflow for Antifungal MIC Determination.
Antiviral Agents: A Nucleoside Analog Approach
1,3-Dioxolane derivatives have emerged as a powerful class of nucleoside analogs for the treatment of viral infections, most notably Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). In these compounds, the 1,3-dioxolane ring serves as a surrogate for the natural sugar moiety of a nucleoside. A key feature of these analogs is the absence of a 3'-hydroxyl group, which, upon incorporation into a growing viral DNA chain by reverse transcriptase, leads to chain termination and halts viral replication.[9]
A notable example is (−)-β-d-1′,3′-dioxolane guanosine (DXG).[10] Extensive in vitro studies have demonstrated its potent anti-HIV-1 activity. A comparison of its 50% effective concentration (EC₅₀) against HIV-1 in different cell lines is provided in Table 2.
Table 2: In Vitro Anti-HIV-1 Activity (EC₅₀) of DXG
| Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| Cord Blood Mononuclear Cells | HIV-1IIIB | 0.046 | [10] |
| MT-2 Cells | HIV-1IIIB | 0.085 | [10] |
The low micromolar to nanomolar EC₅₀ values highlight the significant antiviral potential of DXG. Further research has led to the development of other dioxolane-based nucleoside analogs with potent antiviral activity against various viruses, including Epstein-Barr Virus (EBV).[11] For instance, a 7-bromo-deazaadenosine analog containing a d-dioxolane ring exhibited an EC₅₀ of 0.17 µM against EBV, which was significantly more potent than the approved drug ganciclovir (EC₅₀ = 2.5 µM).[11]
The mechanism of action for these antiviral nucleoside analogs involves intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the viral DNA by the viral polymerase.
dot
Caption: Mechanism of Action of Antiviral 1,3-Dioxolane Nucleoside Analogs.
Antibacterial Agents and Modulators of Multidrug Resistance
While not as extensively explored as their antifungal and antiviral counterparts, 1,3-dioxolane derivatives have also demonstrated promising antibacterial activity. Studies have shown that certain chiral and racemic 1,3-dioxolanes exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values in the range of 625–1250 µg/mL.[3][8]
An emerging and significant application of 1,3-dioxolane derivatives is in overcoming multidrug resistance (MDR) in cancer chemotherapy.[10] MDR is a major obstacle to successful treatment and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Novel 2,2-diphenyl-1,3-dioxolane derivatives have been synthesized and shown to effectively reverse MDR in cancer cells at low concentrations.[10] These compounds act as modulators, inhibiting the function of P-gp and thereby increasing the intracellular concentration of chemotherapeutic agents.
Agrochemical Applications: Protecting Crops with Precision
The structural features that make 1,3-dioxolanes effective in pharmaceuticals also translate to the field of agrochemicals. The triazole fungicide difenoconazole is a prominent example, widely used to control a broad spectrum of fungal diseases in various crops.[12][13]
Difenoconazole's mode of action is similar to that of azole antifungals used in medicine; it inhibits the sterol 14α-demethylase enzyme, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[12] This leads to the cessation of fungal growth and development. It is a systemic fungicide, meaning it is absorbed by the plant and translocated throughout its tissues, providing both preventative and curative action.[12][14]
The efficacy of difenoconazole has been demonstrated against a wide range of plant pathogens. For example, difenoconazole-loaded microcapsules have shown a high inhibition rate (82.16% at 200 µg/mL) against Curvularia lunata, the causative agent of leaf spot disease.[15]
Polymer Science: Building Materials of the Future
The 1,3-dioxolane monomer is a valuable building block in polymer chemistry. It can undergo cationic ring-opening polymerization to produce poly(1,3-dioxolane) (PDXL), a polymer with interesting properties and applications.[16][17]
PDXL is a water-soluble and pH-sensitive polymer, making it suitable for applications such as the preparation of degradable networks, hydrogels, and conductive matrices.[18] Recent research has focused on the copolymerization of 1,3-dioxolane with other monomers, such as L-lactide, to create novel biodegradable polyesters with enhanced acid sensitivity.[16][18] These copolymers have potential applications in biomedical devices and drug delivery systems.
Furthermore, poly(1,3-dioxolane) has been investigated as a quasi-solid-state electrolyte for lithium-ion batteries.[2] These electrolytes have demonstrated superior ionic conductivity and can suppress the formation of lithium dendrites, which is a major safety concern with liquid electrolytes.
Synthesis of 1,3-Dioxolane Derivatives: A General Protocol
The most common method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol.[1] The following is a general experimental protocol.
dot
Caption: General Workflow for 1,3-Dioxolane Synthesis.
Causality behind Experimental Choices:
-
Dean-Stark Apparatus: The formation of the 1,3-dioxolane is a reversible equilibrium reaction. The removal of water, a byproduct of the reaction, drives the equilibrium towards the product side, thus increasing the yield.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the formed 1,3-dioxolane back to the starting materials.
Conclusion: A Scaffold of Enduring Importance
The 1,3-dioxolane ring system continues to be a fertile ground for chemical innovation. Its presence in a wide range of bioactive molecules and advanced materials is a testament to its versatility and favorable properties. From life-saving antifungal and antiviral drugs to crop-protecting fungicides and novel polymers, the applications of 1,3-dioxolane derivatives are both broad and impactful. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, we can anticipate the emergence of new and even more potent and selective 1,3-dioxolane-based compounds that will address pressing challenges in medicine, agriculture, and materials science. This guide has provided a comparative overview of the current landscape, offering a foundation for researchers to build upon in their quest for the next generation of 1,3-dioxolane innovations.
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- 16. Synthesis and properties of l-lactide/1,3-dioxolane copolymers: preparation of polyesters with enhanced acid sensitivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Characterization of Poly(1,3-dioxolane) Using Green Catalyst. Application as Superplasticizer or Dispersant in Cement Paste - ProQuest [proquest.com]
- 18. Synthesis and properties of l-lactide/1,3-dioxolane copolymers: preparation of polyesters with enhanced acid sensitivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenyl-1,3-dioxolane-4-methanol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenyl-1,3-dioxolane-4-methanol (CAS No. 1708-39-0), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory standards, emphasizing a cautious approach due to the incomplete publicly available data for this specific compound.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a substance is the bedrock of safe handling and disposal. While a complete, verified Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a composite hazard profile can be constructed from available data.
Physicochemical Properties: This compound is generally described as a colorless to pale yellow viscous liquid or oil. It is considered a combustible liquid, with a flash point reported between 74°C and 113°C.[1][2] It is noted to be stable under recommended storage conditions.[1]
Toxicological Profile: The primary hazards associated with this compound, based on supplier information and toxicological data, are summarized below. It is crucial to treat this substance with a high degree of caution.
| Hazard Classification | Description | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. An oral LD50 in rats is reported as 3150 mg/kg.[2] | BLD Pharm[3] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. It is described as mildly toxic by skin contact.[1] | BLD Pharm[3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | BLD Pharm[3] |
| Combustible Liquid | When heated, it can emit acrid smoke and irritating fumes.[1] The parent compound, Dioxolane, is a flammable liquid.[4] | ChemicalBook[1] |
| Potential Irritant | Safety data for a closely related compound, 4-Methyl-2-phenyl-1,3-dioxolane, indicates it causes skin, eye, and respiratory irritation.[5] It is prudent to assume similar irritant properties. | Sigma-Aldrich[5] |
This table represents a synthesis of available data. In the absence of a complete GHS classification, a conservative approach assuming these hazards is required.
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable protective equipment.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this chemical, especially outside of a certified chemical fume hood, should be avoided. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Part 3: Spill Management Protocol
Accidents happen, but a swift and correct response can mitigate the risks. In the event of a spill, follow these procedures immediately.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's Environmental Health & Safety (EHS) office.
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep the hood running.
-
Containment: Prevent the spill from spreading. Use an inert, absorbent, non-combustible material such as vermiculite, dry sand, or earth to dike the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Once contained, cover the spill with the absorbent material.
-
Collection: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container. Use non-sparking tools.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Part 4.
Part 4: Step-by-Step Disposal Procedure
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] Pouring chemical waste down the drain is strictly prohibited. The following workflow ensures compliance and safety.
Workflow for Disposal of this compound
Caption: Decision workflow for collecting and storing chemical waste.
Detailed Protocol:
-
Waste Determination: The first step is to identify the material as hazardous waste.[6] Based on the available data, this compound should be treated as a hazardous waste due to its toxicity and combustibility.
-
Container Selection & Labeling:
-
Use a container that is in good condition and compatible with the chemical. Glass or a suitable chemically resistant plastic container is recommended.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name: "Waste this compound" and the approximate quantity. If it is a solution, list all components and their estimated percentages. Do not use abbreviations or chemical formulas.
-
-
Waste Segregation: This is a critical step to prevent dangerous reactions.
-
Do not mix this waste with other chemical waste streams unless you have explicit confirmation of their compatibility.
-
Store this waste away from strong oxidizing agents and strong acids. The parent compound class, dioxolanes, can react with acids.[4]
-
Keep it segregated from incompatible materials as outlined by your institution's Chemical Hygiene Plan.
-
-
Accumulation and Storage:
-
Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Final Disposal:
-
Do not attempt to neutralize or treat this waste in the laboratory. The toxicological properties are not fully understood, and potential reactions could be hazardous.
-
Arrange for the disposal of the waste through your institution's EHS department or a contracted licensed professional waste disposal service.[5] These services are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations, typically via high-temperature incineration at a permitted facility.
-
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.
References
-
ChemBK. (2024, April 9). (2-phenyl-1,3-dioxolan-4-yl)methanol. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1708-39-0 Name: this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0031240). Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
New Jersey Department of Health. (2008, April). Hazardous Substance Fact Sheet - Dioxolane. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-1,3-dioxolane-4-methanol
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Yet, the novel nature of these compounds requires a deep and proactive commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2-Phenyl-1,3-dioxolane-4-methanol (CAS No. 1708-39-0), focusing on the rationale behind each procedural step to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound is a viscous liquid characterized as a combustible substance that can be moderately toxic by ingestion and mildly toxic through skin contact[1]. The primary hazards necessitating stringent personal protective equipment (PPE) protocols are its potential to cause skin irritation, serious eye irritation, and respiratory irritation. Understanding these risks is the first step in mitigating them effectively. The anesthetic effect of similar compounds like phenol can lead to severe burns that may not be immediately painful, underscoring the need for vigilant protection even when immediate discomfort is not apparent[2]. Therefore, our choice of PPE is not merely a checklist item but a direct countermeasure to these specific chemical threats.
Core PPE Requirements: Your First Line of Defense
Effective protection hinges on selecting the right equipment for the task. All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
| PPE Component | Standard Handling Specification | Large Volume / Spill Response |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[3]. | Full-face respirator or face shield in addition to goggles. |
| Hand Protection | Chemical impermeable gloves. Double-gloving is recommended[2][4]. | Heavy-duty, chemical-resistant gloves (e.g., Silver Shield)[2]. |
| Body Protection | Standard laboratory coat. | Fire/flame resistant and impervious clothing[3]. |
| Respiratory Protection | Not required with adequate ventilation (fume hood). | Full-face respirator with appropriate cartridges if exposure limits are exceeded or ventilation is inadequate[3]. |
Eye and Face Protection
Given its classification as a serious eye irritant, direct contact with this compound can cause significant injury. Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and vapors[3].
Hand and Body Protection
Respiratory Protection
Inhalation may cause respiratory irritation. The primary engineering control to prevent this is a properly functioning chemical fume hood. If procedures risk generating aerosols or vapors outside of a fume hood, or if exposure limits are exceeded, respiratory protection is necessary[3].
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes risk. The following protocol outlines the essential steps for safely handling this compound from procurement to use.
Step 1: Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE (goggles, double gloves, lab coat) before entering the designated handling area.
-
Prepare Workspace: Clear the fume hood of unnecessary items. Have spill cleanup materials and waste containers readily accessible.
Step 2: Aliquoting and Use
-
Chemical Handling: Conduct all transfers and manipulations of the chemical inside the fume hood.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and acids[6].
-
Container Management: Keep the primary container tightly closed when not in use[3].
Step 3: Post-Handling
-
Decontamination: Wipe down the work surface within the fume hood.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Caption: Safe Handling Workflow Diagram.
Contingency and Disposal Plan
Accidents can happen, but a robust plan ensures a swift and safe response.
First-Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][5].
-
Skin Contact: Take off all contaminated clothing at once. Wash the affected area with plenty of soap and water. Consult a doctor[3][5].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[3][5].
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
Spill Response
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition as the substance is combustible[3][6].
-
Wearing full protective equipment (including respiratory protection if necessary), contain the spill.
-
Soak up the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.
Waste Disposal Protocol
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Containerize Waste: Collect surplus chemicals and absorbed spill material in a designated, compatible, and properly labeled hazardous waste container[7][8]. Do not mix with other waste streams unless compatibility is confirmed[9].
-
Labeling: The waste container must be clearly labeled "Hazardous Waste" and include the chemical name and date[7].
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is tightly closed and segregated from incompatible materials[8].
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service. Contaminated gloves and other disposable materials should be collected in a lined pail and disposed of as hazardous waste[8].
By integrating these safety protocols into your daily laboratory operations, you create a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.
References
-
GHS 11 (Rev.11) SDS Word 下载CAS: 1708-39-0 Name: this compound. XiXisys. [Link]
-
(2-phenyl-1,3-dioxolan-4-yl)methanol. ChemBK. [Link]
-
Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023-02-27). [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
Sources
- 1. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1708-39-0 Name: this compound [xixisys.com]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
